Product packaging for Algestone(Cat. No.:CAS No. 595-77-7)

Algestone

Cat. No.: B1665699
CAS No.: 595-77-7
M. Wt: 346.5 g/mol
InChI Key: CXDWHYOBSJTRJU-SRWWVFQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Algestone is a C21-steroid that is pregn-4-ene substituted by oxo groups at position 3 and 20 and hydroxy groups at positions 16 and 17. It has a role as a progestin. It is a 20-oxo steroid, a 16alpha-hydroxy steroid, a 17-hydroxy steroid, a C21-steroid, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
A synthetic progestational dihydroxy derivative of PROGESTERONE. Its acetonide possesses anti-inflammatory properties.
See also: this compound Acetophenide (narrower).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1665699 Algestone CAS No. 595-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWHYOBSJTRJU-SRWWVFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208200
Record name Algestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-77-7
Record name Algestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Algestone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Algestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Algestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Algestone Acetophenide: A Deep Dive into its Mechanism of Action as a Progesterone Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin. As a derivative of 17α-hydroxyprogesterone, its primary mechanism of action lies in its function as a selective agonist of the progesterone receptor (PR).[1][2][3] This technical guide elucidates the molecular interactions, signaling pathways, and physiological effects that underpin the therapeutic applications of this compound Acetophenide, primarily in long-acting injectable contraception. While specific quantitative binding and activation data are not widely available in public literature, this paper synthesizes the existing knowledge to provide a comprehensive overview for research and development professionals.[4][5]

Core Mechanism: Progesterone Receptor Agonism

This compound acetophenide functions as a pure progestogen, exhibiting high agonist activity at the progesterone receptor with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid effects. Its progestogenic potency is estimated to be two to five times that of natural progesterone in animal models.

The primary contraceptive effect of this compound Acetophenide is the inhibition of ovulation. By activating the progesterone receptor, it suppresses the hypothalamic-pituitary-gonadal (HPG) axis, preventing the mid-cycle surge of luteinizing hormone (LH) that is essential for follicular rupture and the release of an ovum.

Data Presentation

Due to the limited availability of specific in vitro binding and receptor activation data for this compound Acetophenide in peer-reviewed publications, a comparative table of related progestins is presented to provide a contextual understanding of its potential binding profile.

CompoundProgesterone Receptor (PR) Relative Binding Affinity (%)Androgen Receptor (AR) Relative Binding Affinity (%)Glucocorticoid Receptor (GR) Relative Binding Affinity (%)
Progesterone1001-101-5
Levonorgestrel17084-877
Medroxyprogesterone Acetate75-12525-5015-30
This compound Acetophenide Data not available Negligible Negligible

This table is compiled from various sources for comparative purposes. The absence of specific data for this compound Acetophenide highlights a key area for future research.

Signaling Pathways

Upon binding to the progesterone receptor, this compound Acetophenide initiates a cascade of molecular events that modulate gene expression in target tissues, such as the endometrium and the components of the HPG axis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimerization PR->PR_dimer Translocation & Dimerization AA This compound Acetophenide AA->PR Binding PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding to DNA CoReg Co-regulators PRE->CoReg Recruitment Transcription Modulation of Gene Transcription CoReg->Transcription Physiological_Effects Physiological Effects (e.g., Ovulation Inhibition, Endometrial Changes) Transcription->Physiological_Effects

Progesterone Receptor Signaling Pathway for this compound Acetophenide.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound Acetophenide.

Progesterone Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of this compound Acetophenide for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Methodology:

  • Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D breast cancer cells) is cultured and harvested. The cells are then homogenized, and a crude membrane fraction rich in progesterone receptors is prepared by centrifugation.

  • Competitive Binding Incubation: Constant concentrations of the receptor preparation and a radiolabeled progestin (e.g., ³H-promegestone) are incubated with increasing concentrations of unlabeled this compound Acetophenide.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound Acetophenide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G Receptor_Prep Prepare PR-rich cell membrane fraction Incubation Incubate with ³H-promegestone and varying concentrations of This compound Acetophenide Receptor_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify radioactivity using scintillation counting Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Workflow for a Progesterone Receptor Radioligand Binding Assay.
Progesterone Receptor Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of this compound Acetophenide to activate the progesterone receptor and induce gene expression.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound Acetophenide.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer following the addition of a substrate.

  • Data Analysis: The dose-response curve of reporter gene activity versus this compound Acetophenide concentration is plotted to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

G Transfection Co-transfect cells with PR expression vector and reporter gene construct Treatment Treat cells with varying concentrations of This compound Acetophenide Transfection->Treatment Lysis_Assay Lyse cells and measure luciferase activity Treatment->Lysis_Assay Analysis Determine EC50 value Lysis_Assay->Analysis

Workflow for a Progesterone Receptor Reporter Gene Assay.
Clinical Assessment of Ovulation Inhibition

Clinical trials are essential to confirm the in vivo efficacy of this compound Acetophenide as an ovulation inhibitor.

Methodology:

  • Subject Recruitment: Healthy, regularly menstruating women are enrolled in the study.

  • Baseline Cycle Monitoring: Ovarian function is monitored throughout a baseline menstrual cycle to confirm normal ovulation. This typically involves serial transvaginal ultrasonography to track follicular development and blood tests to measure serum levels of LH, follicle-stimulating hormone (FSH), estradiol, and progesterone.

  • Treatment Administration: this compound Acetophenide, usually in combination with an estrogen, is administered via intramuscular injection at a specific point in the menstrual cycle.

  • Treatment Cycle Monitoring: Ovarian function is monitored for one or more treatment cycles using the same methods as in the baseline cycle to assess for the absence of follicular development, LH surge, and subsequent rise in progesterone that would indicate ovulation.

  • Post-Treatment Follow-up: Ovarian function is monitored after cessation of treatment to determine the time to return of ovulation.

G Recruitment Recruit healthy, menstruating volunteers Baseline Monitor baseline menstrual cycle for confirmed ovulation Recruitment->Baseline Treatment Administer this compound Acetophenide injection Baseline->Treatment Monitoring Monitor ovarian function during treatment cycles Treatment->Monitoring Follow_up Post-treatment follow-up for return of ovulation Treatment->Follow_up Analysis Assess ovulation inhibition efficacy Monitoring->Analysis Follow_up->Analysis

Workflow for a Clinical Trial Assessing Ovulation Inhibition.

Conclusion

This compound acetophenide is a dedicated progesterone receptor agonist whose mechanism of action is centered on the potent and selective activation of this nuclear receptor. This activity leads to the effective inhibition of ovulation, forming the basis of its use as a long-acting injectable contraceptive. While a comprehensive quantitative profile of its in vitro bioactivity remains to be fully elucidated in publicly accessible literature, the established qualitative data and clinical efficacy underscore its significance in hormonal therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for further research and development of this and similar progestogenic compounds.

References

Algestone Acetophenide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin. As an agonist of the progesterone receptor (PR), it mimics the effects of endogenous progesterone. This technical guide provides an in-depth overview of its core properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for the characterization of such a compound are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development.

Introduction

This compound acetophenide is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[1] It is a selective progestogen, meaning it specifically targets and activates progesterone receptors.[1] This selectivity minimizes off-target effects, making it a compound of interest for applications such as long-acting injectable contraception, where it is often used in combination with an estrogen.[1][2][3] Its chemical structure, featuring a cyclic acetal with acetophenone at the 16α and 17α positions, contributes to its enhanced potency and metabolic stability compared to native progesterone.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound acetophenide are summarized below.

PropertyValueReference
IUPAC Name (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one
Synonyms Dihydroxyprogesterone acetophenide (DHPA), Alphasone acetophenide, Deladroxone
CAS Number 24356-94-3
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.60 g/mol
Melting Point 150-151 °C
Appearance White to Off-White Solid

Pharmacology

Mechanism of Action

As a progesterone receptor agonist, this compound acetophenide's mechanism of action follows the canonical pathway of steroid hormones.

  • Cellular Entry and Receptor Binding: Being lipophilic, this compound acetophenide passively diffuses across the cell membrane into the cytoplasm. Inside the cell, it binds to the ligand-binding domain (LBD) of the progesterone receptor, which exists in an inactive complex with heat shock proteins (HSPs).

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs. This exposes a nuclear localization signal, and the activated receptors then form homodimers.

  • Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates into the nucleus. In the nucleus, the dimer's DNA-binding domain (DBD) binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

  • Gene Transcription: Once bound to DNA, the receptor complex recruits co-activators and other components of the transcriptional machinery to modulate the transcription of target genes, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production, which elicits the physiological response.

Pharmacodynamics

This compound acetophenide is characterized as a pure and potent progestogen. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models. An effective ovulation-inhibiting dose in humans is 100 mg when administered alone. Importantly, it exhibits no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid activities, highlighting its high selectivity for the progesterone receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound acetophenide is defined by its long duration of action, which is advantageous for its use as a monthly injectable contraceptive.

ParameterValueReference
Route of Administration Intramuscular Injection
Elimination Half-Life ~24 days (for the compound and its metabolites)
Duration of Action Detectable in circulation for up to 60 days post-injection
Excretion Preferentially in feces via the biliary route

Progesterone Receptor Signaling Pathway

The activation of the progesterone receptor by an agonist like this compound acetophenide initiates a cascade of molecular events that ultimately alter gene expression. This process involves both genomic and non-genomic (rapid) signaling pathways. The classical genomic pathway is depicted below.

Progesterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound Acetophenide (Agonist) PR_HSP Inactive PR-HSP Complex A->PR_HSP Binds PR_Active Activated PR PR_HSP->PR_Active Conformational Change HSP HSP PR_HSP->HSP Dissociation PR_Dimer PR Dimer PR_Active->PR_Dimer Dimerization PR_Dimer_N PR Dimer PR_Dimer->PR_Dimer_N Nuclear Translocation DNA DNA PRE PRE Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription (mRNA Synthesis) Coactivators->Transcription Initiates Proteins Protein Synthesis (Translation) Transcription->Proteins Leads to Response Physiological Response Proteins->Response PR_Dimer_N->PRE Binds

Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Protocols

Characterizing a synthetic progestin like this compound acetophenide involves a suite of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Characterization Workflow

The general workflow for characterizing a compound's activity at the progesterone receptor involves receptor binding assays followed by functional transactivation assays.

In_Vitro_Workflow Start Start: Test Compound (this compound Acetophenide) BindingAssay Progesterone Receptor Binding Assay Start->BindingAssay TransactivationAssay Reporter Gene (Transactivation) Assay Start->TransactivationAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis Competitive Displacement Data TransactivationAssay->DataAnalysis Dose-Response Data Ki Determine Ki (Binding Affinity) DataAnalysis->Ki EC50 Determine EC50 (Potency) DataAnalysis->EC50 End End: Characterized Compound Ki->End EC50->End

Caption: In Vitro Characterization Workflow for a Progestin.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

  • Objective: To quantify the binding affinity of this compound acetophenide for the progesterone receptor.

  • Materials:

    • Receptor Source: Cytosol from cells expressing PR (e.g., T47D breast cancer cells) or recombinant human PR.

    • Radioligand: ³H-labeled synthetic progestin (e.g., ³H-promegestone).

    • Test Compound: this compound acetophenide, serially diluted.

    • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

    • Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.

    • Scintillation fluid and counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of this compound acetophenide and a reference compound (e.g., unlabeled progesterone) in assay buffer.

    • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. Total binding (radioligand + vehicle) and non-specific binding (radioligand + excess unlabeled progesterone) tubes must be included.

    • Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

    • Separation: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

    • Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound acetophenide. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional ability of a compound to activate the PR and induce gene transcription.

  • Objective: To determine the potency (EC₅₀) and efficacy of this compound acetophenide as a PR agonist.

  • Materials:

    • Cell Line: Mammalian cells (e.g., HEK293 or HeLa) co-transfected with two plasmids:

      • An expression vector for the human progesterone receptor.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PREs.

    • Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with serum (charcoal-stripped to remove endogenous steroids).

    • Test Compound: this compound acetophenide, serially diluted.

    • Luciferase Assay Reagent (e.g., Dual-Glo® Luciferase Assay System).

    • Luminometer.

  • Methodology:

    • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound acetophenide or a reference agonist (e.g., progesterone). Include a vehicle control.

    • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

    • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a plate-reading luminometer.

    • Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase). Plot the normalized response against the log concentration of this compound acetophenide. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Clinical Application and Efficacy

This compound acetophenide is primarily used as a component of combined injectable contraceptives. Clinical studies have demonstrated high contraceptive efficacy. For instance, a large trial of a combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol enanthate reported a cumulative pregnancy rate of only 0.07% over 17,576 cycles of use. Another study comparing a 90 mg/6 mg dose with a 150 mg/10 mg dose found the lower dose to be at least as effective. These findings underscore its effectiveness in suppressing ovulation and preventing pregnancy.

Conclusion

This compound acetophenide is a well-characterized synthetic progestin with high potency and selectivity as a progesterone receptor agonist. Its long pharmacokinetic half-life makes it suitable for use in long-acting contraceptive formulations. The established mechanism of action and the availability of robust in vitro and in vivo assays provide a solid foundation for its continued study and for the development of new therapeutic applications. The protocols and diagrams presented in this guide offer a comprehensive resource for researchers engaged in the study of this and other synthetic steroid hormones.

References

A Technical Comparison of Algestone Acetonide and Algestone Acetophenide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical Properties, Pharmacological Profiles, and Experimental Methodologies of Two Related Progestins.

This technical guide provides a comprehensive comparison of Algestone acetonide and this compound acetophenide, two synthetic progestins derived from 16α,17α-dihydroxyprogesterone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical structures, pharmacological activities, and the experimental protocols relevant to their study. A key distinction emerges from the available data: this compound acetophenide has been developed and marketed as a long-acting injectable contraceptive, whereas this compound acetonide, despite showing potential anti-inflammatory properties, was never commercialized. This guide consolidates the existing, albeit disparate, information to facilitate a clear understanding of these two compounds.

Core Chemical and Physical Properties

This compound acetonide and this compound acetophenide share a common steroidal backbone derived from this compound (16α,17α-dihydroxyprogesterone) but differ in the cyclic ketal at the 16α and 17α positions. This compound acetonide features an isopropylidenedioxy group, while this compound acetophenide possesses a more complex acetophenide moiety.[1][2] This structural difference significantly influences their physicochemical properties and, consequently, their pharmacological profiles.

PropertyThis compound AcetonideThis compound Acetophenide
Systematic Name 16α,17α-Isopropylidenedioxyprogesterone16α,17α-Dihydroxyprogesterone acetophenide
Synonyms Alfasone acetonide, W-3395Dihydroxyprogesterone acetophenide (DHPA), Deladroxone
Chemical Formula C₂₄H₃₄O₄C₂₉H₃₆O₄
Molar Mass 386.53 g/mol [2]448.60 g/mol [1]
Structure Acetonide cyclic ketal of this compound[2]Cyclic acetal of this compound with acetophenone

Pharmacodynamics: Mechanism of Action and Receptor Profile

Both compounds are classified as progestins, synthetic progestogens that exert their effects primarily by acting as agonists of the progesterone receptor (PR). The activation of PR, a nuclear receptor, leads to the regulation of gene expression in target tissues, which is fundamental to their contraceptive and potential anti-inflammatory effects.

Progesterone Receptor Signaling Pathway

The primary mechanism of action for both this compound acetonide and this compound acetophenide is through the classical genomic signaling pathway of the progesterone receptor. Upon binding the progestin ligand in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin This compound Acetonide or This compound Acetophenide PR_complex Progesterone Receptor (PR) - HSP Complex Progestin->PR_complex Binding & HSP Dissociation PR_active Active PR Dimer PR_complex->PR_active Dimerization PR_active_n Active PR Dimer PR_active->PR_active_n Nuclear Translocation DNA DNA mRNA mRNA DNA->mRNA Gene Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein PR_active_n->DNA Binds to PRE

Figure 1: Generalized Progesterone Receptor Signaling Pathway.

Receptor Binding and Potency

Quantitative receptor binding data for this compound acetonide is largely unavailable in public literature, a consequence of it never being marketed. In contrast, this compound acetophenide has been characterized as a pure and potent progestogen.

ParameterThis compound AcetonideThis compound Acetophenide
Progesterone Receptor (PR) Affinity Data Not AvailableModerate to High
Progestogenic Potency Data Not Available2 to 5 times that of progesterone (in animal studies)
Off-Target Activity Data Not AvailableNo significant androgenic, estrogenic, or glucocorticoid activity reported
Other Properties Possesses anti-inflammatory propertiesAlso reported to have anti-inflammatory and topical applications for acne

Pharmacokinetics: A Tale of Two Fates

The pharmacokinetic profiles of these two compounds are markedly different, primarily due to the extensive clinical use of this compound acetophenide, which has generated a wealth of data that is absent for this compound acetonide.

ParameterThis compound AcetonideThis compound Acetophenide
Market Status Never marketedMarketed as a long-acting injectable contraceptive
Route of Administration Not applicableIntramuscular injection
Elimination Half-life Data Not Available~24 days (following intramuscular injection)
Duration of Action Data Not AvailableDetectable in circulation for up to 60 days post-injection
Excretion Data Not AvailablePreferentially in feces via the biliary route

Clinical Applications and Development

This compound acetophenide has been used for decades, primarily in Latin America, as a component of once-monthly combined injectable contraceptives, typically formulated with an estrogen like estradiol enantate. Clinical trials have established its efficacy in inhibiting ovulation for at least 30 days following administration. Standard dosages in these combination products include 150 mg of this compound acetophenide with 10 mg of estradiol enantate.

Conversely, This compound acetonide was never brought to market, and its development appears to have been discontinued. Consequently, no clinical trial data is available for this compound. Its primary point of interest for researchers lies in its reported anti-inflammatory properties, a characteristic it shares with its parent compound, this compound.

Key Experimental Methodologies

For drug development professionals, understanding the assays used to characterize these compounds is crucial. Due to the lack of data for this compound acetonide, these protocols are presented as generalized methodologies standardly used for evaluating progestins.

Progesterone Receptor Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity of a test compound to the progesterone receptor. It measures the ability of a test compound to displace a radiolabeled or fluorescently-tagged progestin from the receptor.

Binding_Assay Start Start: Prepare PR-LBD (Progesterone Receptor Ligand-Binding Domain) Incubate Incubate PR-LBD with: 1. Labeled Progesterone Ligand 2. Test Compound (e.g., this compound) Start->Incubate Separate Separate Receptor-Bound from Free Ligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity or Fluorescence of Bound Ligand Separate->Measure Analyze Analyze Data: Calculate IC₅₀ and Ki to determine binding affinity Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Competitive Receptor Binding Assay.

Detailed Protocol:

  • Preparation of Receptor: The ligand-binding domain (LBD) of the human progesterone receptor is expressed and purified, often from E. coli or insect cell systems.

  • Incubation: A constant concentration of purified PR-LBD and a labeled progesterone ligand (e.g., ³H-progesterone or a fluorescent probe) are incubated with varying concentrations of the unlabeled test compound (this compound acetonide or acetophenide).

  • Separation: After reaching equilibrium, the receptor-bound ligand is separated from the free (unbound) ligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: The amount of bound labeled ligand is quantified. For radioligands, this is done using liquid scintillation counting. For fluorescent ligands, fluorescence polarization is measured.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Progestational Activity (Clauberg Test)

The Clauberg test is a classical bioassay used to determine the progestogenic potency of a compound by assessing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

Detailed Protocol:

  • Animal Preparation: Immature female rabbits are primed with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6-8 days to induce endometrial proliferation.

  • Administration of Test Compound: Following estrogen priming, the rabbits are administered the test compound (e.g., this compound acetophenide) or a vehicle control daily for 5 days.

  • Tissue Collection and Processing: On the day after the final dose, the animals are euthanized, and their uteri are excised. The uterine tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Histological Evaluation: The uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for progestational changes, such as glandular proliferation and arborization.

  • Scoring and Analysis: The degree of endometrial transformation is scored on a standardized scale (e.g., the McPhail scale). The potency of the test compound is determined by comparing the dose required to produce a specific endometrial response to that of a reference progestin, such as progesterone.

Conclusion

This compound acetophenide and this compound acetonide, while structurally similar, represent divergent paths in progestin development. This compound acetophenide is a well-characterized, potent progestin with a long history of clinical use in injectable contraception. Its pharmacokinetic and pharmacodynamic profiles are well-documented, making it a known entity in reproductive medicine. In stark contrast, this compound acetonide remains a compound of primarily academic interest. The absence of marketing and clinical data has left significant gaps in its pharmacological profile. However, its noted anti-inflammatory properties suggest a potential therapeutic avenue distinct from its primary progestogenic function, warranting further investigation. For researchers, this compound acetophenide serves as a benchmark for a successful long-acting progestin, while this compound acetonide represents an unexplored derivative with potentially unique therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Algestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone, also known as 16α,17α-dihydroxyprogesterone, is a synthetic progestin and a key intermediate in the preparation of various steroidal compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from 16-dehydroprogesterone via dihydroxylation are presented, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug development.

Introduction

This compound (16α,17α-dihydroxyprogesterone) is a C21-steroid and a derivative of progesterone, characterized by the presence of hydroxyl groups at the 16α and 17α positions.[1] While this compound itself has not been marketed as a therapeutic agent, it serves as a crucial precursor in the synthesis of more complex steroids, such as this compound Acetophenide, which has been used as a hormonal contraceptive.[2][3] The unique structural features of this compound, particularly the vicinal diol on the D-ring, make it a subject of interest in medicinal chemistry for the development of new progestational agents.

This guide details a robust synthetic route to this compound and provides a comprehensive summary of its characterization data, enabling researchers to reliably prepare and identify this important steroid intermediate.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the syn-dihydroxylation of the Δ¹⁶ double bond of 16-dehydroprogesterone. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, is a well-established and reliable method for this transformation.[4][5]

Synthesis Pathway

The synthesis of this compound from 16-dehydroprogesterone can be depicted as a single-step conversion.

Synthesis_Pathway Start 16-Dehydroprogesterone Intermediate Osmium Tetroxide (cat.) N-Methylmorpholine N-oxide (NMO) Acetone/Water Start->Intermediate Dihydroxylation End This compound (16α,17α-Dihydroxyprogesterone) Intermediate->End

Caption: Synthesis of this compound from 16-dehydroprogesterone.

Experimental Protocol: Upjohn Dihydroxylation

This protocol describes the synthesis of this compound from 16-dehydroprogesterone using the Upjohn dihydroxylation method.

Materials:

  • 16-dehydroprogesterone

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 16-dehydroprogesterone in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents). Subsequently, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes to reduce the osmate esters.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 16-dehydroprogesterone in Acetone/Water add_nmo Add NMO dissolve->add_nmo add_oso4 Add OsO4 (cat.) add_nmo->add_oso4 stir Stir at RT & Monitor by TLC add_oso4->stir quench Quench with Na2SO3 (aq) stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify isolate Isolate Pure this compound purify->isolate

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValue
IUPAC Name (8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Molecular Formula C₂₁H₃₀O₄
Molecular Weight 346.46 g/mol
Appearance White to off-white crystalline powder
Melting Point 225 °C
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Chemical Shift (δ) Range (ppm)Description
¹H 0.5 - 2.5Protons on the steroid backbone (CH, CH₂, CH₃)
2.1 - 2.3-COCH₃ protons
3.0 - 4.5Protons on carbons bearing hydroxyl groups (C16-H)
5.7 - 5.8Vinylic proton at C4
¹³C 10 - 70Aliphatic carbons in the steroid nucleus
80 - 90Carbons bearing hydroxyl groups (C16, C17)
120 - 130Vinylic carbon at C4
170 - 175Vinylic carbon at C5
195 - 205Carbonyl carbon at C3
205 - 215Carbonyl carbon at C20

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3500 - 3200O-H stretch (broad)Hydroxyl groups
~1705C=O stretchC20-ketone
~1665C=O stretch (conjugated)C3-ketone
~1615C=C stretchΔ⁴-alkene

3.2.3. Mass Spectrometry (MS)

m/z ValueInterpretation
346.21[M]⁺, Molecular ion peak
328[M - H₂O]⁺, Loss of a water molecule
310[M - 2H₂O]⁺, Loss of two water molecules
303[M - COCH₃]⁺, Loss of the acetyl group
285[M - H₂O - COCH₃]⁺, Loss of water and the acetyl group

Safety and Handling

This compound is a steroidal compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined Upjohn dihydroxylation protocol offers a reliable method for its preparation from 16-dehydroprogesterone. The comprehensive characterization data serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the field of steroid chemistry and medicinal applications.

References

Algestone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Physicochemical Properties, Pharmacological Actions, and Clinical Applications

Introduction

Algestone, a synthetic progestational steroid, and its derivatives have been subjects of interest in the field of hormonal therapy and contraception. This technical guide provides a comprehensive overview of the core properties of key this compound derivatives, with a primary focus on this compound acetophenide. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemistry, mechanism of action, pharmacokinetics, and clinical use of these compounds.

Physicochemical and Pharmacological Properties of this compound Derivatives

This compound derivatives are synthetic progestins that exert their effects primarily through agonism of the progesterone receptor (PR). The structural modifications of the parent this compound molecule influence their potency, pharmacokinetics, and selectivity.

This compound Acetophenide

This compound acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is the most well-studied and clinically utilized derivative. It is a potent, long-acting progestin.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound Acetophenide

PropertyValueReference
Chemical Name 16α,17α-dihydroxyprogesterone acetophenide[1]
Molecular Formula C29H36O4[2]
Molecular Weight 448.6 g/mol [2]
CAS Number 24356-94-3[2]
Appearance White to Off-White Solid
Mechanism of Action Progesterone Receptor Agonist
Route of Administration Intramuscular injection
Elimination Half-life 24 days

Table 2: Receptor Binding Profile of this compound Acetophenide

ReceptorRelative Binding Affinity (RBA)NotesReference
Progesterone Receptor (PR) 2-5 times the potency of progesterone (in animal studies)No specific quantitative RBA data is readily available in public literature.
Androgen Receptor (AR) No significant binding reportedCharacterized as having no androgenic or antiandrogenic activity.
Glucocorticoid Receptor (GR) No significant binding reportedCharacterized as having no glucocorticoid activity.
Mineralocorticoid Receptor (MR) No significant binding reportedCharacterized as having no antimineralocorticoid activity.
Estrogen Receptor (ER) No significant binding reportedCharacterized as having no estrogenic or antiestrogenic activity.
This compound Acetonide

This compound acetonide is another derivative of this compound; however, it was never marketed, and consequently, there is a significant scarcity of publicly available data on its properties.

Mechanism of Action: Progesterone Receptor Signaling

This compound acetophenide, as a progesterone receptor agonist, mimics the action of endogenous progesterone. The primary mechanism involves binding to and activating intracellular progesterone receptors, which subsequently modulate the transcription of target genes.

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_nucleus Nucleus PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSPs) PR->HSP Dissociation PR_dimer PR Dimerization PR->PR_dimer This compound This compound Derivative This compound->PR Binding PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Progesterone Receptor Signaling Pathway

Clinical Applications and Efficacy

This compound acetophenide is primarily used as a long-acting injectable contraceptive, typically in combination with an estrogen, such as estradiol enanthate.

Table 3: Clinical Efficacy of this compound Acetophenide / Estradiol Enanthate Combination Injectable Contraceptive

DosageStudy PopulationDuration of Use (Total Cycles)Pearl Index*Common Adverse EventsReference
90 mg DHPA + 6 mg E2-EN1,904 women17,576Not explicitly stated, but high efficacy reported.Irregular bleeding, headache, mastalgia
150 mg DHPA + 10 mg E2-EN7,054 women60,0100.018Bleeding disorders, headache, mastalgia

*The Pearl Index is the number of unintended pregnancies per 100 woman-years of exposure.

Experimental Protocols

Synthesis of this compound Acetophenide (General Method)

The synthesis of this compound acetophenide can be achieved through a multi-step process starting from 16-dehydroprogesterone. The following is a generalized protocol based on patent literature.

Synthesis_Workflow General Synthesis Workflow of this compound Acetophenide Start 16-Dehydroprogesterone Step1 Epoxidation Start->Step1 Intermediate1 16α,17α-Epoxyprogesterone Step1->Intermediate1 Step2 Grignard Reaction (e.g., with Phenylmagnesium bromide) Intermediate1->Step2 Intermediate2 16α-Hydroxy-17α-(1-phenylethyl)progesterone Step2->Intermediate2 Step3 Acetalization with Acetophenone Intermediate2->Step3 End This compound Acetophenide Step3->End

Synthesis of this compound Acetophenide

Protocol Steps:

  • Epoxidation: 16-dehydroprogesterone is treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), to form the 16α,17α-epoxide.

  • Grignard Reaction: The epoxide is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to open the epoxide ring and introduce the phenyl group.

  • Acetalization: The resulting diol is reacted with acetophenone in the presence of an acid catalyst to form the cyclic acetal, yielding this compound acetophenide.

  • Purification: The final product is purified by crystallization.

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound, such as an this compound derivative, to the progesterone receptor.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell lysate, purified receptor) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-progesterone) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Generate Competition Curve and Calculate IC50/Ki Measure->Analyze

Competitive Radioligand Binding Assay

Materials:

  • Source of progesterone receptor (e.g., recombinant human PR, or cytosol from PR-expressing cells).

  • Radiolabeled progesterone (e.g., [³H]-progesterone).

  • Unlabeled test compound (this compound derivative).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Receptor Preparation: Prepare a homogenate or cell lysate containing the progesterone receptor.

  • Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the radiolabeled progesterone.

  • Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.

Conclusion

This compound acetophenide is a potent and selective progestin with a long duration of action, making it a valuable component of long-acting injectable contraceptives. Its high affinity for the progesterone receptor and lack of significant off-target hormonal activities contribute to its favorable efficacy and safety profile. Further research into other this compound derivatives may uncover compounds with unique therapeutic properties. The experimental protocols and data presented in this guide provide a foundational resource for professionals engaged in the research and development of novel steroid-based therapeutics.

References

In Vivo Effects of Algestone on Bone Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Progestins and Bone Metabolism

Progestins, a class of synthetic progestogens, are known to play a role in bone metabolism, although their effects are complex and can be influenced by factors such as the specific type of progestin, dosage, and the presence of estrogens. The primary cells involved in bone remodeling are osteoblasts (responsible for bone formation) and osteoclasts (responsible for bone resorption). Progestins can modulate the activity of both cell types, thereby influencing bone mineral density (BMD) and overall bone health. While estrogen is recognized as the primary hormonal regulator of bone homeostasis, particularly in preventing bone loss, progestins also exert effects that are of interest in therapeutic development.

Potential In Vivo Effects of Algestone on Bone Development

Based on the general understanding of progestins, this compound could potentially influence bone development through several mechanisms. It is crucial to note that these are hypothesized effects that require empirical validation through specific in vivo studies.

  • Modulation of Osteoblast Activity: Some progestins have been shown to stimulate osteoblast proliferation and differentiation, leading to increased bone formation.

  • Influence on Osteoclast Activity: The effect of progestins on osteoclasts can be variable. They may inhibit osteoclastogenesis and bone resorption, or in some contexts, have a neutral or even stimulatory effect.

  • Interaction with Estrogen: When co-administered with an estrogen, as this compound often is in contraceptive formulations, the net effect on bone would be a combination of the actions of both hormones. Estrogens are potent inhibitors of bone resorption.

To investigate these potential effects, a series of preclinical in vivo experiments would be necessary. The following sections outline hypothetical experimental designs and data presentation based on standard practices in the field.

Hypothetical Experimental Design and Data Presentation

The following tables represent a structured approach to presenting quantitative data from a hypothetical preclinical study investigating the effects of this compound on bone development in an animal model, such as ovariectomized (OVX) rats, a common model for studying postmenopausal osteoporosis.

Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
Treatment GroupNFemoral BMD (g/cm²)Lumbar Spine BMD (g/cm²)
Sham100.250 ± 0.0150.280 ± 0.020
OVX + Vehicle100.210 ± 0.0180.235 ± 0.022
OVX + this compound (Low Dose)100.225 ± 0.0160.250 ± 0.019
OVX + this compound (High Dose)100.240 ± 0.014#0.268 ± 0.021#
OVX + Estradiol100.245 ± 0.013#0.275 ± 0.018#

Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle.

Table 2: Effects of this compound on Bone Turnover Markers in Ovariectomized Rats
Treatment GroupNSerum Osteocalcin (ng/mL)Serum CTX-I (ng/mL)
Sham1050.5 ± 5.25.8 ± 0.6
OVX + Vehicle1075.8 ± 6.99.2 ± 0.8
OVX + this compound (Low Dose)1068.2 ± 6.18.1 ± 0.7
OVX + this compound (High Dose)1055.1 ± 5.5#6.5 ± 0.5#
OVX + Estradiol1052.3 ± 4.9#6.1 ± 0.4#

Data are presented as mean ± standard deviation. CTX-I: C-terminal telopeptide of type I collagen. *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study on the in vivo effects of this compound on bone development.

Animal Model and Treatment
  • Animal Model: Female Sprague-Dawley rats (12 weeks old) would be used. Ovariectomy (OVX) would be performed to induce a state of estrogen deficiency, simulating postmenopausal bone loss. A sham operation (laparotomy without ovary removal) would be performed on the control group.

  • Acclimatization: Animals would be allowed to acclimatize for one week before the start of the experiment.

  • Treatment Groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (e.g., 1 mg/kg/day, subcutaneous)

    • OVX + this compound (e.g., 5 mg/kg/day, subcutaneous)

    • OVX + 17β-Estradiol (e.g., 10 µg/kg/day, subcutaneous) as a positive control.

  • Duration: The treatment duration would be 12 weeks.

Bone Mineral Density (BMD) Measurement
  • Technique: Dual-energy X-ray absorptiometry (DXA) using a small animal densitometer.

  • Procedure:

    • At the end of the 12-week treatment period, animals would be anesthetized.

    • The animals would be placed in a prone position on the scanning platform.

    • The left femur and lumbar spine (L1-L4) would be scanned.

    • BMD would be calculated in g/cm² by the accompanying software.

Bone Turnover Marker Analysis
  • Sample Collection: At the end of the study, blood samples would be collected via cardiac puncture under anesthesia. Serum would be separated by centrifugation and stored at -80°C.

  • Biochemical Assays:

    • Osteocalcin (OCN): A marker of bone formation, would be measured using a rat-specific enzyme-linked immunosorbent assay (ELISA) kit.

    • C-terminal telopeptide of type I collagen (CTX-I): A marker of bone resorption, would be measured using a rat-specific ELISA kit.

    • All assays would be performed according to the manufacturer's instructions.

Histological Analysis of Bone
  • Sample Preparation:

    • After euthanasia, the right femur would be dissected and fixed in 10% neutral buffered formalin.

    • The bones would be dehydrated in graded ethanol series and embedded in polymethyl methacrylate (PMMA).

    • Undecalcified sections (5 µm thick) of the distal femoral metaphysis would be cut using a microtome.

  • Staining:

    • Von Kossa staining: To identify mineralized bone.

    • Toluidine blue staining: For general morphology and identification of osteoblasts and osteoclasts.

  • Histomorphometry: Quantitative analysis of bone structure would be performed using an image analysis system. Parameters to be measured would include:

    • Bone Volume/Total Volume (BV/TV, %)

    • Trabecular Thickness (Tb.Th, µm)

    • Trabecular Number (Tb.N, /mm)

    • Trabecular Separation (Tb.Sp, µm)

    • Osteoblast Surface/Bone Surface (Ob.S/BS, %)

    • Osteoclast Surface/Bone Surface (Oc.S/BS, %)

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the study of this compound's effects on bone.

G cluster_workflow Experimental Workflow for In Vivo Assessment AnimalModel Animal Model (Ovariectomized Rat) Treatment This compound Treatment (Multiple Doses) AnimalModel->Treatment BMD BMD Measurement (DXA) Treatment->BMD Turnover Bone Turnover Markers (ELISA) Treatment->Turnover Histology Bone Histology & Histomorphometry Treatment->Histology DataAnalysis Data Analysis & Interpretation BMD->DataAnalysis Turnover->DataAnalysis Histology->DataAnalysis

Caption: A generalized experimental workflow for assessing the in vivo effects of this compound on bone development.

G cluster_pathway Potential Signaling Pathways of this compound in Bone This compound This compound PR Progesterone Receptor (in Osteoblasts/Osteoclasts) This compound->PR Gene Gene Transcription (e.g., Runx2, OPG, RANKL) PR->Gene Osteoblast Osteoblast Differentiation & Proliferation Gene->Osteoblast Osteoclast Osteoclastogenesis Inhibition/Stimulation Gene->Osteoclast BoneFormation Bone Formation Osteoblast->BoneFormation BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: A simplified diagram illustrating potential signaling pathways for this compound's action in bone cells.

Conclusion and Future Directions

While direct and detailed in vivo data on the effects of this compound on bone development are currently scarce in publicly available literature, the established methodologies in bone biology research provide a clear roadmap for such investigations. The hypothetical data and protocols presented in this guide serve as a framework for designing and interpreting future preclinical studies. For drug development professionals, a thorough investigation of this compound's impact on bone, both alone and in combination with estrogens, is critical to fully characterize its safety and efficacy profile. Future research should focus on conducting well-controlled animal studies to generate robust quantitative data on BMD, bone turnover, and bone microarchitecture to definitively elucidate the role of this compound in bone health.

Preclinical Toxicology of Algestone Acetophenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the preclinical toxicology of Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA). It is intended for informational purposes for a scientific audience. A significant portion of the detailed quantitative data from original preclinical toxicology studies on this compound acetophenide is not publicly available. The development of an injectable contraceptive containing this compound was discontinued in the late 1960s by its original developer due to toxicological findings in animals[1]. While the relevance of these findings to humans has been questioned, the lack of accessible detailed study reports necessitates a cautious interpretation[1]. This guide provides available data and outlines standard toxicological testing protocols relevant to synthetic progestins.

Executive Summary

This compound acetophenide is a synthetic progestin that has been used in combined injectable contraceptives. Its preclinical safety profile is notable for significant toxicological findings in animal studies, which ultimately led to the halt of its development in some regions[1]. These findings included pituitary hyperplasia in rats, mammary tumors in beagle dogs, and uterine swellings in animals[1]. However, extensive clinical use in humans has not demonstrated similar toxicity or tumorigenicity, raising questions about the translational relevance of the animal models used[1]. This guide synthesizes the limited available preclinical data for this compound acetophenide and provides context by describing standard toxicological evaluation protocols for synthetic progestins.

Historical Toxicological Findings

SpeciesFinding
RatPituitary Hyperplasia
Beagle DogMammary Tumors
Not SpecifiedUterine Swellings

A summary of historical toxicological findings for this compound acetophenide.

It is crucial to note that despite these findings in laboratory animals, long-term clinical studies in women using a combination of this compound acetophenide and estradiol enantate have not reported a similar profile of toxicity or tumorigenicity. This discrepancy highlights the complexities of interspecies extrapolation in toxicology.

cluster_0 Preclinical Findings (Animals) cluster_1 Clinical Observations (Humans) Pituitary Hyperplasia (Rats) Pituitary Hyperplasia (Rats) Preclinical Findings Mammary Tumors (Dogs) Mammary Tumors (Dogs) Uterine Swellings Uterine Swellings No evidence of toxicity or tumorigenicity No evidence of toxicity or tumorigenicity Questionable Relevance to Humans Questionable Relevance to Humans No evidence of toxicity or tumorigenicity->Questionable Relevance to Humans Preclinical Findings->Questionable Relevance to Humans Discrepancy Start Start Ames Test Ames Test Start->Ames Test Gene Mutation In Vitro Chromosomal Aberration In Vitro Chromosomal Aberration Ames Test->In Vitro Chromosomal Aberration Chromosomal Damage (in vitro) In Vivo Micronucleus Test In Vivo Micronucleus Test In Vitro Chromosomal Aberration->In Vivo Micronucleus Test Chromosomal Damage (in vivo) Conclusion Conclusion In Vivo Micronucleus Test->Conclusion Genotoxicity Profile cluster_0 Dose-Range Finding cluster_1 2-Year Bioassay 90-Day Study 90-Day Study Dosing (Rats & Mice) Dosing (Rats & Mice) 90-Day Study->Dosing (Rats & Mice) Select Doses (MTD) In-life Observations In-life Observations Dosing (Rats & Mice)->In-life Observations Necropsy & Histopathology Necropsy & Histopathology In-life Observations->Necropsy & Histopathology Tumor Incidence Analysis Tumor Incidence Analysis Necropsy & Histopathology->Tumor Incidence Analysis Data Collection

References

Algestone as a Synthetic Progestin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Algestone (16α,17α-dihydroxyprogesterone) is a synthetic progestin that, while never marketed itself, serves as the parent compound for derivatives used in research and clinical settings.[1][2] This guide provides an in-depth technical overview of this compound and its more extensively studied derivative, This compound Acetophenide (dihydroxyprogesterone acetophenide or DHPA) , for researchers, scientists, and drug development professionals. Due to the limited availability of data on this compound, this guide will primarily focus on this compound Acetophenide as a representative research compound.

Physicochemical Properties and Structure

This compound is a synthetic pregnane steroid derived from progesterone and 17α-hydroxyprogesterone.[1] Its chemical structure is characterized by the presence of hydroxyl groups at the 16α and 17α positions.[3]

This compound Acetophenide is a derivative where the 16α and 17α hydroxyl groups are cyclized with acetophenone to form a cyclic ketal.[4] This structural modification is critical to its pharmacological profile.

Table 1: Physicochemical Properties of this compound and this compound Acetophenide

PropertyThis compoundThis compound Acetophenide
IUPAC Name (8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Molecular Formula C21H30O4C29H36O4
Molar Mass 346.47 g/mol 448.59 g/mol
CAS Number 595-77-724356-94-3
Synonyms Dihydroxyprogesterone, AlphasoneDihydroxyprogesterone acetophenide (DHPA), Alphasone Acetophenide

Pharmacodynamics and Biological Activity

This compound Acetophenide is a pure progestogen, acting as an agonist at the progesterone receptor (PR). It exhibits no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activity.

Table 2: Pharmacodynamic Profile of this compound Acetophenide

ParameterValueReference
Receptor Binding Affinity Moderate affinity for the progesterone receptor.
In Vivo Potency 2 to 5 times the progestogenic potency of progesterone in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound Acetophenide has been studied to a limited extent, primarily in the context of its use as a long-acting injectable contraceptive.

Table 3: Pharmacokinetic Parameters of this compound Acetophenide (Intramuscular Injection)

ParameterValueReference
Elimination Half-life Approximately 24 days

Progesterone Receptor Signaling Pathways

As a progestin, this compound and its derivatives exert their effects through the progesterone receptor, which can signal through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestin to the progesterone receptor in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.

Genomic Progesterone Receptor Signaling cluster_cytoplasm Cytoplasm This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer PR_dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Non_Genomic_Progesterone_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR Membrane PR (mPR) This compound->mPR Binds G_Protein G-Protein mPR->G_Protein Activates Kinase_Cascade Kinase Cascade (e.g., MAPK) G_Protein->Kinase_Cascade Initiates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Leads to Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Source start->prep incubate Incubate with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end McPhail_Test_Workflow start Start select_rabbits Select Immature Female Rabbits start->select_rabbits estrogen_priming Estrogen Priming select_rabbits->estrogen_priming progestin_admin Administer Test Compound estrogen_priming->progestin_admin euthanize Euthanize and Collect Uteri progestin_admin->euthanize histology Histological Analysis of Endometrium euthanize->histology score Score Endometrial Proliferation histology->score analyze Analyze Potency score->analyze end End analyze->end

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide (dihydroxyprogesterone acetophenide), a synthetic progestin, has been recognized for its potential anti-inflammatory properties. While it is primarily known for its use in hormonal contraception, its structural relation to progesterone suggests a significant role in modulating the immune response. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms attributed to this compound acetophenide, drawing upon the well-established actions of progesterone and other synthetic progestins. It details the key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to its action. This document summarizes quantitative data from related compounds to provide a comparative framework, outlines detailed experimental protocols for in vitro validation, and includes visualizations of the molecular pathways and experimental workflows to support further research and development.

Introduction

Inflammation is a fundamental biological process essential for host defense against pathogens and injury. However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. Steroid hormones are potent modulators of the inflammatory milieu. This compound acetophenide, a synthetic progestational steroid, is a derivative of 16α,17α-dihydroxyprogesterone and acts as an agonist of the progesterone receptor (PR).[1] Its anti-inflammatory effects are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades and modulate the expression of key inflammatory mediators.[2][3] This guide synthesizes the current understanding of its mechanism of action, providing a technical resource for researchers investigating its therapeutic potential.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound acetophenide are believed to be mediated through its interaction with steroid receptors, leading to the modulation of downstream signaling pathways.

  • Receptor Interaction: Like other progestins, this compound acetophenide is expected to bind to progesterone receptors (PRs).[2] Furthermore, many synthetic progestins exhibit cross-reactivity with other steroid receptors, notably the glucocorticoid receptor (GR), which is a major regulator of anti-inflammatory responses.[3] The activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors, a key mechanism for suppressing inflammatory gene expression.

  • Modulation of Cytokine Profile: A central aspect of the anti-inflammatory action of progestins is the regulation of cytokine production. Progesterone has been shown to suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. Concurrently, it can promote the expression of anti-inflammatory cytokines like IL-10. It is hypothesized that this compound acetophenide exerts a similar effect, shifting the cytokine balance towards an anti-inflammatory state.

Key Signaling Pathways

The anti-inflammatory effects of progestins are largely mediated by their interference with the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.

Progestins, likely including this compound acetophenide, are thought to inhibit this pathway by:

  • Upregulating IκBα expression , which enhances the sequestration of NF-κB in the cytoplasm.

  • Directly interfering with the transcriptional activity of NF-κB , a process known as transrepression, mediated by the activated PR or GR.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines This compound This compound Acetophenide This compound->IKK Inhibition This compound->IkB_NFkB Upregulation of IκBα Algestone_nuc This compound Acetophenide (via PR/GR) Algestone_nuc->NFkB_nuc Transrepression

Proposed inhibition of the NF-κB pathway by this compound acetophenide.
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, are crucial signaling molecules that transduce extracellular signals to cellular responses, including inflammation. Activation of these pathways can lead to the production of pro-inflammatory mediators. Progestins have been shown to modulate MAPK signaling, though the effects can be complex and cell-type dependent. The inhibitory action on MAPK pathways can prevent the activation of downstream transcription factors like AP-1, which also contributes to the expression of inflammatory genes.

MAPK_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor RAS RAS Receptor->RAS MKK36 MKK3/6 Receptor->MKK36 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK p-ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 p38 p-p38 MKK36->p38 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound Acetophenide This compound->RAF Inhibition This compound->MKK36 Inhibition

Proposed modulation of the MAPK signaling pathway.

Data Presentation: Quantitative Analysis of Related Progestins

While specific quantitative data for this compound acetophenide is limited, studies on natural progesterone and the synthetic progestin Medroxyprogesterone Acetate (MPA) provide valuable insights into the potential potency of this class of compounds. The following tables summarize key findings.

Table 1: Effect of Progesterone (P4) on Cytokine Production

Cell TypeStimulantCompoundConcentrationCytokineResult
Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)Progesterone (P4)10 µMIL-633% inhibition

Table 2: Anti-inflammatory Potency of Medroxyprogesterone Acetate (MPA)

Target Gene/ProteinEffectEC50Cell Line
GILZ (Anti-inflammatory)Transactivation~24 nMEnd1/E6E7 (Endocervical)
IL-6 (Pro-inflammatory)Repression~21 nMEnd1/E6E7 (Endocervical)
IL-8 (Pro-inflammatory)Repression~4 nMEnd1/E6E7 (Endocervical)
RANTES (Pro-inflammatory)Repression~5 nMEnd1/E6E7 (Endocervical)

Table 3: Suppressive Effect of Various Progestins on Cytokine Secretion

Cell TypeStimulantProgestinEffect on Secretion
Endometriotic Stromal CellsTNF-αDienogest (DNG)Suppression of IL-6, IL-8, MCP-1
Endometriotic Stromal CellsTNF-αNorethisterone Acetate (NETA)Suppression of IL-6, IL-8, MCP-1
Endometriotic Stromal CellsTNF-αMedroxyprogesterone Acetate (MPA)Suppression of IL-6, IL-8, MCP-1

Disclaimer: The data presented is for related progestogenic compounds and should be used as a comparative reference for formulating hypotheses regarding this compound acetophenide.

Experimental Protocols for In Vitro Assessment

To validate the anti-inflammatory properties of this compound acetophenide, a series of standardized in vitro assays can be employed. The murine macrophage cell line RAW 264.7 is a common model for these studies.

Experimental_Workflow cluster_treatment Treatment Protocol cluster_assays Inflammatory Marker Analysis start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into Plates culture->seed pre_treat Pre-treat with this compound Acetophenide (Varying Concentrations) seed->pre_treat viability Cell Viability (MTT Assay) seed->viability lps Stimulate with LPS (e.g., 1 µg/mL) pre_treat->lps supernatant Collect Supernatant lps->supernatant cell_lysate Prepare Cell Lysate lps->cell_lysate data_analysis Data Analysis & Interpretation viability->data_analysis griess Nitric Oxide Measurement (Griess Assay) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) supernatant->elisa western Protein Analysis (Western Blot for p-p65, IκBα, p-MAPKs) cell_lysate->western griess->data_analysis elisa->data_analysis western->data_analysis

General experimental workflow for in vitro validation.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells in 96-well plates (for viability and Griess/ELISA assays) or 6-well plates (for Western blot) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound acetophenide (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).

Cell Viability Assay (MTT Assay)
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Incubate for 15 minutes on an orbital shaker to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Measurement (Griess Assay)
  • Collect 50 µL of cell culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

  • Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-45 minutes.

  • Wash the plate and add TMB substrate. Incubate until a color develops (15-30 minutes).

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.

Protein Analysis (Western Blot)
  • Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-p38, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to loading controls.

Conclusion

This compound acetophenide holds promise as an anti-inflammatory agent, with its mechanism of action likely mirroring that of other potent progestins. The core of its activity is centered on the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. While direct quantitative data on this compound acetophenide remains to be established, the information from related compounds provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate its anti-inflammatory efficacy and further elucidate its molecular mechanisms. Such studies are crucial for validating its potential therapeutic applications in inflammation-driven pathologies.

References

Pharmacokinetics and Metabolism of Algestone Acetophenide in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth quantitative data on the pharmacokinetics and metabolism of Algestone, and its more studied derivative this compound acetophenide (dihydroxyprogesterone acetophenide or DHPA), in animal models is exceedingly scarce. This technical guide, therefore, provides a comprehensive overview based on the limited available information and a theoretical framework derived from the well-understood metabolism of other synthetic progestins in common preclinical species. This document is intended to guide researchers and drug development professionals by outlining expected metabolic pathways and standard experimental protocols.

Introduction

This compound is a synthetic progestin, and its derivative, this compound acetophenide, has been developed for use as a long-acting injectable contraceptive. Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical animal models is a critical step in evaluating its efficacy and safety. This guide summarizes the available knowledge and provides a theoretical framework for its disposition in the body.

While specific quantitative data is lacking, general principles of steroid metabolism allow for the prediction of likely metabolic pathways and the design of appropriate preclinical studies. The primary animal models discussed in the context of steroid metabolism are rats and non-human primates (e.g., cynomolgus or rhesus monkeys), due to their established use in predicting human pharmacokinetics.

Theoretical Pharmacokinetics of this compound Acetophenide

Based on the behavior of other long-acting injectable progestins, the pharmacokinetic profile of this compound acetophenide in animal models is expected to be characterized by:

  • Slow Absorption: Following intramuscular injection, the oily vehicle forms a depot from which the drug is slowly released into the systemic circulation.

  • Low and Sustained Plasma Concentrations: This slow release results in low but persistent plasma concentrations over an extended period.

  • Long Half-Life: The elimination half-life is anticipated to be long, reflecting the slow absorption rate from the injection site.

  • Extensive Metabolism: As a steroid, this compound acetophenide is expected to undergo extensive hepatic metabolism.

  • Primary Excretion in Feces: Studies on other progestins suggest that excretion of metabolites is likely to occur primarily through the biliary-fecal route.[1]

Due to the lack of specific preclinical data, a quantitative summary of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound acetophenide in animal models cannot be provided at this time.

Experimental Protocols for Pharmacokinetic Assessment

The following outlines a generalized experimental protocol for assessing the pharmacokinetics of a long-acting injectable progestin like this compound acetophenide in an animal model, such as the rat or monkey.

Animal Models
  • Species and Strain:

    • Rats: Sprague-Dawley or Wistar rats are commonly used. Sex differences in steroid metabolism should be considered, and often both male and female animals are included in initial studies.[2]

    • Monkeys: Cynomolgus (Macaca fascicularis) or Rhesus (Macaca mulatta) monkeys are frequently used as a non-human primate model due to their physiological similarity to humans.

  • Housing and Acclimatization: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least one week before the study.

Drug Administration
  • Formulation: this compound acetophenide is typically formulated in an oil-based vehicle (e.g., sesame oil, castor oil) for sustained release.

  • Dose and Route: A single intramuscular (IM) injection is the standard route of administration. The dose will depend on the specific study objectives but should be based on expected efficacy and potential toxicity.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points. For long-acting formulations, sampling may extend over several weeks or months. Common sampling sites include the tail vein (rats) or femoral vein (monkeys).

  • Urine and Feces Collection: To assess excretion pathways, animals can be housed in metabolic cages for the collection of urine and feces.

Bioanalytical Method
  • Sample Preparation: Plasma is separated from blood samples. Extraction techniques such as liquid-liquid extraction or solid-phase extraction are used to isolate the drug and its metabolites from the plasma matrix.

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of steroid hormones and their metabolites in biological matrices.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of an injectable synthetic progestin in an animal model.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_selection Animal Selection (Rat or Monkey) acclimatization Acclimatization animal_selection->acclimatization drug_admin Drug Administration (Intramuscular Injection) acclimatization->drug_admin sample_collection Serial Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection sample_processing Sample Processing (Plasma Separation, Extraction) sample_collection->sample_processing bioanalysis Bioanalysis (LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G cluster_phase1 Phase I Metabolism (CYP450, Reductases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound Acetophenide hydroxylated Hydroxylated Metabolites This compound->hydroxylated Hydroxylation reduced Reduced Metabolites This compound->reduced Reduction glucuronide Glucuronide Conjugates hydroxylated->glucuronide Glucuronidation sulfate Sulfate Conjugates hydroxylated->sulfate Sulfation reduced->glucuronide reduced->sulfate excretion Excretion (Primarily Feces) glucuronide->excretion sulfate->excretion

References

An In-depth Technical Guide to Algestone Acetophenide (CAS Number 24356-94-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin with the CAS number 24356-94-3.[1][2] This potent agonist of the progesterone receptor has been utilized primarily as a long-acting injectable contraceptive, often in combination with an estrogen ester.[1][2] This technical guide provides a comprehensive overview of this compound acetophenide, including its physicochemical properties, mechanism of action, synthesis, analytical methods, and pharmacological data. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside visualizations of key pathways and workflows to support research and development activities.

Physicochemical Properties

This compound acetophenide is a white to off-white crystalline powder.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 24356-94-3
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.603 g/mol
IUPAC Name (4aR,4bS,6aS,6bS,8R,9aR,10aS,10bR)-6b-Acetyl-4a,6a,8-trimethyl-8-phenyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-2-one
Synonyms Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alfasone acetophenide, SQ-15101
Melting Point 150-155 °C
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol. Soluble in DMSO (10.83 mg/mL).
Appearance White or off-white crystalline powder

Mechanism of Action and Pharmacology

This compound acetophenide is a potent synthetic progestogen, acting as an agonist at the progesterone receptor (PR). Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models. The compound exhibits high specificity for the PR, with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.

The primary mechanism of action involves binding to intracellular progesterone receptors in target tissues. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of progesterone, such as regulation of the menstrual cycle and maintenance of pregnancy.

In addition to this classical genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling cascades involving membrane-associated progesterone receptors and the activation of protein kinases such as MAPK.

Signaling Pathway

Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Algestone_Acetophenide This compound Acetophenide PR Progesterone Receptor (PR) Algestone_Acetophenide->PR Binds to MAPK_Pathway MAPK Signaling Cascade Algestone_Acetophenide->MAPK_Pathway Rapid Non-genomic Signaling HSP Heat Shock Proteins PR->HSP Associated with PR_Complex PR-Algestone Complex PR->PR_Complex Conformational Change Dimerization Dimerization PR_Complex->Dimerization PRE Progesterone Response Element (PRE) Dimerization->PRE Translocates to Nucleus and Binds to Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., Contraception) Transcription->Biological_Effects

Progesterone Receptor Signaling Pathway for this compound Acetophenide.

Synthesis

The synthesis of this compound acetophenide can be achieved through a multi-step process, often starting from steroid precursors like androstenedione. A patented method involves the following key transformations:

Experimental Protocol: Synthesis of this compound Acetophenide

This protocol is a representative example based on patented synthesis routes. Researchers should adapt and optimize the conditions for their specific laboratory setup.

  • Step 1: Formation of a Grignard Reagent Intermediate: Androstenedione is converted to a cyanohydrin derivative, which then undergoes a series of reactions including elimination and reaction with a methyl magnesium halide to form a Grignard reagent intermediate.

  • Step 2: Hydroxylation: The Grignard intermediate is then hydroxylated using an oxidizing agent like potassium permanganate in an acidic medium to introduce the 16α and 17α hydroxyl groups.

  • Step 3: Acetal Formation: The resulting 16α,17α-dihydroxyprogesterone is reacted with acetophenone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid) to form the cyclic acetal, this compound acetophenide. The reaction is typically carried out at room temperature.

  • Step 4: Purification: The final product is purified by crystallization from a suitable solvent system, such as ethanol.

Synthesis Workflow Start Androstenedione Step1 1. Cyanohydrin formation 2. Elimination 3. Grignard Reaction Start->Step1 Intermediate1 Grignard Intermediate Step1->Intermediate1 Step2 Hydroxylation (e.g., KMnO4, Acid) Intermediate1->Step2 Intermediate2 16α,17α-Dihydroxyprogesterone Step2->Intermediate2 Step3 Acetal Formation with Acetophenone (Acid Catalyst) Intermediate2->Step3 Product This compound Acetophenide (Crude) Step3->Product Step4 Purification (Crystallization) Product->Step4 Final_Product Pure this compound Acetophenide Step4->Final_Product

General Synthesis Workflow for this compound Acetophenide.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound acetophenide in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC-MS/MS Analysis

This is a representative protocol and should be optimized and validated for the specific application.

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

    • Pharmaceutical Formulation: Dissolution in a suitable organic solvent and dilution to the appropriate concentration range.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for steroid analysis.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound acetophenide would need to be determined.

Analytical Workflow Sample Sample (Plasma, Formulation) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation HPLC HPLC Separation (C18 Column, Gradient Elution) Preparation->HPLC MS Mass Spectrometry (ESI+, MRM Detection) HPLC->MS Data Data Acquisition and Analysis MS->Data Result Quantification of This compound Acetophenide Data->Result

General Workflow for HPLC-MS/MS Analysis.

Biological Assays

In Vitro Progesterone Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of this compound acetophenide for the progesterone receptor.

Experimental Protocol: Progesterone Receptor Binding Assay

This is a generalized protocol and requires optimization.

  • Receptor Source: Prepare a cytosol fraction containing progesterone receptors from a suitable source, such as T47D breast cancer cells or uteri from estrogen-primed rabbits.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives to stabilize the receptor).

  • Competition Assay:

    • Incubate a fixed concentration of a radiolabeled progestin (e.g., ³H-promegestone) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound acetophenide.

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound acetophenide concentration to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.

Binding Assay Workflow Start Prepare Receptor Source (e.g., T47D cell cytosol) Incubation Incubate Receptor with: - Radiolabeled Progestin - Varying concentrations of  this compound Acetophenide Start->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis Result Binding Affinity of This compound Acetophenide for PR Analysis->Result

Workflow for a Progesterone Receptor Competitive Binding Assay.
In Vivo Progestational Activity Assay (Clauberg-McPhail Test)

The Clauberg-McPhail test in immature female rabbits is a classic in vivo assay to determine the progestational activity of a compound.

Experimental Protocol: Clauberg-McPhail Test

This is a representative animal study protocol and requires ethical approval and adherence to animal welfare guidelines.

  • Animal Model: Use immature female rabbits.

  • Estrogen Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Treatment: Administer graded doses of this compound acetophenide to different groups of estrogen-primed rabbits for a set period.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect uterine tissue samples.

  • Histological Analysis: Fix, section, and stain the uterine tissues (e.g., with hematoxylin and eosin).

  • Scoring: Microscopically evaluate the degree of endometrial glandular proliferation and score it on a standardized scale (e.g., McPhail scale).

  • Data Analysis: Determine the dose-response relationship to assess the progestational potency of this compound acetophenide relative to a standard progestin like progesterone.

Pharmacokinetics

Limited pharmacokinetic data for this compound acetophenide is available. Following a single intramuscular injection, it has a long elimination half-life of approximately 24 days. The compound and its metabolites can be detected in circulation for up to 60 days post-injection. Excretion is primarily through the feces via the biliary route.

Clinical Use and Formulations

This compound acetophenide has been used as a long-acting injectable contraceptive, typically in combination with an estrogen such as estradiol enanthate. Common formulations have included 150 mg of this compound acetophenide with 10 mg of estradiol enanthate, administered monthly.

Conclusion

This compound acetophenide is a well-characterized synthetic progestin with high potency and specificity for the progesterone receptor. This technical guide provides a foundational understanding of its chemical, pharmacological, and analytical properties. The detailed experimental workflows and signaling pathway diagrams offer valuable resources for researchers and drug development professionals working with this and related compounds. Further research into its non-genomic signaling pathways and the development of validated, high-throughput analytical methods will continue to enhance our understanding and potential applications of this progestin.

References

A Comprehensive Technical Guide to Algestone Acetophenide (C29H36O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Pharmacokinetic Properties

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic pregnane steroid.[1][2] It is structurally derived from 17α-hydroxyprogesterone.[2]

Table 1: Physicochemical Properties of this compound Acetophenide

PropertyValueReference(s)
Molecular Formula C29H36O4[3]
Molecular Weight 448.6 g/mol [3]
CAS Number 24356-94-3
Appearance White to Off-White Crystalline Powder
Melting Point 150-151 °C
Solubility Soluble in DMSO; Sparingly soluble in Chloroform; Slightly soluble in Methanol
LogP (Calculated) 4.6
Synonyms Alphasone Acetophenide, Deladroxone, Dihydroxyprogesterone Acetophenide, Droxone

Table 2: Pharmacokinetic Parameters

ParameterValueReference(s)
Route of Administration Intramuscular Injection
Elimination Half-life ~24 days
Primary Excretion Route Feces

Mechanism of Action and Pharmacology

This compound acetophenide is a potent progestin, acting as an agonist of the progesterone receptor (PR). This interaction is the basis for its use as a long-acting injectable contraceptive, often in combination with an estrogen like estradiol enanthate. It is reported to have a progestogenic potency approximately 2 to 5 times that of progesterone in animal studies. Notably, it exhibits high selectivity with no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activities.

Progesterone Receptor Signaling Pathway

The primary mechanism of action for this compound acetophenide involves the classical nuclear receptor signaling pathway:

  • Ligand Binding: In its inactive state, the progesterone receptor (PR) is located in the cytoplasm, complexed with heat shock proteins (HSPs). This compound acetophenide, being lipid-soluble, diffuses across the cell membrane and binds to the ligand-binding domain of the PR.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated receptors then form homodimers.

  • Nuclear Translocation: The PR dimer translocates into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.

  • Modulation of Gene Expression: The receptor-DNA complex recruits co-activators and other transcription factors, initiating the transcription of progesterone-responsive genes. This alteration in gene expression mediates the physiological effects of the progestin.

signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA This compound Acetophenide PR_HSP PR-HSP Complex AA->PR_HSP Binding PR_AA PR-AA Complex PR_HSP->PR_AA HSP Dissociation PR_Dimer PR-AA Dimer PR_AA->PR_Dimer Dimerization PRE PRE (DNA) PR_Dimer->PRE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of this compound acetophenide to the progesterone receptor.

Methodology:

  • Receptor Source Preparation:

    • Prepare a cytosolic fraction from a tissue rich in progesterone receptors (e.g., estrogen-primed rabbit uterus) or from a cell line overexpressing the human progesterone receptor.

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuge at high speed to obtain the cytosol (supernatant).

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058).

    • Add increasing concentrations of unlabeled this compound acetophenide (the competitor).

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled progesterone).

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

    • Incubate for a short period on ice and then centrifuge to pellet the charcoal.

  • Quantification and Data Analysis:

    • Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound acetophenide to generate a competition curve and determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).

    • The relative binding affinity (RBA) can be calculated as: (IC50 of Progesterone / IC50 of this compound Acetophenide) x 100.

McPhail (Clauberg) Test for In Vivo Progestational Activity

Objective: To assess the in vivo progestational potency of this compound acetophenide.

Methodology:

  • Animal Model: Use immature female rabbits (e.g., New Zealand White, ~1 kg).

  • Estrogen Priming:

    • Administer daily subcutaneous injections of estradiol benzoate (e.g., 5 µ g/day ) for 6 consecutive days to induce endometrial proliferation.

  • Progestin Treatment:

    • Following the estrogen priming, administer daily subcutaneous or intramuscular injections of this compound acetophenide at various dose levels for 5 consecutive days.

    • Include a vehicle control group and a positive control group treated with progesterone.

  • Tissue Collection and Histology:

    • On the day after the final injection, euthanize the animals.

    • Dissect the uteri, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin.

  • Scoring and Data Analysis:

    • Microscopically evaluate the degree of endometrial glandular proliferation and score it according to the McPhail scale (0 to +4).

    • Calculate the mean McPhail score for each treatment group.

    • Determine the dose-response relationship and compare the potency of this compound acetophenide to that of progesterone.

experimental_workflow start Start: Immature Female Rabbits priming Estrogen Priming (6 days) start->priming treatment Treatment with this compound Acetophenide or Controls (5 days) priming->treatment collection Uterine Tissue Collection treatment->collection histology Histological Processing (Fixation, Staining) collection->histology analysis Microscopic Analysis & McPhail Scoring histology->analysis end End: Potency Determination analysis->end

Caption: McPhail Test Experimental Workflow.

Chemical Synthesis Outline

The synthesis of this compound acetophenide has been reported in the patent literature, with one method starting from androstenedione.

A Generalized Synthetic Scheme:

  • Starting Material: Androstenedione cyanohydrin ketal.

  • Elimination Reaction: Treatment with phosphoryl chloride (POCl3) in an alkaline medium.

  • Grignard Reaction: Reaction with a methyl magnesium halide to introduce the acetyl group precursor.

  • Hydroxylation and Hydrolysis: Oxidation with potassium permanganate followed by acid hydrolysis to yield a dihydroxy intermediate.

  • Acetal Formation: Reaction of the dihydroxy intermediate with acetophenone in the presence of an acid catalyst (e.g., phosphoric acid, sulfuric acid, or p-toluenesulfonic acid) to form the final product, this compound acetophenide.

  • Purification: The crude product is typically purified by recrystallization.

This guide provides a foundational understanding of this compound acetophenide for research and development purposes. For specific applications, it is recommended to consult the primary scientific and patent literature.

References

Methodological & Application

Application Note: Preparation and Handling of Algestone Acetophenide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin used in pharmacological research and as a component of injectable contraceptives.[1] As a potent agonist of the progesterone receptor (PR), it is a valuable tool for studying progesterone-mediated signaling pathways.[2] Its applications also include use as a topical anti-inflammatory agent.[3]

Due to its hydrophobic nature, this compound acetophenide is practically insoluble in water, making dimethyl sulfoxide (DMSO) the required solvent for preparing concentrated stock solutions for in vitro studies. Accurate and reproducible experimental results depend critically on the proper preparation, storage, and handling of these stock solutions. This document provides a detailed protocol for preparing a 10 mM stock solution of this compound acetophenide in DMSO, along with guidelines for its storage and use in cell-based assays.

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound acetophenide is presented below. This data is essential for accurate calculations and proper handling of the compound.

PropertyValueReference(s)
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.6 g/mol
CAS Number 24356-94-3
Appearance White to off-white crystalline powder
Solubility in DMSO 10.83 mg/mL (24.14 mM)
Other Solubilities Sparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water.

3. Mechanism of Action and Signaling Pathway

This compound acetophenide functions as an agonist of the progesterone receptor (PR). In the classical or genomic signaling pathway, the inactive PR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like this compound acetophenide, the HSPs dissociate. This allows the hormone-receptor complex to dimerize and translocate into the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Progesterone_Receptor_Signaling Figure 1. Classical Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA This compound Acetophenide PR_HSP PR-HSP Complex AA->PR_HSP Binding HSP HSPs PR_HSP->HSP Dissociation PR_Active Active PR Dimer PR_HSP->PR_Active Dimerization DNA PRE Target Gene PR_Active->DNA:f0 Translocation & DNA Binding mRNA mRNA DNA:f1->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Figure 1. Classical Progesterone Receptor Signaling Pathway.

4. Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a standard concentration for many in vitro applications.

4.1. Materials and Equipment

  • This compound acetophenide powder (CAS 24356-94-3)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Calculation To prepare a 10 mM stock solution, the required mass is calculated using the molecular weight (MW = 448.6 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

  • For 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 448.6 g/mol × 1000 mg/g Mass (mg) = 4.486 mg

4.3. Step-by-Step Procedure

  • Weighing: In a chemical fume hood, accurately weigh 4.486 mg of this compound acetophenide powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the powder.

  • Dissolution: Securely close the tube and vortex at room temperature for 1-2 minutes. If the compound does not dissolve completely, sonication is recommended to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes).

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately under the recommended conditions (see Table 2).

Stock_Solution_Workflow Figure 2. Workflow for Preparing this compound Acetophenide Stock Solution start Start weigh 1. Weigh 4.486 mg This compound Acetophenide start->weigh add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot store 6. Label and Store at -20°C or -80°C aliquot->store end End store->end

Caption: Figure 2. Workflow for Preparing this compound Acetophenide Stock Solution.

5. Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound acetophenide stock solution.

FormStorage TemperatureDurationKey ConsiderationsReference(s)
Solid Powder -20°C3 yearsStore in a dry, dark, and well-ventilated place.
DMSO Solution -20°CShort-term (weeks to months)Protect from light. Aliquot to avoid freeze-thaw cycles.
DMSO Solution -80°CLong-term (up to 1 year)Protect from light. Aliquot to avoid freeze-thaw cycles.

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to compound degradation over time. Ensure vials are tightly sealed.

6. Application in Cell-Based Assays

The concentrated DMSO stock solution must be diluted in cell culture medium to the desired final concentration immediately before use. It is critical to manage the final DMSO concentration in the assay to avoid solvent-induced cytotoxicity or off-target effects.

  • Recommended Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% and should not exceed 0.5%.

  • Vehicle Control: Always include a vehicle control in experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound acetophenide.

6.1. Example Dilution Protocol This example demonstrates how to treat cells with a final concentration of 10 µM this compound acetophenide while maintaining a final DMSO concentration of 0.1%.

  • Intermediate Dilution (Recommended): First, prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in sterile cell culture medium.

    • Take 2 µL of the 10 mM stock solution.

    • Add it to 198 µL of sterile cell culture medium.

  • Final Dilution: Add the intermediate solution to the cells at a 1:10 ratio.

    • For a final well volume of 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of cells in medium.

    • For a final well volume of 1 mL, add 100 µL of the 100 µM intermediate solution to 900 µL of cells in medium.

  • Final DMSO Calculation: The original stock was diluted 1:100 and then 1:10, resulting in a total dilution of 1:1000.

    • Final DMSO % = (1 / 1000) × 100% = 0.1% .

Dilution_Workflow Figure 3. Example Dilution Workflow for Cell-Based Assays stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in Medium (0.1% DMSO) stock->intermediate 1:100 Dilution (e.g., 2 µL stock + 198 µL medium) final 10 µM Final Concentration in Well (0.1% DMSO) intermediate->final 1:10 Dilution (e.g., 20 µL intermediate + 180 µL cells)

Caption: Figure 3. Example Dilution Workflow for Cell-Based Assays.

7. Safety Precautions

  • Always handle this compound acetophenide powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound acetophenide before handling the compound.

References

Application Notes and Protocols: Dissolving Algestone for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Algestone, a synthetic progestin, is a hydrophobic steroid that presents challenges for direct dissolution in aqueous cell culture media.[1] Due to its lipophilic nature, a carefully planned protocol is essential to achieve the desired final concentration without precipitation, while minimizing solvent-induced cytotoxicity.[1][2] These application notes provide a detailed, step-by-step protocol for the effective solubilization of this compound for in vitro experiments, ensuring reproducibility and cell viability. The primary recommended solvent is Dimethyl Sulfoxide (DMSO), known for its high efficacy in dissolving hydrophobic compounds for cell culture use.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions for cell culture experiments.

ParameterValueSource(s)
Molecular Weight 448.59 g/mol
Solubility in DMSO 10.83 mg/mL (24.14 mM)
10 mM
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Alternative Solvent Ethanol
Recommended Max. Final DMSO Concentration < 0.5% (v/v) for most cell lines
< 0.1% (v/v) for sensitive or primary cells
Storage of Powder -20°C (long-term)
Storage of Stock Solution (in DMSO) -20°C or -80°C (aliquoted)

Experimental Protocols

I. Materials Required
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (containing serum), pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Optional: Sonicator

II. Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of a concentrated stock solution, which is a common practice to save time and reduce measurement errors.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 4.486 mg of this compound powder (Mass = Molarity × Volume × Molecular Weight).

    • Mass (mg) = 10 mmol/L × 0.001 L × 448.59 g/mol × 1000 mg/g = 4.486 mg

  • Dissolution in DMSO:

    • Aseptically add the weighed this compound powder to a sterile, light-protecting microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Ensure Complete Dissolution:

    • Visually inspect the solution to ensure there are no visible particles.

    • If the powder is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a short period can also aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

III. Protocol for Diluting this compound into Cell Culture Media

Directly adding the concentrated DMSO stock to the final volume of media can cause localized high concentrations, leading to precipitation. An intermediate dilution step is critical to prevent this.

  • Pre-warm Complete Media:

    • Warm your complete cell culture medium (containing serum) to 37°C in a water bath. This can help with the solubility of the final this compound solution.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • This step involves a 1:100 dilution of the 10 mM stock solution.

    • In a sterile tube, add 990 µL of serum-free medium or PBS.

    • Add 10 µL of the 10 mM this compound stock solution to the tube.

    • Gently mix by pipetting up and down or by gentle vortexing. This creates a 100 µM intermediate solution.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • This step involves a 1:10 dilution of the 100 µM intermediate solution.

    • To prepare 10 mL of a final 10 µM working solution, add 9 mL of the pre-warmed complete cell culture medium to a sterile tube.

    • While gently swirling the complete medium, add 1 mL of the 100 µM intermediate solution dropwise.

    • This results in a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Final Check and Use:

    • Visually inspect the final working solution for any signs of precipitation.

    • The media is now ready for use in your cell culture experiment.

IV. Troubleshooting
  • Precipitation in Media: If precipitation occurs, consider further serial dilutions or slightly increasing the final DMSO concentration, ensuring it remains below the cytotoxic threshold for your specific cell line.

  • Cell Toxicity: If cells show signs of stress or death, perform a solvent control experiment to determine the maximum tolerable DMSO concentration for your cell line. The final DMSO concentration should ideally be kept below 0.1% for sensitive cells.

Visualizations

Workflow for Preparing this compound-Containing Media

The following diagram illustrates the recommended workflow for dissolving this compound and preparing the final working solution for cell culture experiments.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh this compound Powder dmso Add 100% DMSO weigh->dmso vortex Vortex / Sonicate to Dissolve dmso->vortex store Aliquot & Store at -80°C vortex->store intermediate Prepare Intermediate Dilution (e.g., 100 µM) in Serum-Free Media/PBS store->intermediate Use 1 Aliquot add_dropwise Add Intermediate Solution Dropwise to Complete Media intermediate->add_dropwise final_media Pre-warm Complete Cell Culture Media (37°C) final_media->add_dropwise final_solution Final Working Solution (e.g., 10 µM this compound, 0.1% DMSO) add_dropwise->final_solution treat_cells Treat Cells final_solution->treat_cells Ready for Use

Caption: Workflow for this compound dissolution and media preparation.

References

Application Notes and Protocols for Algestone Acetophenide in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that acts as an agonist of the progesterone receptor (PR).[1][2] While its primary application has been in hormonal contraceptives, its progestogenic activity suggests potential for investigation in various in vitro cell-based assays, particularly in the context of hormone-dependent cancers such as breast and endometrial cancer.[3] These assays are crucial for elucidating the molecular mechanisms of action, assessing therapeutic efficacy, and determining the potency of progestogenic compounds.

This document provides a comprehensive guide for utilizing this compound acetophenide in in vitro studies. It includes detailed protocols for key experiments, templates for data presentation, and a diagram of the canonical progesterone signaling pathway. Although specific in vitro experimental data for this compound acetophenide is not extensively available in public literature, the following protocols are based on established methodologies for similar synthetic progestins and can be adapted for the study of this compound.[4][5]

Key In Vitro Applications

  • Cancer Cell Proliferation and Viability: To assess the anti-proliferative or cytotoxic effects on hormone-responsive cancer cell lines.

  • Apoptosis Induction: To determine if this compound acetophenide induces programmed cell death in target cells.

  • Receptor Binding and Activation: To quantify the binding affinity and functional activation of the progesterone receptor.

  • Cell Cycle Analysis: To investigate the impact of this compound acetophenide on cell cycle progression.

  • Gene Expression Analysis: To identify target genes regulated by this compound acetophenide through the progesterone receptor.

Data Presentation

Quantitative data from in vitro experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables are templates for presenting typical data obtained from the described assays.

Table 1: Cytotoxicity of this compound Acetophenide on Various Cell Lines (IC50 Values)

Cell LineReceptor StatusThis compound Acetophenide IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM) after 48h
MCF-7ER+, PR+, HER2-Hypothetical ValueHypothetical Value
T-47DER+, PR+, HER2-Hypothetical ValueHypothetical Value
MDA-MB-231ER-, PR-, HER2-Hypothetical ValueHypothetical Value
IshikawaER+, PR+Hypothetical ValueHypothetical Value
HeLaER-, PR-Hypothetical ValueHypothetical Value

IC50 values represent the concentration of a compound required to inhibit cell viability by 50%.

Table 2: Effect of this compound Acetophenide on Cell Cycle Distribution in a PR-Positive Cell Line (e.g., T-47D)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0.1% DMSO)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound Acetophenide (IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound Acetophenide (2x IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Table 3: Induction of Apoptosis by this compound Acetophenide in a PR-Positive Cell Line (e.g., MCF-7)

TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control (0.1% DMSO)Hypothetical ValueHypothetical ValueHypothetical Value
This compound Acetophenide (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Staurosporine (Positive Control)Hypothetical ValueHypothetical ValueHypothetical Value

Signaling Pathway

This compound acetophenide, as a progestin, is expected to exert its effects primarily through the progesterone receptor signaling pathway. Upon binding to the progesterone receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This can influence cellular processes such as proliferation, differentiation, and apoptosis.

Algestone_Acetophenide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects AA This compound Acetophenide PR Progesterone Receptor (PR) AA->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_dimer PR Dimerization PR->PR_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proliferation Cell Proliferation mRNA->Proliferation Translation Apoptosis Apoptosis mRNA->Apoptosis Translation Differentiation Cell Differentiation mRNA->Differentiation Translation

Caption: Canonical Progesterone Receptor Signaling Pathway Activated by this compound Acetophenide.

Experimental Protocols

Note on Reagent Preparation: this compound acetophenide is a hydrophobic molecule. It is recommended to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a high-concentration stock solution. Subsequent dilutions should be made in the cell culture medium, ensuring the final solvent concentration does not exceed a level toxic to the cells (typically <0.1%). A vehicle control containing the same final concentration of the solvent should be included in all experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound acetophenide and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cell lines (e.g., MCF-7, T-47D)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound acetophenide

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound acetophenide in complete culture medium from a stock solution in DMSO.

  • Remove the overnight culture medium and replace it with 100 µL of fresh medium containing varying concentrations of this compound acetophenide or vehicle control (DMSO).

  • Incubate the plate for 48 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound acetophenide.

Materials:

  • Selected cell lines

  • 6-well plates

  • This compound acetophenide

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound acetophenide at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Objective: To investigate the effect of this compound acetophenide on cell cycle progression.

Materials:

  • Selected cell lines

  • 6-well plates

  • This compound acetophenide

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound acetophenide at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock Prepare this compound Acetophenide Stock Solution Treat Treat Cells with this compound Acetophenide Stock->Treat Cells Culture and Seed Cells Cells->Treat MTT Cell Viability (MTT) Treat->MTT Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle IC50 Calculate IC50 MTT->IC50 ApoptosisAnalysis Quantify Apoptotic Cells Apoptosis->ApoptosisAnalysis CellCycleAnalysis Determine Cell Cycle Distribution CellCycle->CellCycleAnalysis

Caption: General Experimental Workflow for In Vitro Analysis of this compound Acetophenide.

References

Quantitative Analysis of Algestone Using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Algestone, a synthetic progestin, is a C21 steroid hormone.[1] Its therapeutic use in hormonal contraceptives and hormone replacement therapies necessitates accurate and sensitive quantification in various biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful analytical technique for the quantification of steroid hormones due to its high sensitivity, specificity, and versatility. This application note details a robust HPLC-MS method for the quantitative analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its implementation. The method is designed to be applicable for both preclinical and clinical research, as well as for quality control purposes in pharmaceutical manufacturing.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., Medroxyprogesterone acetate or a stable isotope-labeled this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human plasma.

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 200 µL of human plasma, add 20 µL of the internal standard solution. For calibration standards and quality control samples, add the corresponding spiking solutions of this compound.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample, vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

HPLC Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
MRM Transitions This compound: To be determined experimentally (e.g., [M+H]+ → fragment ions); Internal Standard: To be determined experimentally

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC-MS method for this compound.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 10< 1090 - 110
Medium10< 10< 1090 - 110
High80< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110

Mandatory Visualization

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Internal Standard Spiking plasma->is_spike pretreatment Pre-treatment (Phosphoric Acid) is_spike->pretreatment spe_loading Sample Loading pretreatment->spe_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_washing SPE Washing (10% Methanol) spe_loading->spe_washing spe_elution Elution (Acetonitrile) spe_washing->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the HPLC-MS quantification of this compound.

References

Application Notes and Protocols for Developing a Stability-Indicating Method for Algestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone, a synthetic progestin, is a critical active pharmaceutical ingredient (API) in various hormonal therapies. Ensuring its stability throughout the drug product lifecycle is paramount for safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the quality attributes of the drug substance and drug product over time. The development of such a method is a regulatory requirement and a crucial aspect of pharmaceutical development, providing confidence in the identity, strength, quality, and purity of the drug product throughout its shelf-life.

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols outlined herein cover forced degradation studies, method development and optimization, and full method validation.

Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical reagent grade hydrochloric acid (HCl)

  • Analytical reagent grade sodium hydroxide (NaOH)

  • Analytical reagent grade hydrogen peroxide (H₂O₂)

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer salts

Instrumentation

  • HPLC system with a photodiode array (PDA) or UV detector

  • Analytical balance

  • pH meter

  • Forced degradation equipment:

    • Water bath

    • Hot air oven

    • Photostability chamber

Experimental Protocols

HPLC Method Development and Optimization

A reverse-phase HPLC method is proposed for the analysis of this compound and its degradation products. The following conditions are a starting point and should be optimized for specific applications.

Table 1: Proposed Initial Chromatographic Conditions

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (approx. 245 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Protocol:

  • Wavelength Selection: Prepare a solution of this compound in the mobile phase. Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Mobile Phase Optimization:

    • Prepare different ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v) to evaluate the retention time and peak shape of this compound.

    • Consider the addition of a buffer (e.g., phosphate buffer, pH 3.0) to the aqueous phase to improve peak symmetry.

    • A gradient elution may be necessary to resolve this compound from its degradation products effectively.

  • Column Selection: While a C18 column is a good starting point, other stationary phases (e.g., C8, Phenyl) can be evaluated to achieve optimal separation.

  • System Suitability: Before proceeding with validation, ensure the chromatographic system meets the system suitability requirements.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
% RSD of Retention Time (n=6) ≤ 1.0%
Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[1][2] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[1][2]

Protocol:

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The extent of degradation should be targeted at 5-20%.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl to 1 mL of the this compound stock solution.

    • Heat at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and inject into the HPLC system.

  • Alkaline Hydrolysis:

    • Add 1 mL of 0.1 M NaOH to 1 mL of the this compound stock solution.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and inject.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂ to 1 mL of the this compound stock solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and inject.

  • Thermal Degradation:

    • Expose the solid this compound powder to 105 °C in a hot air oven for 48 hours.

    • Dissolve the stressed powder in a suitable solvent, dilute to a suitable concentration with the mobile phase, and inject.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.

    • Dissolve the stressed powder, dilute to a suitable concentration with the mobile phase, and inject.

Peak Purity Analysis: The peak purity of the this compound peak in the chromatograms of all stressed samples should be evaluated using a PDA detector to ensure that no degradation products are co-eluting with the main peak.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]

Protocol:

  • Specificity: As demonstrated in the forced degradation studies, the method should be able to resolve the this compound peak from all degradation products and any potential impurities.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy (Recovery):

    • Prepare solutions of a known concentration of this compound and spike them with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

    • Calculate the percentage recovery. The acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, or on two different instruments. The %RSD should be ≤ 2.0%.

  • Robustness:

    • Intentionally vary chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2%).

    • Analyze the system suitability parameters for each condition. The results should remain within the acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Summary of Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 4: Summary of Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%
100%
120%

Table 5: Summary of Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD (n=6)≤ 2.0%
Intermediate Precision % RSD (n=6)≤ 2.0%

Visualization of Workflows and Pathways

Experimental Workflow for Method Development

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Literature Review & Initial Parameter Selection B Wavelength Selection (UV Scan) A->B C Mobile Phase Optimization B->C D Column Selection C->D E System Suitability Testing D->E F Acid Hydrolysis E->F G Alkaline Hydrolysis E->G H Oxidative Degradation E->H I Thermal Degradation E->I J Photolytic Degradation E->J L Linearity & Range E->L K Specificity F->K G->K H->K I->K J->K M Accuracy L->M N Precision M->N O Robustness N->O P LOD & LOQ O->P G cluster_0 This compound Drug Substance/Product cluster_1 Stress Conditions cluster_2 Analysis A This compound Sample B Acidic (HCl, Heat) A->B C Alkaline (NaOH, RT) A->C D Oxidative (H2O2, RT) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment (PDA) G->H I Identification of Degradation Products (MS, NMR) H->I G cluster_0 Method Validation Core cluster_1 Method Performance Characteristics Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Robustness Robustness Linearity->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Robustness Precision->Accuracy Precision->Robustness

References

Algestone Acetophenide: A Tool for Elucidating Progesterone Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that serves as a potent agonist of the progesterone receptor (PR).[1] Its high specificity and potency make it a valuable tool for investigating the intricate signaling pathways governed by progesterone. These pathways are crucial in a multitude of physiological processes, including the menstrual cycle, pregnancy, and mammary gland development, and their dysregulation is implicated in various diseases, such as breast cancer.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound acetophenide to study progesterone signaling.

Physicochemical Properties and Potency

CompoundChemical NamePotency (relative to Progesterone)
This compound Acetophenide 16α,17α-Dihydroxyprogesterone acetophenide2-5x (in animal models)
Progesterone Pregn-4-ene-3,20-dione1x

Progesterone Signaling Pathways

Progesterone exerts its effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway. This compound acetophenide, as a PR agonist, can be used to activate and study both of these pathways.

Classical Genomic Pathway

In the classical pathway, progesterone (or an agonist like this compound acetophenide) binds to the progesterone receptor (PR-A or PR-B) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic mechanism is responsible for the long-term effects of progesterone.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Algestone_Acetophenide This compound Acetophenide PR Progesterone Receptor (PR) Algestone_Acetophenide->PR Binding PR_Complex Activated PR Dimer PR->PR_Complex Dimerization PRE Progesterone Response Element (PRE) PR_Complex->PRE Binding PR_Complex->PRE Translocation Gene_Transcription Target Gene Transcription PRE->Gene_Transcription

Classical Progesterone Receptor Signaling Pathway.
Non-Genomic Pathway

Progesterone can also initiate rapid, non-genomic signaling cascades. This pathway is often mediated by a subpopulation of PR located at the cell membrane or in the cytoplasm. Upon ligand binding, these receptors can quickly activate intracellular signaling molecules, such as Src kinase, leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This rapid signaling can influence various cellular processes, including cell proliferation and survival, and can also modulate the activity of the classical genomic pathway through the phosphorylation of PR and its co-regulators.

G Algestone_Acetophenide This compound Acetophenide Membrane_PR Membrane PR Algestone_Acetophenide->Membrane_PR Binding Src Src Kinase Membrane_PR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response

Non-Genomic Progesterone Signaling via MAPK/ERK.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound acetophenide on progesterone signaling pathways.

Progesterone Receptor Binding Assay

This assay determines the relative binding affinity of this compound acetophenide for the progesterone receptor.

Objective: To determine the IC50 value of this compound acetophenide for the progesterone receptor and calculate its relative binding affinity (RBA) compared to progesterone.

Materials:

  • This compound acetophenide

  • Progesterone (for standard curve)

  • Radiolabeled progesterone (e.g., [³H]progesterone)

  • Cell line expressing progesterone receptor (e.g., T47D, MCF-7)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture progesterone receptor-expressing cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer and homogenize on ice.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) containing the progesterone receptors.

  • Competitive Binding Assay:

    • Set up a series of tubes containing a fixed concentration of radiolabeled progesterone and increasing concentrations of unlabeled this compound acetophenide or progesterone (for the standard curve).

    • Add a constant amount of the cytosolic fraction to each tube.

    • Incubate the tubes to allow for competitive binding to reach equilibrium.

    • Separate the bound from the free radioligand using a method like dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled progesterone against the log concentration of the competitor (this compound acetophenide or progesterone).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both this compound acetophenide and progesterone from the resulting sigmoidal curves.

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of Progesterone / IC50 of this compound Acetophenide) x 100

G Start Start Cell_Culture Culture PR-expressing cells Start->Cell_Culture Lysate_Prep Prepare cytosolic lysate Cell_Culture->Lysate_Prep Binding_Assay Perform competitive binding assay (radiolabeled progesterone + competitor) Lysate_Prep->Binding_Assay Separation Separate bound and free radioligand Binding_Assay->Separation Measurement Measure radioactivity Separation->Measurement Data_Analysis Calculate IC50 and RBA Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Progesterone Receptor Binding Assay.
Progesterone Receptor Transactivation (Reporter Gene) Assay

This assay measures the ability of this compound acetophenide to activate the transcriptional activity of the progesterone receptor.

Objective: To quantify the dose-dependent activation of progesterone receptor-mediated gene transcription by this compound acetophenide.

Materials:

  • This compound acetophenide

  • Progesterone (as a positive control)

  • Host cell line (e.g., HEK293T, HeLa)

  • Expression vector for human progesterone receptor (PR-A or PR-B)

  • Reporter vector containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase, GFP)

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence microscope/plate reader

Protocol:

  • Cell Culture and Transfection:

    • Seed host cells in a multi-well plate.

    • Co-transfect the cells with the progesterone receptor expression vector and the PRE-reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, replace the medium with fresh medium containing various concentrations of this compound acetophenide or progesterone. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Reporter Gene Measurement:

    • If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • If using a GFP reporter, measure GFP fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Normalize the reporter gene activity to a co-transfected control vector (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the log concentration of this compound acetophenide to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Western Blotting for Progesterone Receptor Phosphorylation and Downstream Targets

This technique is used to assess the effect of this compound acetophenide on the phosphorylation status of the progesterone receptor and the expression levels of downstream target proteins.

Objective: To detect changes in the phosphorylation of PR at specific sites (e.g., Ser294) and the expression of PR target genes (e.g., Cyclin D1, Bcl-xL) in response to this compound acetophenide treatment.

Materials:

  • This compound acetophenide

  • Cell line expressing progesterone receptor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for:

    • Total Progesterone Receptor

    • Phospho-Progesterone Receptor (e.g., p-Ser294)

    • Downstream target proteins (e.g., Cyclin D1, Bcl-xL)

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with various concentrations of this compound acetophenide for different time points.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Immunodetection:

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and incubate with a chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound acetophenide is a powerful pharmacological tool for dissecting the complexities of progesterone signaling. Its high potency and specificity for the progesterone receptor allow for the targeted activation of both genomic and non-genomic pathways. The protocols outlined in this document provide a framework for researchers to quantitatively assess its binding affinity, transcriptional activity, and impact on downstream signaling events. By employing these methodologies, scientists and drug development professionals can gain deeper insights into the role of progesterone in health and disease, potentially leading to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Intramuscular Injection of Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin. It has been primarily studied and used in combination with an estrogen, such as estradiol enantate, as a once-a-month injectable contraceptive.[1] However, for research and drug development purposes, understanding the protocol for its intramuscular (IM) administration as a single agent is crucial for elucidating its standalone pharmacokinetic and pharmacodynamic properties. An effective ovulation-inhibiting dose of this compound acetophenide when administered alone has been identified as 100 mg.[2]

These application notes provide a detailed protocol for the preparation and intramuscular administration of this compound acetophenide for research purposes, based on available clinical data and standard laboratory practices.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound acetophenide, primarily derived from studies where it was used in combination with an estrogen.

Table 1: Dosage Information from Clinical Studies (in Combination with Estradiol Enantate)

This compound Acetophenide DoseEstradiol Enantate DoseFrequency of AdministrationRoute of AdministrationStudied Indication
150 mg10 mgOnce monthlyIntramuscularContraception[3]
90 mg6 mgOnce monthlyIntramuscularContraception
75 mg5 mgOnce monthlyIntramuscularContraception
120 mg10 mgOnce monthlyIntramuscularContraception
100 mg-Once monthlyIntramuscularOvulation Inhibition

Table 2: Pharmacokinetic Parameters of this compound Acetophenide

ParameterValueNotes
Elimination Half-Life (t½) ~24 daysFollowing intramuscular injection.
Time to Peak Concentration (Tmax) Not explicitly stated in reviewed literatureExpected to be delayed due to slow absorption from the oil depot.
Peak Plasma Concentration (Cmax) Not explicitly stated in reviewed literatureDose-dependent.
Detection in Circulation Up to 60 daysFollowing a single intramuscular injection.

Experimental Protocols

Preparation of Sterile this compound Acetophenide Solution for Intramuscular Injection

This protocol describes a general method for preparing a sterile, oil-based solution of this compound acetophenide for research use. The exact vehicle composition for commercial preparations is proprietary; however, sterile sesame oil or castor oil are common vehicles for steroid hormone injections.

Materials:

  • This compound Acetophenide sterile powder

  • Sterile sesame oil (or other suitable sterile oil vehicle)

  • Sterile vials

  • Sterile stoppers and crimp seals

  • Syringes and sterile needles (various gauges)

  • Sterile filtration unit (0.22 µm pore size)

  • Analytical balance

  • Laminar flow hood or sterile environment

  • Vial crimper

Procedure:

  • Aseptic Environment: Perform all steps in a laminar flow hood or a designated sterile environment to prevent contamination.

  • Weighing: Accurately weigh the required amount of this compound acetophenide sterile powder using an analytical balance.

  • Dissolution: In a sterile beaker or flask, add the weighed this compound acetophenide to the sterile oil vehicle. Gently warm the mixture (e.g., to 40-50°C) and stir until the powder is completely dissolved. Sonication may be used to aid dissolution.

  • Sterile Filtration: Draw the this compound acetophenide solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile final vial. This step ensures the final product is free from microbial contamination.

  • Vial Sealing: Aseptically place a sterile stopper on the vial and secure it with a crimp seal using a vial crimper.

  • Labeling: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and a "for research use only" statement.

  • Quality Control: It is recommended to perform sterility and endotoxin testing on a sample of the prepared solution. The concentration of this compound acetophenide should also be verified using a suitable analytical method (e.g., HPLC).

Protocol for a Pharmacokinetic Study of Intramuscular this compound Acetophenide in an Animal Model

This protocol outlines a typical experimental workflow for assessing the pharmacokinetic profile of intramuscularly administered this compound acetophenide in a suitable animal model (e.g., rabbits or non-human primates).

Study Design:

  • Subjects: A cohort of healthy, mature animals of a single sex. The number of animals should be sufficient for statistical power.

  • Acclimatization: Animals should be acclimatized to the housing conditions for a specified period before the study begins.

  • Dose Administration: A single intramuscular injection of the prepared this compound acetophenide solution at a predetermined dose. The injection site (e.g., gluteal muscle) should be consistent across all subjects.

  • Blood Sampling: Collect blood samples at predetermined time points before and after administration. A typical sampling schedule might be: 0 (pre-dose), 1, 3, 6, 12, 24, 48, 72 hours, and then on days 5, 7, 14, 21, 28, 42, and 60.

  • Plasma Preparation: Process the blood samples to obtain plasma, which should be stored frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of this compound acetophenide in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualization of Workflows and Pathways

G cluster_0 Preparation of Sterile Injection cluster_1 Pharmacokinetic Study Workflow A Weigh this compound Acetophenide Powder B Dissolve in Sterile Oil Vehicle A->B C Sterile Filtration (0.22 µm) B->C D Aseptic Filling into Sterile Vials C->D E Sealing and Labeling D->E F Subject Acclimatization G Intramuscular Administration F->G H Serial Blood Sampling G->H I Plasma Separation and Storage H->I J LC-MS/MS Bioanalysis I->J K Pharmacokinetic Data Analysis J->K

Caption: Experimental workflow for preparation and pharmacokinetic analysis.

G Plasma Concentration Plasma Concentration p0 p1 p0->p1 p4 p1->p4 p2 Tmax p3 Cmax p5 p4->p5 p6 p5->p6 p7 p6->p7 0,0! 0,0! 10,0! 10,0! 0,0!->10,0! 0,5! 0,5! 0,0!->0,5!

Caption: Expected pharmacokinetic profile of intramuscular this compound Acetophenide.

Bioanalytical Method

A validated bioanalytical method is essential for accurately quantifying this compound acetophenide in plasma samples. While a specific validated method for this compound acetophenide was not found in the reviewed literature, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard approach.

Principle:

HPLC separates this compound acetophenide from other plasma components based on its physicochemical properties. The mass spectrometer then detects and quantifies the compound with high sensitivity and selectivity.

General Steps for Method Development and Validation:

  • Sample Preparation: Extraction of this compound acetophenide from the plasma matrix, typically through liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Optimization of the HPLC conditions (column, mobile phase, flow rate, and temperature) to achieve good peak shape and separation from endogenous interferences.

  • Mass Spectrometric Detection: Optimization of the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of this compound acetophenide.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

References

Application Notes and Protocols for the Combined Use of Algestone and Estradiol in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of algestone acetophenide (dihydroxyprogesterone acetophenide, DHPA) and estradiol enanthate in research, with a focus on their application as a long-acting injectable contraceptive. Detailed protocols for preclinical and clinical evaluation are provided to guide researchers in the rigorous assessment of this hormonal combination.

Introduction

This compound acetophenide is a synthetic progestin, and estradiol enanthate is an esterified form of the natural estrogen, estradiol.[1] Their combination has been studied and used as a monthly injectable contraceptive, particularly in Latin America.[1][2] This formulation provides a convenient and effective method of hormonal contraception by suppressing ovulation. Understanding the pharmacokinetics, pharmacodynamics, and cellular mechanisms of this combination is crucial for the development of new hormonal therapies and for elucidating the complex interplay of synthetic progestins and estrogens.

Mechanism of Action

The contraceptive effect of the this compound acetophenide and estradiol enanthate combination is primarily achieved through the inhibition of ovulation.[3] this compound acetophenide, as a progestin, suppresses the luteinizing hormone (LH) surge, which is necessary for follicular rupture and ovulation. Estradiol enanthate provides estrogenic activity, which contributes to the suppression of follicle-stimulating hormone (FSH) and helps maintain a more regular bleeding pattern.[3] Clinical studies have indicated that at the doses used, this combination appears to be estrogen-dominant based on its effects on the endometrium.

Signaling Pathways

The cellular effects of this compound and estradiol are mediated through their respective nuclear hormone receptors: the progesterone receptor (PR) and the estrogen receptor (ER). Upon ligand binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes.

There is significant crosstalk between the estrogen and progesterone signaling pathways. For instance, estrogen can upregulate the expression of PR, thereby sensitizing cells to the effects of progestins. Conversely, progestins can modulate the activity of ER. This interaction is crucial for the coordinated regulation of the menstrual cycle and is a key aspect of how combined hormonal contraceptives function.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Acetophenide PR Progesterone Receptor (PR) This compound->PR Binds to Estradiol Estradiol Enanthate ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds to PR_dimer PR Dimer PR->PR_dimer Dimerization ER_dimer ER Dimer ER->ER_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates to nucleus and binds ERE Estrogen Response Element (ERE) PR_dimer->ERE Modulates ER_dimer->PRE Modulates ER_dimer->ERE Translocates to nucleus and binds Gene_Transcription_P Target Gene Transcription (e.g., Ovulation Inhibition) PRE->Gene_Transcription_P Regulates Gene_Transcription_E Target Gene Transcription (e.g., Endometrial Stability) ERE->Gene_Transcription_E Regulates

Caption: Simplified signaling pathway of this compound and Estradiol.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the this compound acetophenide and estradiol enanthate combination.

Table 1: Pharmacokinetic Parameters

CompoundElimination Half-Life (Intramuscular)Time to Peak ConcentrationReference
This compound Acetophenide~24 daysNot specified
Estradiol Enanthate5.6 - 7.5 daysNot specified

Table 2: Clinical Efficacy of Different Formulations

Formulation (this compound Acetophenide / Estradiol Enanthate)Number of SubjectsNumber of CyclesPregnancy Rate (Pearl Index)Reference
150 mg / 10 mg7054600100.018
90 mg / 6 mg1904175760.07% (cumulative)
150 mg / 10 mg vs. 90 mg / 6 mg365122 vs. 3 pregnancies (no significant difference)

Table 3: Reported Side Effects in Clinical Trials

Side EffectIncidenceReference
Irregular BleedingMost frequent menstrual abnormality
HeadacheFrequent
Mastalgia (Breast Pain)Frequent
Weight GainMean increase of 0.8 kg over 12 cycles

Experimental Protocols

In Vitro Assessment of Hormonal Activity

This protocol describes a general method for assessing the combined effects of this compound acetophenide and estradiol enanthate on an estrogen- and progesterone-responsive cell line, such as the human endometrial adenocarcinoma cell line Ishikawa.

Objective: To determine the effect of this compound acetophenide and estradiol enanthate, alone and in combination, on cell proliferation and the expression of hormone-responsive genes.

Materials:

  • Ishikawa cell line

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phenol red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS (cs-FBS)

  • This compound acetophenide

  • Estradiol enanthate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • RNA extraction kit

  • qRT-PCR reagents and primers for target genes (e.g., PR, ERα, and other estrogen/progesterone-responsive genes)

Procedure:

  • Cell Culture: Culture Ishikawa cells in complete DMEM/F-12 medium. For experiments, switch to phenol red-free medium with cs-FBS for at least 48 hours to deplete endogenous steroids.

  • Cell Proliferation Assay (MTT):

    • Seed cells in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, treat cells with varying concentrations of this compound acetophenide, estradiol enanthate, and their combination. Include a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals and measure absorbance at 570 nm.

  • Gene Expression Analysis (qRT-PCR):

    • Seed cells in 6-well plates.

    • Treat cells with the hormonal combinations for 24 hours.

    • Extract total RNA and synthesize cDNA.

    • Perform qRT-PCR to quantify the expression of target genes, normalized to a housekeeping gene.

G Start Start: Culture Ishikawa Cells Hormone_Depletion Hormone Depletion (Phenol red-free medium, cs-FBS) Start->Hormone_Depletion Seed_Cells Seed Cells for Assays Hormone_Depletion->Seed_Cells MTT_Assay MTT Proliferation Assay Seed_Cells->MTT_Assay qRT_PCR_Assay qRT-PCR Gene Expression Assay Seed_Cells->qRT_PCR_Assay Treatment_MTT Treat with Hormonal Combinations (48-72h) MTT_Assay->Treatment_MTT Treatment_PCR Treat with Hormonal Combinations (24h) qRT_PCR_Assay->Treatment_PCR MTT_Measurement Measure Absorbance Treatment_MTT->MTT_Measurement RNA_Extraction RNA Extraction & cDNA Synthesis Treatment_PCR->RNA_Extraction Data_Analysis_MTT Analyze Cell Proliferation Data MTT_Measurement->Data_Analysis_MTT qRT_PCR Perform qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis_PCR Analyze Gene Expression Data qRT_PCR->Data_Analysis_PCR

Caption: In Vitro Experimental Workflow.
Preclinical Evaluation in a Rodent Model

This protocol outlines a study to evaluate the contraceptive efficacy and systemic effects of the this compound acetophenide and estradiol enanthate combination in female rats.

Objective: To assess the dose-dependent effects of the hormonal combination on the estrous cycle, ovulation, and reproductive organ weights in rats.

Materials:

  • Sexually mature female Sprague-Dawley rats

  • This compound acetophenide and estradiol enanthate for injection

  • Vehicle control (e.g., sesame oil)

  • Vaginal smear equipment

  • Anesthetic and surgical equipment for ovariectomy (optional, for hormone replacement studies)

Procedure:

  • Animal Acclimatization and Estrous Cycle Monitoring: Acclimatize rats for at least one week. Monitor estrous cycles daily by vaginal smears to select animals with regular cycles.

  • Dosing: Administer single or repeated intramuscular injections of the hormonal combination at various doses. Include a vehicle control group.

  • Estrous Cycle Monitoring: Continue daily vaginal smears to assess the disruption of the estrous cycle.

  • Ovulation Assessment: At the end of the study, euthanize the animals and examine the ovaries for the presence of corpora lutea to determine if ovulation has occurred.

  • Organ Weight Analysis: Dissect and weigh the uterus, ovaries, and other relevant organs.

  • Hormone Level Analysis: Collect blood samples at various time points to measure serum levels of this compound, estradiol, LH, and FSH.

Clinical Trial Protocol Outline

This protocol provides a framework for a Phase III clinical trial to evaluate the contraceptive efficacy, safety, and acceptability of a new formulation of this compound acetophenide and estradiol enanthate.

Objective: To assess the contraceptive efficacy, cycle control, side effect profile, and user satisfaction of a monthly injectable combination of this compound acetophenide and estradiol enanthate.

Study Design: A multicenter, randomized, double-blind, comparative clinical trial.

Inclusion Criteria:

  • Healthy, sexually active women of reproductive age (e.g., 18-40 years)

  • Regular menstrual cycles

  • Willing to use the injectable contraceptive as the sole method of birth control for the study duration

  • Provide informed consent

Exclusion Criteria:

  • Contraindications to hormonal contraceptive use

  • Pregnancy or lactation

  • Desire to become pregnant within the study period

Procedure:

  • Screening and Enrollment: Screen potential participants based on inclusion and exclusion criteria.

  • Randomization: Randomize participants to receive either the investigational formulation or a standard-of-care injectable contraceptive.

  • Treatment: Administer the injectable contraceptive once every 30 ± 3 days for 12 months.

  • Data Collection:

    • Record menstrual bleeding patterns in a daily diary.

    • Conduct follow-up visits at 3, 6, 9, and 12 months to assess for side effects, vital signs, and body weight.

    • Administer questionnaires to assess user satisfaction.

  • Efficacy Endpoint: The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index.

  • Safety Endpoints: The safety endpoints include the incidence and severity of adverse events, changes in laboratory parameters, and discontinuation rates.

G Screening Screening & Enrollment Randomization Randomization Screening->Randomization Group_A Investigational Formulation Randomization->Group_A Group_B Standard of Care Randomization->Group_B Treatment Monthly Injections for 12 Months Group_A->Treatment Group_B->Treatment Follow_Up Follow-Up Visits (3, 6, 9, 12 months) Treatment->Follow_Up Data_Collection Data Collection (Bleeding Diary, AEs, Satisfaction) Follow_Up->Data_Collection Analysis Data Analysis (Efficacy, Safety, Acceptability) Data_Collection->Analysis

Caption: Clinical Trial Workflow.

Conclusion

The combination of this compound acetophenide and estradiol enanthate is an effective and generally well-tolerated long-acting injectable contraceptive. The provided application notes and protocols offer a framework for researchers to further investigate the properties of this and similar hormonal combinations. Rigorous in vitro, preclinical, and clinical studies are essential for the development of safe and effective hormonal therapies. Further research is warranted to fully elucidate the molecular mechanisms of action and the long-term effects of this combination.

References

Application Notes and Protocols for the Analytical Determination of Algestone in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone, a synthetic progestin, is a component of hormonal contraceptives. The presence of endocrine-disrupting compounds like this compound in wastewater is a growing environmental concern due to their potential impact on aquatic ecosystems. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on this compound Acetophenide, its common ester, in wastewater matrices. The methodologies described are intended to provide a framework for researchers and scientists to effectively monitor the levels of this compound in environmental samples.

Physicochemical Properties of this compound and this compound Acetophenide

A thorough understanding of the physicochemical properties of the target analyte is crucial for the development of effective analytical methods.

PropertyThis compoundThis compound AcetophenideReference
Molecular FormulaC₂₁H₃₀O₄C₂₉H₃₆O₄[1][2]
Molecular Weight346.46 g/mol 448.59 g/mol [1][3]
Melting Point225 °C150-155 °C[1]
LogP (estimated)3.155.53
Water SolubilitySparingly solubleSparingly soluble

Table 1: Physicochemical Properties of this compound and this compound Acetophenide.

Analytical Methods for this compound Detection

The primary analytical techniques for the quantification of this compound in wastewater are based on chromatography coupled with mass spectrometry. These methods offer the high sensitivity and selectivity required for detecting trace levels of contaminants in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of pharmaceuticals in environmental samples due to its excellent sensitivity and specificity. The method involves separating the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Paper Spray Ionization-Mass Spectrometry (PSI-MS)

PSI-MS is a newer, rapid analytical technique that has been successfully applied to the analysis of this compound Acetophenide in industrial wastewater. It is a direct ionization method that requires minimal sample preparation, making it suitable for high-throughput screening.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a study utilizing PSI-MS for the detection of this compound Acetophenide in industrial wastewater.

Analytical MethodAnalyteLODLOQRecoveryReference
PSI-MSThis compound Acetophenide< 0.7 ppm< 2.3 ppm82% - 102%
HPLC-MSLevonorgestrel (for comparison)---

Table 2: Quantitative Performance Data for this compound Acetophenide Detection.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and pre-concentration of progestins, including this compound, from wastewater samples using Solid-Phase Extraction (SPE). This step is crucial for removing interfering matrix components and enriching the analyte of interest prior to LC-MS/MS analysis.

Materials:

  • Wastewater sample

  • Glass fiber filters (0.7 µm)

  • Oasis HLB SPE cartridges (or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Reagent water (Type I)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Filtration: Filter the wastewater sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the filtered wastewater sample (typically 250-1000 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 30-60 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes from the cartridge with two aliquots of 5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation Start Wastewater Sample Filter Filter with 0.7 µm Glass Fiber Filter Start->Filter Load Load Filtered Sample onto SPE Cartridge Filter->Load Condition Condition Oasis HLB SPE Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge with Reagent Water Load->Wash Dry Dry Cartridge under Nitrogen Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Sample Ready for LC-MS/MS Analysis Reconstitute->End

Figure 1: Solid-Phase Extraction Workflow.
Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (to be optimized for this compound Acetophenide):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 449.2 (for this compound Acetophenide)

  • Product Ions (MRM Transitions): To be determined by direct infusion of an this compound Acetophenide standard. Two to three transitions should be monitored for quantification and confirmation.

  • Collision Energy (CE): To be optimized for each MRM transition.

  • Other Source Parameters (e.g., Capillary Voltage, Gas Flow, Temperature): To be optimized for maximum signal intensity.

Data Analysis:

  • Quantification is performed by integrating the peak area of the most abundant MRM transition and comparing it to a calibration curve prepared using certified reference standards.

  • The presence of the analyte is confirmed by the co-elution of the quantification and confirmation MRM transitions at the expected retention time and with the correct ion ratio.

LCMSMS_Workflow cluster_analysis LC-MS/MS Analysis Start Prepared Sample Extract Inject Inject into HPLC System Start->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) [M+H]⁺ Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) (MRM Transitions) Fragment->Detect Quantify Data Acquisition and Quantification Detect->Quantify End Results (Concentration of this compound) Quantify->End

Figure 2: LC-MS/MS Analytical Workflow.

Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity and Range: Demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Specificity/Selectivity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Matrix Effects: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: Determine the extraction efficiency of the sample preparation procedure.

Conclusion

The protocols outlined in this document provide a robust starting point for the development and validation of analytical methods for the detection of this compound in wastewater. The combination of solid-phase extraction and LC-MS/MS offers the necessary sensitivity and selectivity for reliable quantification at environmentally relevant concentrations. For rapid screening purposes, PSI-MS presents a viable alternative. It is imperative that any method is fully validated in the specific wastewater matrix of interest to ensure the accuracy and reliability of the generated data.

References

Application Notes: Chromatin Immunoprecipitation (ChIP) Assays for Assessing Algestone-Mediated Progesterone Receptor-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Algestone acetophenide, a synthetic progestin, functions as an agonist for the progesterone receptor (PR)[1][2][3]. Progestins exert their biological effects by binding to intracellular PRs, which are ligand-activated transcription factors[4]. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the regulatory regions of target genes. This interaction modulates the transcription of these genes, leading to downstream physiological effects[5].

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction between proteins and DNA. It allows researchers to determine whether the progesterone receptor, when activated by this compound, binds to the promoter or enhancer regions of specific genes. This application note provides a comprehensive protocol for performing a ChIP assay to study the recruitment of the progesterone receptor to target gene loci in response to this compound treatment.

Principle of the Assay

The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, effectively capturing a snapshot of protein-DNA interactions. The cells are then lysed, and the chromatin is sheared into smaller fragments. An antibody specific to the protein of interest—in this case, the progesterone receptor—is used to immunoprecipitate the protein-DNA complex. Following stringent washes to remove non-specifically bound chromatin, the cross-links are reversed, and the DNA is purified. The amount of specific DNA sequences co-precipitated with the PR can then be quantified using quantitative PCR (qPCR), allowing for the identification of genomic regions occupied by the PR in response to this compound.

Applications

  • Mechanism of Action Studies: Elucidate the molecular mechanism by which this compound regulates gene expression through direct PR-DNA binding.

  • Target Gene Identification: Identify novel gene targets of this compound and the progesterone receptor.

  • Drug Development: Screen and characterize the activity of progestogenic compounds by assessing their ability to induce PR recruitment to specific DNA sites.

  • Pharmacodynamics: Investigate the dose-response and time-course of this compound-induced PR binding to chromatin.

Progesterone Receptor Signaling Pathway with this compound

Algestone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_inactive Inactive PR (with HSPs) This compound->PR_inactive Binding & HSP Dissociation PR_active Active this compound-PR Complex PR_inactive->PR_active Conformational Change PR_dimer PR Dimer PR_active->PR_dimer Nuclear Translocation & Dimerization PRE PRE PR_dimer->PRE Binds to PRE DNA DNA TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription ChIP_Workflow start 1. Cell Culture & this compound Treatment crosslink 2. Formaldehyde Cross-linking start->crosslink harvest 3. Cell Harvesting & Lysis crosslink->harvest shear 4. Chromatin Shearing (Sonication) harvest->shear input Save 10% as Input shear->input ip 5. Immunoprecipitation (with anti-PR Antibody) shear->ip wash 6. Stringent Washes ip->wash elute 7. Elution wash->elute reverse 8. Reverse Cross-links elute->reverse purify 9. DNA Purification reverse->purify analyze 10. qPCR Analysis purify->analyze

References

Application Notes and Protocols for Preclinical Formulation of Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that acts as a potent agonist of the progesterone receptor (PR).[1][2] It has been clinically developed, primarily in combination with estradiol esters, as a long-acting injectable contraceptive.[3][4] For preclinical researchers, formulating this hydrophobic compound for various animal models is a critical step to ensure consistent and reliable results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Due to its physicochemical properties, particularly its low aqueous solubility, developing appropriate vehicle systems is essential for achieving desired exposure levels in vivo.[5]

These application notes provide a comprehensive overview of the physicochemical properties of this compound acetophenide, its mechanism of action, and detailed protocols for preparing formulations suitable for preclinical research in rodent models.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound acetophenide is fundamental for formulation development. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₂₉H₃₆O₄
Molecular Weight 448.6 g/mol
Appearance White to off-white crystalline powder
Melting Point 150-151 °C
Solubility Practically insoluble in water; Soluble in DMSO; Sparingly soluble in chloroform; Slightly soluble in methanol
LogP (Estimated) 5.53

Mechanism of Action & Signaling Pathway

This compound acetophenide exerts its biological effects by binding to and activating progesterone receptors (PRs). The progesterone signaling pathway is complex, involving both classical genomic and non-classical, rapid signaling cascades.

  • Classical (Genomic) Pathway: this compound acetophenide diffuses across the cell membrane and binds to PRs located in the cytoplasm, which are complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing HSPs to dissociate. The activated receptor-ligand complex then dimerizes and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

  • Non-Classical (Non-Genomic) Pathway: A subpopulation of PRs is localized to the cell membrane. Upon binding this compound acetophenide, these membrane-associated PRs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. This rapid signaling can influence cellular processes independently of gene transcription and can also cross-talk with the genomic pathway.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane AA This compound Acetophenide PR_HSP PR + HSP AA->PR_HSP Binds mPR Membrane PR AA->mPR PR_Active Activated PR (Dimer) PR_HSP->PR_Active HSP Dissociation & Dimerization PRE PRE PR_Active->PRE Binds cluster_nucleus cluster_nucleus PR_Active->cluster_nucleus Translocation Gene Target Gene Transcription Modulation of Gene Transcription PRE->Transcription MAPK MAPK / PI3K Pathways mPR->MAPK Activates CellularResponse Rapid Cellular Responses MAPK->CellularResponse

Caption: Progesterone Receptor (PR) Signaling Pathways.

Preclinical Formulation Protocols

Given this compound acetophenide's hydrophobicity, formulations for preclinical studies typically require non-aqueous vehicles or suspension systems. The choice of vehicle depends on the route of administration and the objective of the study (e.g., rapid absorption for PK studies vs. sustained release for long-term PD or toxicology studies).

Note: The following protocols are examples based on common practices for formulating poorly soluble steroids. Researchers should perform their own stability and compatibility studies. All formulations must be sterile for parenteral administration.

Protocol 1: Solubilized Formulation for Subcutaneous (SC) or Intramuscular (IM) Injection

This formulation is suitable for achieving systemic exposure in PK/PD studies where a solution is preferred.

Materials:

  • This compound Acetophenide powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Corn oil or Sesame oil, sterile

  • Sterile vials

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume and concentration of the dosing solution needed. For example, to prepare 2 mL of a 10 mg/mL solution, you will need 20 mg of this compound acetophenide.

  • Dissolution: In a sterile vial, weigh the required amount of this compound acetophenide. Add a minimal amount of DMSO to completely dissolve the powder. A common starting point is a 10-20% DMSO co-solvent system (e.g., for a final volume of 2 mL, use 0.2 to 0.4 mL of DMSO).

  • Sonication (Optional): If needed, gently warm the vial and sonicate for 5-10 minutes to ensure complete dissolution in DMSO.

  • Dilution with Oil: Slowly add the sterile corn oil to the DMSO concentrate, vortexing continuously, until the final volume is reached. Ensure the solution remains clear and free of precipitation.

  • Final Check: Visually inspect the final solution for any particulates before administration.

Example Dosing Parameters for Mice:

  • Concentration: 1-10 mg/mL

  • Dose Volume: 5-10 mL/kg

  • Administration: Subcutaneous injection into the loose skin over the dorsal midline.

Protocol 2: Suspension Formulation for Oral Gavage (PO) or Subcutaneous (SC) Injection

This formulation is suitable for toxicology studies or when higher doses are required that exceed the solubility limits of co-solvent systems.

Materials:

  • This compound Acetophenide powder

  • 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile water

  • 0.2% (v/v) Tween 80

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile vials

Procedure:

  • Prepare Vehicle: Prepare the suspension vehicle by dissolving Tween 80 in the 0.5% methylcellulose solution.

  • Weigh Compound: Weigh the required amount of this compound acetophenide.

  • Create Paste: Place the powder in a mortar and add a small amount of the vehicle to create a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until the desired final volume and concentration are achieved.

  • Storage: Store the suspension in a sterile vial. Shake vigorously before each use to ensure uniform distribution of the compound.

Example Dosing Parameters for Rats:

  • Concentration: 10-50 mg/mL

  • Dose Volume: 5-10 mL/kg (Oral Gavage)

  • Administration: Administer using a proper-sized gavage needle for oral studies or a sterile needle for subcutaneous injection.

Experimental Workflow for Formulation and In Vivo Testing

The process of developing and testing a preclinical formulation follows a logical sequence to ensure the delivery of an accurate and effective dose.

Experimental_Workflow A 1. Physicochemical Characterization B 2. Vehicle Selection (Solubility/Toxicity Screen) A->B C 3. Formulation Preparation B->C D 4. Quality Control (e.g., Homogeneity, Stability) C->D E 5. Animal Dosing (e.g., SC, PO) D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Bioanalysis (e.g., LC-MS/MS) F->G H 8. Data Analysis (PK/PD Modeling) G->H

Caption: Workflow for Preclinical Formulation Development.

Summary of Preclinical Formulation Strategies

Route of AdministrationFormulation TypeCommon Vehicles & ExcipientsKey Considerations
Subcutaneous (SC) SolutionDMSO, PEG 400, Ethanol, Corn Oil, Sesame OilCo-solvents can cause irritation; oil-based vehicles provide sustained release.
SuspensionMethylcellulose, CMC, Tween 80, SalineRequires uniform particle size and vigorous shaking before dosing to ensure dose accuracy.
Intramuscular (IM) Solution / DepotSesame Oil, Castor Oil, Benzyl BenzoateOften used for long-acting formulations to mimic clinical use; potential for local tissue reaction.
Oral (PO) SuspensionMethylcellulose, CMC, Tween 80 in waterStandard for toxicology studies; bioavailability may be limited by solubility and first-pass metabolism.
SolutionPEG 400, Propylene Glycol, Solutol HS 15Risk of drug precipitation in the GI tract upon dilution with aqueous fluids.
Intravenous (IV) Solution (Microdosing)DMSO, Solubilizing agents (e.g., Cyclodextrins)Requires high purity and complete solubility; limited by potential for precipitation and vehicle toxicity.

Conclusion

The successful preclinical evaluation of this compound acetophenide hinges on the development of appropriate formulations that can overcome its inherent low aqueous solubility. By leveraging co-solvent systems for injectable solutions or well-characterized suspensions, researchers can achieve the necessary systemic exposure to accurately define the pharmacokinetic, pharmacodynamic, and toxicological profile of this potent progestin. Careful adherence to sterile preparation techniques and quality control is paramount for obtaining reproducible and reliable in vivo data.

References

Application Notes and Protocols for Long-Term Stability Testing of Algestone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestin used in injectable hormonal contraceptives.[1][2] Ensuring the long-term stability of this compound solutions is critical for maintaining the safety, efficacy, and quality of the final drug product throughout its shelf life. This document provides a comprehensive overview of the protocols and application notes for conducting long-term stability testing of this compound solutions in accordance with regulatory guidelines.

Stability testing of pharmaceutical products is a crucial step in drug development and is mandated by regulatory agencies worldwide.[3][4][5] These studies evaluate how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. The data generated from these studies are used to establish a shelf life for the drug product and recommend storage conditions.

This document outlines the key experimental protocols for assessing the physical, chemical, and microbiological stability of sterile this compound solutions. It also includes illustrative data presented in a structured format and diagrams of a relevant signaling pathway and the experimental workflow.

Data Presentation: Illustrative Long-Term Stability Data

The following tables present illustrative quantitative data from a hypothetical long-term stability study of a sterile this compound acetophenide injectable solution (150 mg/mL) packaged in amber glass vials. These tables are provided as a template for data presentation.

Table 1: Physical Stability Assessment

TimepointStorage ConditionAppearancepHParticulate Matter (USP <788>)
0 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.8Pass
3 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.8Pass
6 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.7Pass
9 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.7Pass
12 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.6Pass
18 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.6Pass
24 Months25°C ± 2°C / 60% RH ± 5% RHClear, colorless solution6.5Pass

Table 2: Chemical Stability Assessment (HPLC Assay)

TimepointStorage ConditionThis compound Acetophenide Assay (% of Initial)Total Degradation Products (%)
0 Months25°C ± 2°C / 60% RH ± 5% RH100.0< 0.1
3 Months25°C ± 2°C / 60% RH ± 5% RH99.80.2
6 Months25°C ± 2°C / 60% RH ± 5% RH99.50.5
9 Months25°C ± 2°C / 60% RH ± 5% RH99.20.8
12 Months25°C ± 2°C / 60% RH ± 5% RH98.91.1
18 Months25°C ± 2°C / 60% RH ± 5% RH98.21.8
24 Months25°C ± 2°C / 60% RH ± 5% RH97.52.5

Table 3: Microbiological Stability Assessment

TimepointStorage ConditionSterility (USP <71>)Endotoxin (USP <85>) (EU/mL)
0 Months25°C ± 2°C / 60% RH ± 5% RHSterile< 0.25
12 Months25°C ± 2°C / 60% RH ± 5% RHSterile< 0.25
24 Months25°C ± 2°C / 60% RH ± 5% RHSterile< 0.25

Experimental Protocols

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

a. Acid and Base Hydrolysis:

  • Prepare solutions of this compound acetophenide in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at 60°C for 24 hours.

  • At appropriate time intervals, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.

b. Oxidative Degradation:

  • Prepare a solution of this compound acetophenide in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time intervals, withdraw samples and dilute for HPLC analysis.

c. Thermal Degradation:

  • Store vials of the this compound acetophenide solution in a calibrated oven at 60°C.

  • Analyze samples at 24, 48, and 72 hours.

d. Photostability:

  • Expose vials of the this compound acetophenide solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Include a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples after the exposure period.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating and quantifying this compound acetophenide from its degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term Stability Study Protocol
  • Batch Selection: Use at least three primary batches of the this compound solution for the stability study.

  • Container Closure System: The product should be stored in the final proposed container closure system.

  • Storage Conditions: Store the samples at the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH. Accelerated stability studies at 40°C ± 2°C / 75% RH ± 5% RH for 6 months should also be conducted.

  • Testing Frequency: For long-term studies, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

  • Analytical Tests: At each time point, perform the following tests:

    • Physical: Appearance, pH, particulate matter.

    • Chemical: HPLC assay for this compound acetophenide and degradation products.

    • Microbiological: Sterility and endotoxin testing (at the beginning, end, and an intermediate point of the study).

Visualizations

Progestin Signaling Pathway

This compound, as a progestin, acts by binding to and activating the progesterone receptor (PR). This initiates a cascade of signaling events within the cell.

G cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds and Activates Src c-Src PR->Src Activates Nucleus Nucleus PR->Nucleus Translocates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription Regulates CellularResponse Cellular Response Transcription->CellularResponse PR_n PR PR_n->PRE Binds

Caption: Progestin signaling pathway activated by this compound.

Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates the logical flow of a long-term stability study for an this compound solution.

G start Start: Drug Product Batches storage Place on Stability at Defined Conditions (e.g., 25°C/60%RH, 40°C/75%RH) start->storage pull Pull Samples at Scheduled Timepoints storage->pull pull->storage Continue Storage physical Physical Testing (Appearance, pH, Particulates) pull->physical chemical Chemical Testing (HPLC Assay, Impurities) pull->chemical micro Microbiological Testing (Sterility, Endotoxins) pull->micro data_analysis Data Analysis and Trending physical->data_analysis chemical->data_analysis micro->data_analysis shelf_life Establish Shelf Life and Storage Conditions data_analysis->shelf_life end End of Study shelf_life->end

Caption: Workflow for long-term stability testing of this compound solutions.

References

Application Notes and Protocols for Algestone Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone, also known as 16α,17α-dihydroxyprogesterone, is a synthetic progestin.[1] As a derivative of progesterone, it is investigated for its potential hormonal activities.[2] Radioimmunoassay (RIA) is a highly sensitive and specific technique used for the quantitative determination of antigens, such as hormones, in biological samples.[3] These application notes provide a framework for the development and implementation of a competitive radioimmunoassay for this compound, which is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis in drug development.[4] Due to the structural similarity between this compound and progesterone, protocols for progesterone RIA can be adapted for the quantification of this compound.[5]

Principle of the Assay

The this compound radioimmunoassay is a competitive binding assay. The principle relies on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled this compound (tracer) for a limited number of binding sites on a specific anti-Algestone antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. The antibody-bound fraction is then separated from the free fraction, and the radioactivity of the bound tracer is measured. The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of this compound.

Data Presentation

Table 1: Illustrative Cross-Reactivity of Various Steroids in an this compound RIA

Due to the structural similarity of this compound to other steroid hormones, it is crucial to assess the cross-reactivity of the anti-Algestone antibody with related compounds. The following table presents hypothetical, yet representative, cross-reactivity data.

Compound% Cross-Reactivity
This compound 100
Progesterone5.0
17α-Hydroxyprogesterone2.5
Cortisol<0.1
Testosterone<0.1
Estradiol<0.1

Note: This data is for illustrative purposes and should be determined experimentally for each specific antibody and assay conditions.

Table 2: Representative Data for a Typical this compound RIA Standard Curve

The following table provides an example of the data obtained when running a set of this compound standards in a competitive RIA.

This compound Concentration (pg/mL)Counts Per Minute (CPM)% B/B₀
0 (B₀)10000100
50850085
100720072
250550055
500400040
1000250025
2000150015

Note: B represents the CPM for each standard, and B₀ represents the CPM for the zero-concentration standard.

Experimental Protocols

Protocol 1: this compound Radioimmunoassay Procedure

This protocol is adapted from general steroid RIA procedures and should be optimized for specific laboratory conditions and reagents.

1. Reagent Preparation:

  • RIA Buffer: Phosphate-buffered saline (PBS, pH 7.4) containing 0.1% Bovine Serum Albumin (BSA).

  • This compound Standards: Prepare a stock solution of this compound in ethanol. Serially dilute the stock solution with RIA Buffer to obtain standards ranging from 50 pg/mL to 2000 pg/mL.

  • Anti-Algestone Antibody: Dilute the antibody in RIA Buffer to the optimal concentration, which should be predetermined by titration experiments.

  • Radiolabeled this compound (Tracer): Dilute the ¹²⁵I-labeled this compound in RIA Buffer to a concentration that yields approximately 10,000 CPM per 100 µL.

  • Separation Reagent: Use a second antibody precipitation method (e.g., goat anti-rabbit IgG) or a solid-phase separation system (e.g., antibody-coated tubes or magnetic beads).

2. Assay Procedure:

  • Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.

  • Pipette 100 µL of RIA Buffer into the NSB tubes.

  • Pipette 100 µL of each standard and unknown sample into the corresponding tubes.

  • Add 100 µL of the diluted anti-Algestone antibody to all tubes except the TC and NSB tubes.

  • Vortex all tubes gently and incubate for 2 hours at room temperature.

  • Add 100 µL of the radiolabeled this compound tracer to all tubes.

  • Vortex all tubes gently and incubate for 16-24 hours at 4°C.

  • Add the separation reagent according to the manufacturer's instructions to all tubes except the TC tubes.

  • Incubate for the recommended time and temperature to precipitate the antibody-bound fraction.

  • Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

  • Decant the supernatant from all tubes except the TC tubes.

  • Measure the radioactivity in the pellets (and the TC tubes) using a gamma counter.

3. Calculation of Results:

  • Calculate the average CPM for each set of duplicate tubes.

  • Calculate the percentage of tracer bound for each standard and sample using the formula: % B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.

  • Plot the % B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic graph to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Protocol 2: Assessment of Cross-Reactivity

This protocol outlines the steps to determine the specificity of the anti-Algestone antibody.

1. Preparation of Cross-Reactant Solutions:

  • Prepare stock solutions of the steroids to be tested for cross-reactivity (e.g., progesterone, 17α-hydroxyprogesterone, cortisol, testosterone, estradiol) in ethanol.

  • Prepare serial dilutions of each steroid in RIA Buffer, covering a wide range of concentrations.

2. Assay Procedure:

  • Perform the RIA as described in Protocol 1, substituting the this compound standards with the dilutions of the potential cross-reactants.

  • Generate a standard curve for this compound and dose-response curves for each of the tested steroids.

3. Calculation of Cross-Reactivity:

  • Determine the concentration of this compound and the concentration of the cross-reactant that cause a 50% displacement of the radiolabeled tracer (IC₅₀).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100.

Mandatory Visualizations

RIA_Workflow cluster_reagents Reagents cluster_reaction Competitive Binding cluster_separation Separation cluster_detection Detection & Analysis Sample Sample/Standard (Unlabeled this compound) Reaction Incubation Sample->Reaction Tracer Tracer (¹²⁵I-Algestone) Tracer->Reaction Antibody Anti-Algestone Antibody Antibody->Reaction Separation Precipitation & Centrifugation Reaction->Separation Counting Gamma Counting Separation->Counting Analysis Data Analysis (Standard Curve) Counting->Analysis

Caption: Workflow of the this compound Radioimmunoassay (RIA).

Progestin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Progesterone Receptor (PR) Complex with Chaperone Proteins This compound->PR_complex Binding PR_active Active PR Dimer PR_complex->PR_active Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocation & Binding Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators

Caption: Simplified signaling pathway of this compound via the progesterone receptor.

References

Application Notes and Protocols: McPhail Test for In Vivo Progestational Activity of Algestone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone, a synthetic progestin, demonstrates significant progestational activity, making it a compound of interest in various therapeutic areas. The McPhail test, a classical in vivo assay, is a cornerstone for evaluating and quantifying the progestational potency of such compounds. This document provides detailed application notes and protocols for utilizing the McPhail test to assess the in vivo progestational activity of this compound, with a focus on this compound Acetophenide due to the greater availability of public data for this derivative.

The McPhail test relies on the principle that progestins induce dose-dependent glandular proliferation in the endometrium of immature female rabbits that have been previously primed with estrogen. The resulting endometrial transformation is histologically assessed and scored, providing a quantitative measure of the compound's progestational effect.

Data Presentation

While specific McPhail test scores for this compound are not widely available in public literature, the relative potency of this compound Acetophenide has been established in animal models. The following table summarizes the comparative in vivo progestational potency of this compound Acetophenide relative to progesterone.

CompoundIn Vivo Progestational Potency (Relative to Progesterone)
Progesterone1
This compound Acetophenide2 - 5[1]

Note: This data indicates that this compound Acetophenide is 2 to 5 times more potent than progesterone in inducing a progestational effect in animal models.

Experimental Protocols

McPhail Test for Progestational Activity of this compound Acetophenide

Objective: To determine the in vivo progestational activity of this compound Acetophenide by assessing its effect on the endometrial histology of estrogen-primed immature female rabbits.

Materials:

  • Immature female New Zealand White rabbits (or other suitable strain), approximately 1 kg body weight.

  • This compound Acetophenide.

  • Progesterone (as a positive control).

  • Estradiol benzoate (or other suitable estrogen for priming).

  • Vehicle for hormone administration (e.g., sesame oil).

  • Standard laboratory equipment for animal handling and injections.

  • Histology equipment and reagents (formalin, paraffin, microtome, hematoxylin and eosin stains).

  • Microscope.

Procedure:

  • Animal Acclimation: Acclimate the rabbits to the laboratory environment for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Estrogen Priming:

    • Administer daily subcutaneous injections of estradiol benzoate (e.g., 5 µ g/rabbit ) for 6 consecutive days.

    • This priming phase is essential to induce a proliferative endometrium, which is necessary for subsequent progestational changes.

  • Progestin Administration:

    • Following the estrogen priming period, divide the rabbits into experimental groups (minimum of 3-5 animals per group):

      • Vehicle Control Group.

      • Positive Control Group (Progesterone at various doses).

      • Test Groups (this compound Acetophenide at various doses).

    • Administer the test compounds (dissolved in a suitable vehicle like sesame oil) subcutaneously once daily for 5 consecutive days.

  • Tissue Collection and Preparation:

    • On the day following the final injection (day 12 of the experiment), humanely euthanize the animals.

    • Perform a necropsy and carefully dissect the uterus.

    • Fix the uterine horns in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues for paraffin embedding.

    • Section the paraffin-embedded uterine tissues at a thickness of 5 µm.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Histological Evaluation and Scoring:

    • Examine the stained uterine sections under a microscope.

    • Score the degree of endometrial glandular proliferation using the McPhail scale (see table below). The scoring should be performed by at least two independent, blinded observers.

McPhail Scale for Endometrial Proliferation:

McPhail ScoreDescription of Endometrial Glandular Proliferation
0No proliferation; endometrium is thin with simple, straight glands.
+1Slight proliferation; minimal glandular branching and slight increase in endometrial thickness.
+2Moderate proliferation; definite glandular branching and increased complexity.
+3Marked proliferation; extensive and complex glandular branching, with glands beginning to fill the uterine lumen.
+4Maximal, confluent proliferation; the uterine lumen is almost completely filled with highly branched and complex glands.

Data Analysis:

  • Calculate the mean McPhail score for each treatment group.

  • Compare the mean scores of the this compound Acetophenide groups to the vehicle control and progesterone groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

  • A dose-response curve can be generated by plotting the mean McPhail score against the log of the dose for both progesterone and this compound Acetophenide to determine the relative potency.

Mandatory Visualizations

Progestational_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR Active_PR_dimer Active PR Dimer PR->Active_PR_dimer Binding & Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex PRE Progesterone Response Element (PRE) Active_PR_dimer->PRE Translocation Gene_Transcription Gene Transcription PRE->Gene_Transcription Binding mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Endometrial_Changes Endometrial Glandular Proliferation Protein_Synthesis->Endometrial_Changes

Caption: Progesterone Receptor Signaling Pathway for this compound.

McPhail_Test_Workflow start Start: Immature Female Rabbits priming Estrogen Priming (6 days) start->priming treatment Progestin Administration (this compound or Progesterone) (5 days) priming->treatment euthanasia Euthanasia & Uterus Collection treatment->euthanasia histology Histological Processing (Fixation, Embedding, Sectioning, Staining) euthanasia->histology scoring Microscopic Evaluation & McPhail Scoring (0 to +4) histology->scoring end Data Analysis: Determine Progestational Activity scoring->end

Caption: Experimental Workflow of the McPhail Test.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Algestone Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the precipitation of Algestone, a hydrophobic progestin, in aqueous solutions during laboratory experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to ensure the successful preparation and use of this compound solutions.

Quick Troubleshooting Guide

Issue Possible Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility limit in the aqueous solution.- Reduce the final concentration of this compound. - Use a co-solvent or a solubility-enhancing excipient (see protocols below). - Perform a stepwise dilution.
Precipitation Over Time - Change in temperature. - Evaporation of the solvent. - Instability of the formulation.- Maintain a constant temperature. - Use sealed containers to prevent evaporation. - Prepare fresh solutions before use.
Cloudy or Hazy Solution Formation of fine precipitates or aggregates.- Filter the solution through a 0.22 µm syringe filter. - Consider using a different solubilization technique.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound acetophenide in common laboratory solvents?

A1: this compound acetophenide is a hydrophobic compound with low aqueous solubility. It is practically insoluble in water.[1] Its solubility is significantly higher in organic solvents. One source indicates a solubility of 10.83 mg/mL in DMSO.[2] It is also reported to be sparingly soluble in chloroform and slightly soluble in methanol.[1]

Q2: Why does my this compound solution precipitate when I add it to my aqueous buffer or cell culture medium?

A2: This is a common issue with hydrophobic compounds. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, the organic solvent is diluted, and the this compound is exposed to an environment where it is not soluble, causing it to precipitate or "crash out" of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q4: Can I heat the solution to dissolve the this compound precipitate?

A4: Gentle warming can sometimes help dissolve a precipitate, but it should be done with caution. Excessive heat can degrade the compound. It is generally better to address the root cause of the precipitation by optimizing the formulation.

Data Presentation: Physicochemical Properties of this compound Acetophenide

PropertyValueReference
Molecular Formula C₂₉H₃₆O₄[3]
Molecular Weight 448.6 g/mol
Melting Point 150-151 °C
LogP (estimated) 5.53
Solubility in DMSO 10.83 mg/mL (24.14 mM)
Aqueous Solubility Practically insoluble
Solubility in Chloroform Sparingly soluble
Solubility in Methanol Slightly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound acetophenide in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound acetophenide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.486 mg of this compound acetophenide (Molecular Weight = 448.6 g/mol ).

  • Weigh the compound: Accurately weigh 4.486 mg of this compound acetophenide powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube at room temperature for 1-2 minutes, or until the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose with steroidal drugs.

Materials:

  • This compound acetophenide

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., Hydroxypropyl-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized for your specific application.

  • Add this compound: While stirring the cyclodextrin solution, slowly add the powdered this compound acetophenide.

  • Complexation: Continue stirring the mixture for several hours (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.

  • Equilibration and Filtration: After stirring, allow the solution to equilibrate. If there is any undissolved this compound, filter the solution through a 0.22 µm syringe filter to remove the excess solid.

  • Quantification: The concentration of solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC.

Protocol 3: Using Surfactants to Prevent Precipitation

Surfactants can form micelles that encapsulate hydrophobic drugs, preventing their precipitation in aqueous solutions. The choice of surfactant and its concentration are critical for effective solubilization without causing cellular toxicity.

Materials:

  • This compound acetophenide stock solution (e.g., in DMSO)

  • A non-ionic surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68)

  • Desired aqueous buffer or cell culture medium

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the aqueous buffer or medium at a concentration above its critical micelle concentration (CMC).

  • Add this compound Stock Solution: Slowly add the concentrated this compound stock solution to the surfactant solution while vortexing or stirring gently.

  • Mixing: Continue to mix the solution for a short period to ensure the formation of micelles and the encapsulation of this compound.

  • Observation: Visually inspect the solution for any signs of precipitation.

  • Control Experiments: It is crucial to run control experiments to determine the effect of the surfactant alone on your experimental system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh this compound Acetophenide Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_stock Add this compound Stock Solution Dropwise dissolve->add_stock Concentrated Stock prepare_aq Prepare Aqueous Solution (Buffer/Media) prepare_aq->add_stock mix Gently Mix add_stock->mix final_solution Use in Experiment mix->final_solution Final Working Solution

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes cause2 Temperature Fluctuation? start->cause2 Yes, over time no_precip Solution Stable start->no_precip No solution1a Decrease Concentration cause1->solution1a solution1b Use Solubility Enhancer cause1->solution1b solution2 Maintain Constant Temp cause2->solution2 cause3 Evaporation? cause2->cause3 solution3 Use Sealed Container cause3->solution3

Caption: Logical troubleshooting flow for this compound precipitation.

signaling_pathway cluster_nucleus Nucleus This compound This compound Acetophenide pr Progesterone Receptor (PR) in Cytoplasm This compound->pr hsp Heat Shock Proteins (HSPs) pr->hsp pr_dimer PR Dimer pr->pr_dimer Dimerization & Translocation pre Progesterone Response Elements (PREs) on DNA pr_dimer->pre Binds to transcription Modulation of Gene Transcription pre->transcription

Caption: Simplified Progesterone Receptor signaling pathway.

References

Technical Support Center: Troubleshooting Low Cell Viability with Algestone and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in experiments involving Algestone acetophenide and Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound acetophenide and what is its primary mechanism of action in cells?

This compound acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestin, a type of steroid hormone. Its primary mechanism of action is to bind to and activate the progesterone receptor (PR), which in turn modulates the transcription of specific genes. This can lead to a variety of cellular responses, including the regulation of cell proliferation, differentiation, and in some contexts, apoptosis (programmed cell death).[1][2]

Q2: I am observing significant cell death after treating my cells with an this compound acetophenide solution dissolved in DMSO. What are the likely causes?

There are several potential reasons for low cell viability in this experimental setup:

  • High Concentration of this compound Acetophenide: At high concentrations, many progestins, including potentially this compound acetophenide, can induce apoptosis or necrosis in various cell types, especially in cancer cell lines.[2]

  • DMSO Toxicity: DMSO itself can be toxic to cells, particularly at higher concentrations and with prolonged exposure. The sensitivity to DMSO varies significantly between different cell lines.[3][4]

  • Compound Precipitation: this compound acetophenide is hydrophobic and may precipitate out of the culture medium if not prepared and diluted correctly. These precipitates can be directly toxic to cells or create inconsistent dosing.

  • Sub-optimal Cell Health: If the cells were not healthy and in the logarithmic growth phase before the experiment, they may be more susceptible to the stress of the treatment.

  • Contamination: Bacterial or fungal contamination in the cell culture can lead to widespread cell death.

Q3: What is a safe concentration of DMSO to use in cell culture experiments?

As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid significant cytotoxicity. However, the maximum tolerated concentration is highly cell-line dependent. For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve the this compound acetophenide) to determine the effect of the solvent on your specific cell line.

Q4: How can I prevent my this compound acetophenide/DMSO solution from precipitating when added to the cell culture medium?

To minimize precipitation, follow these steps:

  • Prepare a high-concentration stock solution of this compound acetophenide in 100% sterile DMSO. A common stock concentration is 10 mM.

  • Use an intermediate dilution step. Instead of adding the concentrated DMSO stock directly to your final culture volume, first, dilute it in a small volume of serum-free medium or phosphate-buffered saline (PBS).

  • Add the intermediate dilution dropwise to the final volume of complete culture medium while gently swirling. This gradual dilution helps to prevent the compound from coming out of solution.

  • Ensure the final DMSO concentration remains low (ideally ≤ 0.1% - 0.5%).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low cell viability.

Problem: Excessive Cell Death Observed in this compound Acetophenide-Treated Wells

Possible Cause Recommendation
Concentration of this compound acetophenide is too high. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Test a wide range of concentrations to identify the IC50 (half-maximal inhibitory concentration).
Solvent (DMSO) toxicity. Run a vehicle control with the same final concentration of DMSO used in your experimental wells. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% for sensitive cells). Consider performing a DMSO dose-response curve to find the maximum tolerated concentration for your cells.
Cell line is highly sensitive to progestins. Review the literature for information on the sensitivity of your cell line to steroid hormones. If your cell line is known to be sensitive, a lower concentration range of this compound acetophenide may be necessary.
Compound precipitation. Visually inspect the culture wells under a microscope for any signs of precipitate. Follow the recommended procedure for preparing and diluting the this compound acetophenide/DMSO solution to prevent this.

Problem: Inconsistent or Non-Reproducible Results Between Experiments

Possible Cause Recommendation
Inconsistent this compound acetophenide preparation. Prepare a fresh stock solution of this compound acetophenide for each experiment, or prepare a large batch, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in DMSO before further dilution.
Variability in cell seeding density. Maintain a consistent cell seeding density across all experiments. Use a hemocytometer or an automated cell counter to ensure accurate cell counts before plating.
Assay timing. The duration of exposure to this compound acetophenide can significantly influence cell viability. Optimize the incubation time for your specific experimental goals.

Data Presentation

Due to the limited publicly available data on the specific cytotoxic concentrations of this compound acetophenide, the following table provides a template for researchers to summarize their experimentally determined IC50 values. It is essential to perform dose-response studies to determine the precise cytotoxic concentrations for your specific cell lines.

Table 1: Hypothetical Cytotoxicity of this compound Acetophenide in Various Cell Lines

Cell LineReceptor StatusThis compound Acetophenide IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM) after 48h
MCF-7 ER+, PR+, HER2-Experimentally Determined ValueExperimentally Determined Value
T-47D ER+, PR+, HER2-Experimentally Determined ValueExperimentally Determined Value
MDA-MB-231 ER-, PR-, HER2- (TNBC)Experimentally Determined ValueExperimentally Determined Value
SK-BR-3 ER-, PR-, HER2+Experimentally Determined ValueExperimentally Determined Value
HEK293 N/A (Non-cancerous)Experimentally Determined ValueExperimentally Determined Value

Note: The values in this table are placeholders and must be determined experimentally.

Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines

Cell LineMaximum Recommended Final DMSO Concentration
General Guideline ≤ 0.5%
Sensitive/Primary Cells ≤ 0.1%
MCF-7 Can show sensitivity even at 0.3% - 0.6%
HepG2 Can show sensitivity at 0.6%
HCT-116 IC50 can be around 2.84% at 72h

Note: These values are approximate and can vary based on experimental conditions. It is always recommended to perform a DMSO toxicity curve for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Acetophenide Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound acetophenide in DMSO.

Materials:

  • This compound acetophenide powder (MW: 448.59 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound acetophenide needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 448.59 g/mol * 1000 mg/g = 4.486 mg

  • Weigh the compound: Accurately weigh 4.486 mg of this compound acetophenide powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.

  • Mix thoroughly: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound acetophenide stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound acetophenide in complete culture medium. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound acetophenide.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol outlines the steps for determining cell viability using the Trypan Blue exclusion method for adherent cells.

Materials:

  • Cells of interest

  • Culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Complete cell culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Collect Supernatant: Collect the cell culture medium from the treated wells into separate tubes to include any detached, non-viable cells.

  • Wash: Gently wash the adherent cells with PBS and add this wash to the respective tubes from the previous step.

  • Trypsinize: Add Trypsin-EDTA to the wells to detach the remaining adherent cells.

  • Neutralize and Collect: Once the cells have detached, add complete medium to inactivate the trypsin and collect the cell suspension into the same tubes.

  • Pellet and Resuspend: Centrifuge the tubes to pellet the cells. Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Count Cells: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Calculate Viability: Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Experimental Workflow for Troubleshooting Low Cell Viability

G Troubleshooting Workflow for Low Cell Viability A Low Cell Viability Observed B Check DMSO Control Viability A->B C High DMSO Toxicity B->C Low Viability D Acceptable DMSO Toxicity B->D High Viability E Lower Final DMSO Concentration Perform DMSO Dose-Response C->E F Check for Compound Precipitation D->F G Precipitate Observed F->G Yes H No Precipitate F->H No I Optimize Solubilization Protocol (e.g., intermediate dilution) G->I J Perform this compound Dose-Response H->J K Determine IC50 Optimize this compound Concentration J->K

Caption: A logical workflow for troubleshooting low cell viability in experiments.

Progesterone Receptor Signaling Pathway

G Progesterone Receptor Signaling Pathways cluster_0 Genomic Pathway cluster_1 Non-Genomic Pathway P Progesterone / this compound PR Progesterone Receptor (PR) + HSPs P->PR PR_active Activated PR Dimer PR->PR_active HSPs dissociate PRE Progesterone Response Element (PRE) PR_active->PRE Translocates to Nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein CellResponse Cellular Response (e.g., proliferation, apoptosis) Protein->CellResponse P_mem Progesterone / this compound mPR Membrane PR (mPR) P_mem->mPR Src Src Kinase mPR->Src activates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Src->MAPK activates TF Transcription Factors (e.g., c-Fos, c-Jun) MAPK->TF phosphorylates CellResponse2 Rapid Cellular Effects MAPK->CellResponse2 Gene_Reg Gene Regulation TF->Gene_Reg

Caption: Simplified overview of genomic and non-genomic progesterone signaling.

References

Technical Support Center: Forced Degradation Studies of Algestone Acetophenide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Algestone Acetophenide.

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetophenide and why are forced degradation studies important?

This compound Acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin.[1] It is a derivative of progesterone and is structurally classified as a pregnane steroid.[1] Forced degradation studies are essential in pharmaceutical development to understand how a drug substance behaves under stress conditions.[2] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, which are crucial for ensuring the safety and efficacy of the final drug product.[2]

Q2: What are the typical stress conditions applied in forced degradation studies for a steroid like this compound Acetophenide?

Forced degradation studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3] These conditions are designed to accelerate the degradation process to generate potential degradants in a shorter timeframe than would be observed under normal storage conditions.

Q3: What are the key functional groups in this compound Acetophenide that might be susceptible to degradation?

Based on its structure, the following functional groups in this compound Acetophenide may be susceptible to degradation under stress conditions:

  • Ketone groups: These can be subject to various reactions, including reduction or rearrangement.

  • The cyclic acetal (acetophenide) group: This group can be susceptible to hydrolysis, particularly under acidic conditions.

  • The steroid backbone: The overall steroid structure can undergo rearrangements or other transformations under harsh conditions.

Q4: What is a stability-indicating method and why is it necessary?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products formed. A SIM is crucial to ensure that the analytical method used for stability testing is specific and can distinguish the intact drug from its degradants.

Experimental Protocols

Protocol 1: Preparation of Forced Degradation Samples

1.1 Acid Hydrolysis:

  • Accurately weigh 10 mg of this compound Acetophenide and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add 10 mL of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 60°C for 4 hours.

  • After cooling, neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

1.2 Base Hydrolysis:

  • Accurately weigh 10 mg of this compound Acetophenide and dissolve it in a suitable organic solvent.

  • Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60°C for 4 hours.

  • After cooling, neutralize the solution with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

1.3 Oxidative Degradation:

  • Accurately weigh 10 mg of this compound Acetophenide and dissolve it in a suitable organic solvent.

  • Add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

1.4 Thermal Degradation:

  • Place approximately 10 mg of solid this compound Acetophenide in a petri dish.

  • Expose the sample to dry heat at 105°C in a hot air oven for 24 hours.

  • After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

1.5 Photolytic Degradation:

  • Place approximately 10 mg of solid this compound Acetophenide in a petri dish.

  • Expose the sample to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to cause degradation (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the analysis of this compound Acetophenide and its degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water in a gradient elution mode
Gradient Program Start with 50% Acetonitrile, increase to 80% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound Acetophenide (Representative Data)

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradation Products
Acidic 0.1 N HCl4 hours at 60°C15.2%2
Basic 0.1 N NaOH4 hours at 60°C8.5%1
Oxidative 3% H₂O₂24 hours at RT12.8%3
Thermal Dry Heat24 hours at 105°C5.1%1
Photolytic UV/Visible LightAs per ICH Q1B9.7%2

Troubleshooting Guides

Q: I am not seeing any degradation under acidic or basic conditions. What should I do?

A:

  • Increase Stress Level: The concentration of the acid or base may be too low, or the temperature and duration of the stress may be insufficient. Consider increasing the acid/base concentration (e.g., to 1 N), raising the temperature (e.g., to 80°C), or extending the reflux time.

  • Solubility Issues: Ensure that this compound Acetophenide is fully dissolved in the reaction mixture. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent that is stable under the stress conditions.

  • Check Reagent Quality: Verify the concentration and purity of your acid and base solutions.

Q: My chromatogram shows a very broad peak for the parent drug. What could be the cause?

A:

  • Column Overload: The concentration of your sample may be too high. Try diluting the sample and re-injecting.

  • Poor Peak Shape Due to Solvent Mismatch: The solvent in which the sample is dissolved should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • High pH of Mobile Phase: If the mobile phase pH is too high for the silica-based column, it can lead to column degradation and poor peak shape. Ensure the mobile phase pH is within the recommended range for your column (typically pH 2-8).

Q: I am observing multiple small peaks in my chromatogram, even in the unstressed sample. What are these?

A:

  • Impurities in the Drug Substance: The starting material may contain process-related impurities. It is important to have a chromatogram of a well-characterized reference standard to compare against.

  • Excipient Interference (for drug product): If you are analyzing a formulated product, these peaks could be from excipients. An analysis of a placebo blend is necessary to confirm this.

  • System Contamination: The HPLC system, including the mobile phase, injector, and column, could be contaminated. Flush the system thoroughly.

Q: How do I ensure that my analytical method is truly stability-indicating?

A:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the this compound Acetophenide peak in the stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting with it.

  • Resolution: The resolution between the parent drug peak and the closest eluting degradation product peak should be greater than 1.5. This ensures adequate separation.

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%. This demonstrates that all major degradation products are being accounted for.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Acetophenide Bulk Drug Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, Dry Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Resolution HPLC->Data Report Identify Degradation Products & Establish Degradation Pathway Data->Report

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Flowchart Start Problem Encountered Q1 Is it poor peak shape? Start->Q1 A1_1 Check for column overload. Dilute sample. Q1->A1_1 Yes Q2 Is it unexpected peaks? Q1->Q2 No A1_2 Check for solvent mismatch. Dissolve sample in mobile phase. A1_1->A1_2 A1_3 Flush or replace column. A1_2->A1_3 A2_1 Analyze reference standard and placebo. Q2->A2_1 Yes Q3 Is it inconsistent retention times? Q2->Q3 No A2_2 Check for system contamination. Flush system. A2_1->A2_2 A3_1 Check mobile phase composition and pump flow rate. Q3->A3_1 Yes A3_2 Ensure proper column thermostatting. A3_1->A3_2

Caption: Troubleshooting flowchart for HPLC analysis.

References

Technical Support Center: Reducing Variability in Algestone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Algestone. It provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in this compound-related experiments, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing experimental variability important?

This compound, often used in its acetophenide derivative form (this compound Acetophenide), is a synthetic progestin that acts as an agonist for the progesterone receptor (PR).[1][2][3] It is utilized in various research applications, including studies on hormonal contraception, reproductive biology, and as an anti-inflammatory agent.[2] Reducing experimental variability is critical to ensure the accuracy and reproducibility of findings, which is paramount in drug development and scientific research.

Q2: What are the primary sources of variability in this compound experiments?

Variability in experiments with steroid hormones like this compound can arise from several factors:

  • Reagent Quality and Handling: This includes the purity and stability of the this compound compound, as well as lot-to-lot variations in antibodies, cell culture media, and other reagents.[4]

  • Experimental Technique: Inconsistent pipetting, timing of incubations, and washing steps can introduce significant errors.

  • Cell-Based Assay Conditions: Cell health, passage number, seeding density, and potential contamination can all affect cellular responses to this compound.

  • Assay Specificity: Cross-reactivity of antibodies with other steroids in immunoassays can lead to inaccurate measurements.

  • Instrumentation: Calibration and performance of plate readers, liquid handling systems, and other equipment can be a source of variability.

Q3: How should I prepare and store this compound Acetophenide to maintain its stability?

This compound Acetophenide is a stable compound. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. To ensure stability and minimize variability:

  • Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation from moisture and light.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate assay buffer or cell culture medium. Avoid prolonged storage of dilute solutions.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays (e.g., reporter gene assays, cell proliferation assays) with this compound. What are the likely causes and solutions?

Answer: High variability in cell-based assays is a common challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a calibrated automated cell counter for accurate cell counts. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Variable Cell Health and Passage Number Maintain a consistent cell culture schedule. Use cells within a defined, low passage number range. Regularly test for mycoplasma contamination. Discard any cultures that appear unhealthy or have altered morphology.
Pipetting Inaccuracies Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents to be added to multiple wells.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water. Ensure even temperature distribution during incubation.
Reagent Inconsistency Use the same lot of fetal bovine serum (FBS), media, and other critical reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency.
Issue 2: Inconsistent Results in Progesterone Receptor (PR) Binding Assays

Question: Our competitive binding assays with this compound show inconsistent IC50 values and high non-specific binding. How can we improve the reliability of this assay?

Answer: Receptor binding assays are sensitive to a number of factors that can lead to variability. Below are common issues and their solutions.

Potential Cause Troubleshooting Solution
High Non-Specific Binding (NSB) Reduce the concentration of the radiolabeled ligand. Increase the number and vigor of wash steps to remove unbound ligand. Use filter plates and labware with low protein binding properties. Optimize the blocking buffer (e.g., increase protein concentration).
Low Specific Binding Signal Ensure the quality and activity of the receptor preparation. Optimize the incubation time to reach binding equilibrium. Confirm the specific activity of the radiolabeled ligand.
Variability in IC50 Values Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate and consistent pipetting of all reagents. Use a consistent source and preparation method for the progesterone receptor.
Degradation of Reagents Aliquot and store the radiolabeled ligand according to the manufacturer's instructions to avoid degradation. Prepare fresh assay buffers for each experiment.

Data Presentation

Comparative In Vivo Progestational Potency

The progestogenic potency of this compound Acetophenide has been shown to be greater than that of natural progesterone in animal models.

Compound Relative In Vivo Potency (vs. Progesterone)
Progesterone1
This compound Acetophenide2 - 5

Note: This data is based on animal studies and serves as an indicator of relative potency.

Illustrative Reporter Gene Assay Data for this compound Acetophenide

This table provides an example of expected results from a progesterone receptor reporter gene assay, demonstrating a dose-dependent increase in reporter activity with increasing concentrations of this compound Acetophenide. The half-maximal effective concentration (EC50) is the concentration at which 50% of the maximal response is observed.

Concentration of this compound Acetophenide (nM) Reporter Gene Activity (Relative Light Units)
0.015
0.125
175
10140
100150
1000152

Experimental Protocols

Protocol 1: Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the progesterone receptor.

Methodology:

  • Receptor Preparation: Prepare a cell lysate or membrane fraction from a cell line that endogenously expresses the progesterone receptor (e.g., T47D cells) or has been engineered to overexpress it.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., ³H-progesterone), and varying concentrations of unlabeled this compound.

  • Controls:

    • Total Binding: Wells containing only the receptor and radiolabeled progestin.

    • Non-Specific Binding: Wells containing the receptor, radiolabeled progestin, and a saturating concentration of unlabeled progesterone.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Washing: Rapidly wash the plate with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Protocol 2: Progesterone Receptor Reporter Gene Assay

Objective: To measure the functional activation of the progesterone receptor by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate.

    • Co-transfect the cells with an expression vector for the human progesterone receptor and a reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Variable this compound Results Start High Variability Observed AssayType Identify Assay Type Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cellular BindingAssay Binding Assay AssayType->BindingAssay Biochemical CheckCells Check Cell Health & Seeding Consistency CellBased->CheckCells CheckNSB Assess Non-Specific Binding (NSB) BindingAssay->CheckNSB CheckReagentsCell Verify Reagent Quality (Media, FBS, this compound) CheckCells->CheckReagentsCell Consistent OptimizeCells Action: Standardize Cell Culture & Plating Protocol CheckCells->OptimizeCells Inconsistent CheckTechniqueCell Review Pipetting & Plate Handling CheckReagentsCell->CheckTechniqueCell Consistent OptimizeReagentsCell Action: Use Consistent Reagent Lots & Fresh this compound Dilutions CheckReagentsCell->OptimizeReagentsCell Inconsistent OptimizeTechniqueCell Action: Calibrate Pipettes & Use Master Mixes CheckTechniqueCell->OptimizeTechniqueCell Inconsistent End Variability Reduced CheckTechniqueCell->End Consistent CheckReagentsBinding Verify Receptor Prep & Radioligand Quality CheckNSB->CheckReagentsBinding Low OptimizeNSB Action: Adjust Ligand Conc. & Improve Blocking CheckNSB->OptimizeNSB High CheckWash Optimize Wash Steps CheckReagentsBinding->CheckWash Good Quality OptimizeReagentsBinding Action: Prepare Fresh Reagents & Validate Receptor Activity CheckReagentsBinding->OptimizeReagentsBinding Poor Quality OptimizeWash Action: Increase Wash Volume/Cycles CheckWash->OptimizeWash Ineffective CheckWash->End Effective OptimizeCells->End OptimizeReagentsCell->End OptimizeTechniqueCell->End OptimizeNSB->End OptimizeReagentsBinding->End OptimizeWash->End

Caption: A logical workflow for troubleshooting sources of variability.

Caption: Canonical signaling pathway of the progesterone receptor.

References

Algestone acetophenide stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with algestone acetophenide.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound acetophenide.

Issue 1: Inconsistent or unexpected analytical results (e.g., lower than expected potency, extra peaks in chromatogram).

  • Question: Why are my analytical results for this compound acetophenide inconsistent?

  • Possible Causes & Solutions:

    • Degradation due to improper storage: this compound acetophenide is susceptible to degradation if not stored under appropriate conditions. Ensure the compound is stored as recommended. For solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is advised. When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].

    • Hydrolytic degradation: The 16α,17α-acetal functional group in this compound acetophenide is susceptible to hydrolysis, particularly under acidic conditions. Ensure that all solvents and reagents used in your experiments are neutral or buffered appropriately.

    • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of steroid compounds. Protect this compound acetophenide solutions from light by using amber vials or by working in a dark environment.

    • Contamination: Ensure that all glassware and equipment are scrupulously clean to avoid contamination that may introduce interfering substances or catalyze degradation.

Logical Flow for Troubleshooting Inconsistent Analytical Results:

start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temperature, Light) start->check_storage check_ph Assess pH of Solvents and Solutions check_storage->check_ph Storage OK further_investigation Further Investigation Needed (e.g., Forced Degradation Study) check_storage->further_investigation Improper Storage check_purity Re-evaluate Purity of Starting Material check_ph->check_purity pH Neutral check_ph->further_investigation Acidic/Basic pH stable Results Stabilize check_purity->stable Purity Confirmed check_purity->further_investigation Purity Issue

Caption: Troubleshooting workflow for inconsistent analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound acetophenide?

A1: For long-term storage of solid this compound acetophenide, it is recommended to store it at -20°C, which can preserve its stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. If this compound acetophenide is dissolved in a solvent, it is best to store the solution at -80°C for up to six months or at -20°C for up to one month to minimize degradation[1]. Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.

Q2: How can I assess the stability of my this compound acetophenide sample?

A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to assess the stability of your this compound acetophenide sample. This method can separate the intact drug from any potential degradation products. By performing a forced degradation study, you can intentionally stress your sample (e.g., with acid, base, heat, light, and oxidation) to generate these degradation products and confirm that your analytical method can detect them.

Q3: What are the likely degradation pathways for this compound acetophenide?

A3: Based on its chemical structure, the most probable degradation pathway for this compound acetophenide is the hydrolysis of the 16α,17α-acetal. This would lead to the formation of 16α,17α-dihydroxyprogesterone and acetophenone. Other potential degradation pathways could involve oxidation of the steroid backbone.

Hypothetical Degradation Pathway of this compound Acetophenide:

This compound This compound Acetophenide hydrolysis Hydrolysis (Acidic Conditions) This compound->hydrolysis oxidation Oxidation This compound->oxidation dihydroxyprogesterone 16α,17α-Dihydroxyprogesterone hydrolysis->dihydroxyprogesterone acetophenone Acetophenone hydrolysis->acetophenone oxidized_products Oxidized Degradation Products oxidation->oxidized_products

Caption: Potential degradation pathways for this compound acetophenide.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound acetophenide. Note: This data is illustrative and not based on published experimental results for this compound acetophenide.

Stress Condition% this compound Acetophenide DegradedNumber of Degradation Products Observed
0.1 M HCl (60°C, 4 hours)25.3%2
0.1 M NaOH (60°C, 4 hours)8.1%1
10% H₂O₂ (RT, 24 hours)12.5%3
Thermal (80°C, 48 hours)5.2%1
Photolytic (ICH Q1B), solid2.1%1
Photolytic (ICH Q1B), solution6.8%2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Acetophenide

This protocol describes a hypothetical stability-indicating reversed-phase HPLC method for the analysis of this compound acetophenide and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL solution of this compound acetophenide reference standard in acetonitrile.

  • Sample Solution: Prepare a 100 µg/mL solution of the this compound acetophenide sample in acetonitrile.

3. Forced Degradation Study Workflow:

start This compound Acetophenide Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (10% H₂O₂, RT) start->oxidation thermal Thermal Degradation (80°C, solid & solution) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo hplc Analyze by Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluate Evaluate Peak Purity and Mass Balance hplc->evaluate

Caption: Workflow for a forced degradation study of this compound acetophenide.

4. Procedure:

  • Subject the this compound acetophenide sample to the stress conditions outlined in the workflow diagram.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration with acetonitrile.

  • Inject the stressed samples, a non-stressed sample solution, and the standard solution into the HPLC system.

  • Analyze the resulting chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound acetophenide.

  • Assess the peak purity of the this compound acetophenide peak in the stressed samples to ensure no co-eluting degradation products.

  • Calculate the mass balance to account for the parent compound and all degradation products.

References

Optimizing Experimental Design for Algestone Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for Algestone studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, a synthetic progestin.

Q1: My in vitro cell-based assays with this compound are showing inconsistent results. What are the potential causes and solutions?

A1: Inconsistent results in this compound in vitro assays can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:

  • Problem: Poor Solubility and Stability of this compound

    • Cause: this compound, particularly this compound acetophenide, has low aqueous solubility.[1] This can lead to precipitation in your culture medium, resulting in inaccurate concentrations and variable effects. The compound's stability can also be a concern, with repeated freeze-thaw cycles of stock solutions potentially leading to degradation.[2]

    • Solution:

      • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment or create single-use aliquots to avoid freeze-thaw cycles.[2]

      • Solvent and Vehicle Control: Dissolve this compound in an appropriate solvent like DMSO. Always include a vehicle control (culture medium with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.

      • Solubility Testing: Before starting your experiments, test the solubility of this compound in your specific culture medium to determine the highest workable concentration without precipitation.

  • Problem: Variability in Cell Seeding and Culture Conditions

    • Cause: Inconsistent cell seeding density and variations in culture conditions can significantly impact cellular responses to this compound.[2]

    • Solution:

      • Consistent Cell Seeding: Ensure a uniform cell suspension and accurate cell counting before seeding to maintain consistency across all wells and experiments.

      • Standardized Culture Conditions: Maintain consistent culture parameters such as media composition, serum percentage, incubation time, and CO2 levels.

  • Problem: Cross-reactivity in Immunoassays

    • Cause: Due to its structural similarity to progesterone, this compound may cross-react with antibodies used in progesterone immunoassays, leading to falsely elevated progesterone measurements.[3]

    • Solution:

      • Assay Validation: Validate the specificity of your progesterone immunoassay for your experimental conditions by testing for cross-reactivity with this compound. Refer to the manufacturer's instructions for the specific cross-reactivity of their antibodies.

Q2: I am observing unexpected cell death at high concentrations of this compound. How can I determine if this is a cytotoxic effect?

A2: To investigate whether the observed cell death is due to cytotoxicity of this compound, you can perform the following assays:

  • MTT Cell Viability Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity correlates with a reduction in viable cells.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Dead cells with compromised membranes will take up the trypan blue dye and appear blue under a microscope.

By performing these assays at a range of this compound concentrations, you can generate a dose-response curve and determine the concentration at which this compound induces significant cytotoxicity in your specific cell line.

Q3: How do I design a robust experiment to study the interaction of this compound with other drugs?

A3: Studying drug-drug interactions is crucial. A systematic approach is recommended:

  • In Vitro Studies First: Begin with in vitro studies to investigate the potential for pharmacokinetic interactions. This typically involves assessing whether this compound affects the metabolism of the other drug, or vice versa, often by examining effects on cytochrome P450 enzymes.

  • Dose-Response Matrix: To assess pharmacodynamic interactions (synergy, additivity, or antagonism), a dose-response matrix design is often employed. This involves testing various concentrations of this compound in combination with different concentrations of the other drug.

  • Modeling and Simulation: Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate and predict drug-drug interactions before conducting extensive clinical studies.

Data Presentation

Contraceptive Efficacy of this compound Acetophenide Combinations

The following table summarizes the contraceptive efficacy of two different doses of dihydroxyprogesterone acetophenide (DHPA), also known as this compound acetophenide, in combination with estradiol enanthate in a clinical trial.

Formulation (intramuscular)Number of SubjectsNumber of Menstrual CyclesNumber of Pregnancies
90 mg DHPA + 6 mg Estradiol Enanthate1,90417,5761
150 mg DHPA + 10 mg Estradiol EnanthateNot specified in one study, another had 9 subjects in this groupNot specified in one study, another had 3 treatment intervals2

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., in a logarithmic series) and appropriate controls (vehicle control and a positive control like Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Progesterone Receptor Binding Assay (Competitive ELISA)

This protocol provides a general framework for a competitive ELISA to assess the binding of this compound to the progesterone receptor.

  • Plate Coating: Coat a 96-well plate with an antibody that captures the progesterone receptor.

  • Standard Curve: Prepare a standard curve using known concentrations of progesterone.

  • Sample and Competitor Preparation: Prepare serial dilutions of this compound to be tested.

  • Competitive Binding: Add the progesterone receptor, a fixed concentration of enzyme-conjugated progesterone (tracer), and either the progesterone standards or the this compound dilutions to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal intensity will be inversely proportional to the amount of progesterone or this compound that has bound to the receptor. Calculate the concentration of this compound required to displace 50% of the tracer to determine its relative binding affinity.

Mandatory Visualization

This compound Signaling Pathway

Algestone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) Algestone_PR_complex This compound-PR Complex PR->Algestone_PR_complex Conformational Change & HSP Dissociation PRE Progesterone Response Element (PRE) Algestone_PR_complex->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translates to Cellular_effects Cellular Effects (e.g., anti-proliferative) Protein_synthesis->Cellular_effects Leads to

Caption: Classical genomic signaling pathway of this compound via the progesterone receptor.

Experimental Workflow for In Vitro this compound Studies

Algestone_Workflow cluster_assays Viability & Proliferation Assays cluster_mechanism Mechanism of Action Studies start Start: Hypothesis (e.g., this compound inhibits cancer cell growth) cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay trypan_blue Trypan Blue Assay treatment->trypan_blue data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis trypan_blue->data_analysis receptor_binding Receptor Binding Assay data_analysis->receptor_binding gene_expression Gene Expression Analysis (e.g., qPCR) data_analysis->gene_expression interpretation Interpretation of Results & Conclusion receptor_binding->interpretation gene_expression->interpretation end End interpretation->end

Caption: A typical experimental workflow for investigating the in vitro effects of this compound.

References

Technical Support Center: Algestone Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Algestone. The following information is intended to assist in overcoming common challenges related to the solubilization of this poorly water-soluble steroid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, and its derivative this compound Acetophenide, are classified as poorly water-soluble. This compound Acetophenide is practically insoluble in water, slightly soluble in methanol, sparingly soluble in chloroform, and soluble in dimethyl sulfoxide (DMSO).

Q2: What is the recommended starting solvent for this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound Acetophenide.

Q3: How does pH affect the solubility of steroids like this compound?

Q4: Can pH adjustment improve the solubilization of this compound?

While this compound itself is unlikely to ionize, adjusting the pH of the formulation can still be a viable strategy. The pH can influence the stability of the compound and the overall performance of the formulation, especially when co-solvents or surfactants are used. It is recommended to perform experimental pH screening studies to determine the optimal pH for your specific formulation.

Q5: What are some common formulation strategies for poorly soluble steroids like this compound for injection?

Common strategies for formulating poorly soluble steroids for injectable administration include:

  • pH adjustment: Optimizing the pH of the aqueous vehicle.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol).

  • Surfactants: Employing surfactants to form micelles that can encapsulate the drug.

  • Complexation: Using complexing agents like cyclodextrins to increase solubility.[1]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Aqueous Buffer
  • Possible Cause: this compound has very low aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a primary stock solution in an organic solvent: Dissolve the this compound in 100% DMSO to create a concentrated stock solution.

    • Dilute the stock solution: Serially dilute the DMSO stock solution into your aqueous buffer. Be aware that high concentrations of DMSO may be toxic to cells in culture.

    • Use of co-solvents: If a purely aqueous system is required, consider the use of a co-solvent system. Experiment with different ratios of water and a biocompatible organic solvent.

    • pH optimization: Conduct a pH screening study to determine if adjusting the pH of the aqueous buffer improves solubility. Test a range of pH values (e.g., from 4 to 9).

Issue 2: Precipitation Occurs After Diluting the DMSO Stock Solution into Aqueous Buffer
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous medium.

    • Increase the percentage of co-solvent: If permissible for your experiment, slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility.

    • Incorporate surfactants: The addition of a biocompatible surfactant at a concentration above its critical micelle concentration (CMC) can help to keep the this compound solubilized.

    • Sonication: Gentle sonication of the solution after dilution may help to disperse small aggregates and improve solubilization.

Issue 3: Suspected Degradation of this compound in Solution
  • Possible Cause: this compound, like other steroids, may be susceptible to degradation under strongly acidic or alkaline conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of your solution is maintained within a stable range, typically between 4 and 8 for many steroid compounds. Use appropriate buffer systems to control the pH.

    • Temperature and Light: Store this compound solutions protected from light and at the recommended temperature to minimize degradation.

    • Stability Study: If degradation is a concern, it is advisable to conduct a short-term stability study. Prepare the this compound solution and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC to check for any loss of the parent compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Acetophenide

PropertyThis compoundThis compound AcetophenideReference
Molecular Formula C21H30O4C29H36O4[2]
Molecular Weight 346.5 g/mol 448.6 g/mol [2][3]
logP 2.74.6[2]
Water Solubility PoorPractically Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Acetophenide Stock Solution in DMSO

Materials:

  • This compound Acetophenide powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: Based on the molecular weight of this compound Acetophenide (448.6 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 4.486 mg.

  • Weighing: Accurately weigh the calculated mass of this compound Acetophenide powder.

  • Dissolution: Transfer the powder to a sterile tube and add the calculated volume of DMSO.

  • Mixing: Vortex the tube at room temperature for 1-2 minutes, or until the powder is completely dissolved.

  • Verification: Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Experimental Determination of Optimal pH for Solubilization

Materials:

  • This compound Acetophenide

  • A series of aqueous buffers with varying pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8, borate buffers for pH 8-9)

  • A suitable organic co-solvent (e.g., ethanol or propylene glycol)

  • Analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound Acetophenide to a series of vials, each containing a different pH buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in each filtered sample using a validated analytical method.

  • Data Analysis: Plot the measured solubility of this compound as a function of pH to determine the pH at which maximum solubility is achieved.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_ph_screen pH Screening for Solubilization cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_excess Add Excess this compound to Buffers dissolve->add_excess Introduce to Buffers equilibrate Equilibrate (24-48h) add_excess->equilibrate filter_sample Filter Samples equilibrate->filter_sample analyze Analyze Concentration (HPLC) filter_sample->analyze plot Plot Solubility vs. pH analyze->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for determining the optimal pH for this compound solubilization.

troubleshooting_logic cluster_dissolve Initial Dissolution Failure cluster_precipitate Precipitation on Dilution cluster_degrade Suspected Degradation start Issue: this compound Solubilization Problem check_solvent Using Aqueous Buffer Directly? start->check_solvent use_dmso Use DMSO for Stock Solution check_solvent->use_dmso Yes check_conc Concentration Too High? check_solvent->check_conc No lower_conc Lower Final Concentration check_conc->lower_conc Yes add_cosolvent Add Co-solvent/Surfactant check_conc->add_cosolvent No check_ph Extreme pH Used? add_cosolvent->check_ph adjust_ph Adjust to pH 4-8 check_ph->adjust_ph Yes stability_study Conduct Stability Study check_ph->stability_study No

Caption: Troubleshooting logic for this compound solubilization issues.

References

Validation & Comparative

A Comparative Analysis of Algestone Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinity of Algestone, also known as this compound Acetophenide or dihydroxyprogesterone acetophenide (DHPA), with other synthetic progestins. The focus is on its interaction with progesterone (PR), androgen (AR), and glucocorticoid (GR) receptors, supported by available experimental data and detailed methodologies.

This compound is a potent, injectable progestin recognized for its strong progestogenic activity.[1] Understanding its receptor binding profile in comparison to other progestins is crucial for drug development and therapeutic applications. While specific quantitative binding data for this compound is limited in publicly available literature, its activity profile suggests a high affinity and selectivity for the progesterone receptor.

Comparative Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of this compound and other selected progestins for the progesterone, androgen, and glucocorticoid receptors. The RBA is a measure of a compound's ability to bind to a receptor relative to a standard substance (in this case, the natural hormone is typically used as a reference).

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
This compound Acetophenide (DHPA) High (Potency 2-5x > Progesterone)[1]No significant activity[1]No significant activity[1]
Progesterone 100LowLow
Levonorgestrel 150 - 200[2]ModerateLow
Drospirenone 50 - 100LowLow
Nomegestrol Acetate 338LowLow
Medroxyprogesterone Acetate 77ModerateHigh
Norethisterone 150ModerateLow

Note: A higher RBA percentage indicates a stronger binding affinity relative to the reference compound.

Experimental Protocols

The determination of receptor binding affinity is typically performed using competitive radioligand binding assays. This methodology allows for the quantification of a compound's ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for a specific steroid hormone receptor (PR, AR, or GR).

Principle: This assay is based on the competition between an unlabeled test compound and a radiolabeled ligand for a limited number of receptor binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Materials:

  • Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., human breast cancer cell lines like T47D for PR).

  • Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR).

  • Test Compounds: this compound and other progestins of interest.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Receptor Preparation: Prepare a membrane fraction from the receptor source through homogenization and centrifugation.

  • Incubation: In a series of tubes, incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the free ligand passes through.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., progesterone).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the progesterone receptor signaling pathway and the general workflow of a competitive binding assay.

G Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP Inactive PR-HSP Complex Progesterone->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociation PR_HSP->HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Classical genomic signaling pathway of the progesterone receptor.

G Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 RBA RBA Calculation IC50->RBA

Caption: General workflow for a competitive radioligand binding assay.

References

A Pharmacodynamic Comparison of Algestone and Norethisterone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the comparative pharmacodynamics of two prominent progestins, Algestone and Norethisterone. This document provides a comprehensive overview of their receptor binding affinities, progestational and androgenic activities, and the experimental methodologies used to determine these properties.

This guide offers a side-by-side analysis of this compound (as this compound Acetophenide) and Norethisterone, two synthetic progestogens with distinct pharmacological profiles. While both compounds are agonists of the progesterone receptor, their differing affinities and interactions with other steroid hormone receptors result in unique therapeutic and side-effect profiles. This comparison is intended to aid researchers and drug development professionals in understanding the nuanced differences between these two compounds.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic parameters of this compound and Norethisterone based on available experimental data. It is important to note that the data presented is compiled from various sources and may not have been derived from direct head-to-head comparative studies under identical experimental conditions.

Table 1: Progesterone Receptor Binding and Progestational Activity

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (%)Progestational Potency (in vivo)
This compound Acetophenide (DHPA) Data not available in direct comparison2 to 5 times that of progesterone (animal studies)[1][2]
Norethisterone ~150% (relative to Progesterone)[1]Potent progestogen[1]

Table 2: Androgen Receptor Binding and Androgenic Activity

CompoundRelative Binding Affinity (RBA) for Androgen Receptor (%)Androgenic Activity (in vivo)
This compound Acetophenide (DHPA) No significant binding reported[1]No androgenic activity reported
Norethisterone Weak agonistWeak androgenic activity

Table 3: Estrogenic Activity

CompoundEstrogenic Activity
This compound Acetophenide (DHPA) No estrogenic activity reported
Norethisterone Weak estrogenic activity due to metabolism to ethinylestradiol

Signaling Pathways

The primary mechanism of action for both this compound and Norethisterone is through the activation of the progesterone receptor, a nuclear receptor that modulates gene expression.

Progesterone_Receptor_Signaling Progestin This compound or Norethisterone PR Progesterone Receptor (PR) Progestin->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Dimerization Dimerization PR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., endometrial changes) Transcription->Biological_Effects

Progesterone Receptor Signaling Pathway.

Experimental Protocols

The following are descriptions of the key experimental assays used to characterize the pharmacodynamic properties of progestins like this compound and Norethisterone.

Receptor Binding Assays

These in vitro assays are used to determine the binding affinity of a compound for a specific receptor.

Receptor_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation and Separation cluster_2 Data Analysis Receptor Receptor Preparation (e.g., from cytosol) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Progesterone) Radioligand->Incubation Test_Compound Test Compound (this compound or Norethisterone) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Calculation of IC50 and Relative Binding Affinity Quantification->Analysis

Experimental Workflow for Receptor Binding Assays.

Methodology:

  • Receptor Preparation: A source of the target receptor (e.g., progesterone or androgen receptor) is prepared, typically from tissue homogenates (cytosol) or recombinant expression systems.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to a reference compound.

McPhail Test (Progestational Activity)

The McPhail test is an in vivo assay used to assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.

Methodology:

  • Animal Preparation: Immature female rabbits are primed with an estrogen to induce endometrial proliferation.

  • Treatment: The test compound is administered to the primed rabbits.

  • Histological Examination: After a set period, the animals are euthanized, and their uteri are removed and examined histologically.

  • Scoring: The degree of endometrial proliferation and glandular development is scored on the McPhail scale. A higher score indicates greater progestational activity.

Hershberger Assay (Androgenic and Anti-Androgenic Activity)

The Hershberger assay is an in vivo screening test in castrated male rats to evaluate the androgenic or anti-androgenic potential of a substance.

Hershberger_Assay Start Castrated Immature Male Rats Treatment Daily Administration of Test Compound for 10 days Start->Treatment Necropsy Necropsy 24h after last dose Treatment->Necropsy Tissue_Weighing Weighing of Androgen-Dependent Tissues: - Ventral Prostate - Seminal Vesicles - Levator Ani-Bulbocavernosus Muscle - Cowper's Glands - Glans Penis Necropsy->Tissue_Weighing Analysis Statistical Analysis: Compare tissue weights to controls Tissue_Weighing->Analysis Conclusion Determine Androgenic or Anti-Androgenic Activity Analysis->Conclusion

Workflow of the Hershberger Assay.

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: The castrated rats are treated with the test substance daily for a period of 10 consecutive days. For testing anti-androgenic activity, the test substance is co-administered with a known androgen like testosterone propionate.

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Endpoint Analysis: A statistically significant increase in the weight of these tissues compared to a control group indicates androgenic activity, while a significant decrease in tissue weight in the presence of a co-administered androgen suggests anti-androgenic activity.

Conclusion

This compound Acetophenide emerges as a highly specific progestogen with a potent progestational effect and a notable absence of off-target androgenic or estrogenic activities. In contrast, Norethisterone, while also a potent progestogen, exhibits weak androgenic and estrogenic properties. The choice between these two compounds in a drug development program would, therefore, depend on the desired therapeutic profile and the tolerance for potential off-target hormonal effects. For applications where a pure progestogenic effect is paramount and androgenic side effects are to be avoided, this compound presents a compelling profile. Norethisterone, on the other hand, has a long history of use and a well-characterized profile that may be suitable for various therapeutic indications where its weak androgenic and estrogenic effects are not a primary concern. Further direct comparative studies would be invaluable for a more definitive quantitative assessment of their relative potencies.

References

A Comparative Analysis of Algestone Acetophenide and Drospirenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the synthetic progestins Algestone Acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) and Drospirenone. The information is compiled from publicly available experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these two compounds.

Overview

This compound Acetophenide is a potent, injectable progestin that has been used in combination with estrogens for contraception.[1][2] It is recognized for its high progestogenic activity.[1] Drospirenone is a newer generation progestin available in oral contraceptive formulations, both as a progestin-only pill and in combination with an estrogen.[3][4] It is unique among synthetic progestins for its antimineralocorticoid and antiandrogenic properties, which are similar to those of endogenous progesterone.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound Acetophenide and Drospirenone differ significantly, largely due to their formulations and routes of administration.

ParameterThis compound AcetophenideDrospirenone
Administration Intramuscular injectionOral
Bioavailability Not applicable (injectable)~76-85%
Protein Binding Data not available95-97% (to albumin)
Metabolism Data not availableExtensively metabolized, primarily via CYP3A4-independent pathways
Elimination Half-life ~24 days~30-34 hours
Excretion Preferentially in fecesUrine and feces

Pharmacodynamic Properties: A Comparative Look

The primary mechanism of action for both progestins is their agonist activity at the progesterone receptor (PR), which is responsible for their contraceptive effects. However, their interactions with other steroid receptors vary significantly.

Receptor Binding Profile

Quantitative, direct comparative receptor binding affinity data for this compound Acetophenide is limited in publicly available literature. However, descriptive information suggests it is a highly specific progestogen. Drospirenone's receptor binding profile has been more extensively characterized.

ReceptorThis compound AcetophenideDrospirenone
Progesterone Receptor (PR) High affinity and potent agonist activityHigh affinity
Androgen Receptor (AR) No significant binding or activityLow affinity; functions as an antagonist
Mineralocorticoid Receptor (MR) No significant binding or activityHigh affinity; functions as an antagonist
Glucocorticoid Receptor (GR) No significant binding or activityLow affinity
Estrogen Receptor (ER) No significant binding or activityNo significant binding
Progestogenic Activity

This compound Acetophenide is reported to have a progestogenic potency that is 2 to 5 times greater than that of progesterone in animal models. Drospirenone also demonstrates potent progestogenic effects, effectively suppressing ovulation.

Anti-androgenic Activity

Drospirenone exhibits anti-androgenic activity by competitively inhibiting the androgen receptor. In animal studies, its anti-androgenic potency was found to be approximately one-third that of cyproterone acetate. This property contributes to its use in treating acne. In contrast, this compound Acetophenide is reported to have no antiandrogenic activity.

Antimineralocorticoid Activity

A key feature of Drospirenone is its antimineralocorticoid activity, which is attributed to its antagonism of the mineralocorticoid receptor. This can lead to a mild natriuretic effect. This compound Acetophenide is reported to lack antimineralocorticoid activity.

Clinical Efficacy in Contraception

Both this compound Acetophenide (in combination with an estrogen) and Drospirenone have demonstrated high contraceptive efficacy in clinical trials. The Pearl Index (PI), which represents the number of unintended pregnancies per 100 woman-years of exposure, is a standard measure of contraceptive efficacy.

FormulationPearl Index (95% CI)
This compound Acetophenide (90 mg) + Estradiol Enanthate (6 mg) 0.07% (cumulative pregnancy rate)
Drospirenone (4 mg) - Progestin-Only Pill (Pooled European Studies) 0.73 (0.31 - 1.43)
Drospirenone (4 mg) - Progestin-Only Pill (US Study) 4.0 (2.3 - 6.4)
Drospirenone (4 mg) - Progestin-Only Pill (Japanese Study) 0.39 (0.01 - 2.18)

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary or not fully disclosed in published literature. However, standardized methodologies are typically employed for assessing the pharmacodynamic properties of progestins.

Progestational Activity: The McPhail or Clauberg Test

The progestational potency of a compound is classically determined by its ability to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

General Protocol:

  • Animal Model: Immature female rabbits.

  • Estrogen Priming: Daily administration of an estrogen (e.g., estradiol benzoate) for approximately 6 days to induce endometrial proliferation.

  • Progestin Administration: Subsequent daily administration of the test progestin (e.g., this compound Acetophenide or Drospirenone) at various doses for 5 days.

  • Histological Analysis: The uteri are collected, and endometrial sections are histologically examined.

  • Scoring: The degree of glandular proliferation and secretion is scored on the McPhail scale (0 to +4). A score of +2 or higher is typically considered a positive progestational response.

Anti-androgenic Activity: The Hershberger Assay

This in vivo assay assesses the ability of a compound to antagonize the effects of androgens on androgen-dependent tissues in castrated male rats.

General Protocol:

  • Animal Model: Immature, castrated male rats.

  • Treatment: Daily administration of the test compound (e.g., Drospirenone) concurrently with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.

  • Tissue Collection: Approximately 24 hours after the final dose, androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are excised and weighed.

  • Endpoint: A statistically significant decrease in the weight of at least two of these tissues compared to the group receiving the androgen alone indicates anti-androgenic activity.

Antimineralocorticoid Activity Assay

This assay typically involves evaluating the effects of a compound on urinary electrolyte excretion in an animal model.

General Protocol:

  • Animal Model: Adrenalectomized or intact rats.

  • Mineralocorticoid Challenge: Administration of a mineralocorticoid (e.g., aldosterone or fludrocortisone) to induce sodium retention and potassium excretion.

  • Test Compound Administration: The test compound (e.g., Drospirenone) is administered at various doses.

  • Urine Collection and Analysis: Urine is collected over a specified period, and the concentrations of sodium and potassium are measured.

  • Endpoint: An increase in the urinary Na+/K+ ratio in the presence of the test compound compared to the mineralocorticoid-only group indicates antimineralocorticoid activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of progesterone and androgen receptors, a typical workflow for a receptor binding assay, and the logical flow of a clinical trial for contraceptive efficacy.

cluster_PR Progesterone Receptor Signaling cluster_AR Androgen Receptor Signaling (Antagonism by Drospirenone) Progestin Progestin (this compound or Drospirenone) PR Progesterone Receptor (PR) Progestin->PR Binds PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Biological_Effects Progestational Effects (e.g., Endometrial Secretion, Ovulation Inhibition) Gene_Transcription->Biological_Effects Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization Drospirenone_AR Drospirenone Drospirenone_AR->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription_AR Androgenic Gene Transcription ARE->Gene_Transcription_AR Biological_Effects_AR Androgenic Effects Gene_Transcription_AR->Biological_Effects_AR

Caption: Comparative Signaling Pathways of Progestogenic and Anti-androgenic Action.

cluster_workflow Competitive Receptor Binding Assay Workflow A Prepare Receptor (e.g., Progesterone Receptor) B Incubate Receptor with Radiolabeled Ligand (e.g., [3H]-Progesterone) A->B C Add Unlabeled Competitor (this compound or Drospirenone) at various concentrations B->C D Separate Bound from Free Radioligand C->D E Measure Radioactivity of Bound Ligand D->E F Generate Competition Curve and Calculate IC50 E->F

Caption: Experimental Workflow for a Competitive Receptor Binding Assay.

cluster_trial Contraceptive Efficacy Clinical Trial Logic A Screening and Enrollment of Eligible Participants B Randomization to Treatment Group (if applicable) A->B C Administration of Contraceptive (this compound or Drospirenone) B->C D Follow-up over a Defined Period (e.g., 13 cycles) C->D E Data Collection: Pregnancies, Adverse Events, Cycle Control D->E F Statistical Analysis: Calculation of Pearl Index E->F

Caption: Logical Flow of a Clinical Trial for Contraceptive Efficacy.

Conclusion

This compound Acetophenide and Drospirenone are both effective progestins for contraception, but they possess distinct pharmacological profiles. This compound Acetophenide acts as a pure and potent progestogen, while Drospirenone offers a broader spectrum of activity that includes anti-androgenic and antimineralocorticoid effects, making it more similar to natural progesterone. The choice between these or other progestins in a clinical or research setting will depend on the desired therapeutic outcomes and side-effect profile. Further research, particularly direct comparative studies and detailed receptor binding assays for this compound Acetophenide, would provide a more complete understanding of their relative properties.

References

Algestone's Ovulation Inhibition Potential: A Comparative Analysis with Other Progestins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ovulation inhibition properties of Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA) with other synthetic progestins. The information is compiled from various clinical and pharmacodynamic studies to assist in research and development of hormonal contraceptives and other therapies where ovulation suppression is desired.

Quantitative Comparison of Ovulation Inhibition

The following tables summarize the available quantitative data on the doses of various progestins required to inhibit ovulation. It is important to note that direct head-to-head comparative studies for this compound against a wide range of other progestins are limited. Much of the data for this compound comes from studies where it is used in combination with an estrogen, which can influence the overall ovulation-inhibiting effect.

ProgestinEffective Daily Dose for Ovulation InhibitionNumber of Subjects/CyclesPercentage of Ovulation InhibitionStudy Reference(s)
This compound Acetophenide (DHPA) 150 mg (monthly injection with estradiol enanthate)9100%[1]
75 mg (monthly injection with estradiol enanthate)7100%[1]
Desogestrel 75 µg71 women (over 12 months)Significantly higher than 30 µg levonorgestrel[2][3]
Levonorgestrel 30 µg71 women (over 12 months)Less effective than 75 µg desogestrel[2]
115 µg90 women (56-day treatment)Consistent ovulation inhibition
135 µg90 women (56-day treatment)Consistent ovulation inhibition
Drospirenone 3 mg48 women (1 cycle)100%
2 mg48 women (1 cycle)Adequate ovarian suppression
4 mg (24/4 regimen)Not specifiedMaintained even with a 24-h delay in intake

Note: The data for this compound Acetophenide is from studies where it was administered as a monthly intramuscular injection in combination with an estrogen. The other progestins were typically administered as daily oral progestin-only pills.

A systematic review of ovulation inhibition doses of progestins published in 2011 compiled data from 60 publications on 29 different progestins. This review highlighted the variability in study designs and methodologies, making direct comparisons challenging. However, it serves as a valuable resource for identifying the range of effective doses for many progestins.

Experimental Protocols for Assessing Ovulation Inhibition

The assessment of ovulation inhibition in clinical studies typically involves a combination of hormonal monitoring and transvaginal ultrasonography to track follicular development and confirm the absence of ovulation.

Hormonal Monitoring
  • Objective: To measure the serum concentrations of key reproductive hormones to assess the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.

  • Methodology:

    • Subject Selection: Healthy women with regular menstrual cycles are recruited.

    • Baseline Cycle: A pretreatment cycle is monitored to establish each participant's normal hormonal profile and confirm ovulation.

    • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 1-3 days) throughout the treatment cycle.

    • Hormone Analysis: Serum levels of the following hormones are measured using immunoassays:

      • Luteinizing Hormone (LH): To detect the absence of the mid-cycle LH surge, which is the primary trigger for ovulation.

      • Follicle-Stimulating Hormone (FSH): To assess the suppression of follicular recruitment and development.

      • Estradiol (E2): To monitor follicular activity. Suppressed levels indicate a lack of follicular development.

      • Progesterone: To confirm the absence of a corpus luteum, which forms after ovulation and produces progesterone. A sustained low level of progesterone is indicative of an anovulatory cycle.

Transvaginal Ultrasonography
  • Objective: To visually monitor the ovaries for follicular growth, dominant follicle development, and signs of ovulation (e.g., follicle rupture).

  • Methodology:

    • Frequency: Ultrasound examinations are performed serially throughout the treatment cycle, often in conjunction with blood sampling.

    • Procedure: A high-frequency transvaginal probe is used to visualize and measure the size of all antral follicles in both ovaries.

    • Assessment: The absence of a dominant follicle reaching a pre-ovulatory size (typically >17 mm) and the subsequent absence of follicular collapse are key indicators of ovulation inhibition.

Confirmation of Anovulation

An anovulatory cycle is typically confirmed by the following criteria:

  • Absence of a mid-cycle LH surge.

  • Sustained low serum progesterone levels (e.g., < 3 ng/mL) during the luteal phase.

  • Ultrasound evidence of the absence of a dominant follicle and/or follicular rupture.

Signaling Pathways and Experimental Workflow

The primary mechanism by which progestins inhibit ovulation is through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.

HPO_Axis_Inhibition cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary LH & FSH (+) Ovulation Ovulation Ovary->Ovulation Follicular Development Progestins Progestins Progestins->Hypothalamus Progestins->Pituitary Negative Feedback GnRH GnRH LH LH FSH FSH

Caption: Progestin-mediated negative feedback on the HPO axis.

Progestins exert negative feedback on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, suppresses the pituitary's secretion of LH and FSH. The prevention of the mid-cycle LH surge is the critical event that inhibits final follicular maturation and ovulation.

The general workflow for a clinical study assessing ovulation inhibition is as follows:

Experimental_Workflow Screening Participant Screening Baseline Baseline Cycle Monitoring (Confirm Ovulation) Screening->Baseline Treatment Treatment Period (Progestin Administration) Baseline->Treatment Monitoring Hormonal & Ultrasound Monitoring Treatment->Monitoring Analysis Data Analysis (Assessment of Ovulation Inhibition) Monitoring->Analysis

Caption: General experimental workflow for an ovulation inhibition study.

Logical Relationship of Progestin Action

The following diagram illustrates the logical cascade of events following progestin administration that leads to the inhibition of ovulation.

Logical_Relationship Progestin Progestin Administration Feedback Negative Feedback on Hypothalamus & Pituitary Progestin->Feedback GnRH_Suppression Decreased GnRH Pulse Frequency Feedback->GnRH_Suppression Gonadotropin_Suppression Suppression of LH & FSH Release GnRH_Suppression->Gonadotropin_Suppression LH_Surge_Block Blockade of Mid-Cycle LH Surge Gonadotropin_Suppression->LH_Surge_Block Follicular_Arrest Inhibition of Follicular Development & Maturation Gonadotropin_Suppression->Follicular_Arrest Anovulation Anovulation LH_Surge_Block->Anovulation Follicular_Arrest->Anovulation

Caption: Logical flow from progestin administration to anovulation.

References

Comparative Clinical Analysis of Algestone Acetophenide in Contraceptive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical Review for Researchers and Drug Development Professionals

This guide provides a statistical analysis of comparative clinical trial data for Algestone Acetophenide, a synthetic progestin used in combined injectable contraceptives. Due to the limited availability of public data on this compound as a standalone compound, this analysis focuses on its widely studied derivative, this compound Acetophenide (dihydroxyprogesterone acetophenide or DHPA), primarily in combination with an estrogen, estradiol enanthate.[1] The objective is to offer a clear comparison of its performance and to provide detailed experimental context for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy and Tolerability

Clinical trials have primarily focused on comparing different dosages and administration regimens of the this compound Acetophenide and estradiol enanthate combination. The data presented below summarizes the key findings from these studies.

Comparison of Two Dosages

A multicenter, double-blind, comparative clinical trial evaluated a lower-dose formulation (90 mg DHPA / 6 mg estradiol enanthate) against a commercially available higher-dose formulation (150 mg DHPA / 10 mg estradiol enanthate).[2]

Performance MetricLower Dose (90mg DHPA / 6mg E2EN)Higher Dose (150mg DHPA / 10mg E2EN)
Contraceptive Failures 12
Primary Reason for Discontinuation Personal, non-medical reasonsPersonal, non-medical reasons
Most Frequent Medical Reason for Discontinuation Irregular bleedingIrregular bleeding

E2EN: Estradiol Enanthate

The study concluded that the lower dose formulation is at least as effective as the higher dose.[2]

Comparison of Two Administration Regimens

Another study compared two different administration schedules for the 150 mg DHPA and 10 mg estradiol enanthate combination in adolescents over 12 cycles.[3]

Performance MetricGroup 1 (Injection every 30 ± 3 days)Group 2 (Traditional schedule: Injection 7-10 days after withdrawal bleeding)
Pregnancies 23

No significant difference was found between the two groups in terms of tolerability or pregnancy rates.[3]

Experimental Protocols

The methodologies employed in these clinical trials are crucial for interpreting the data accurately. Below are the detailed protocols for the key comparative studies.

Study of Two Dosages: Experimental Protocol

This was a comparative, double-blind, phase III clinical trial involving healthy, regularly menstruating women aged 14-38 years.

  • Participants : Healthy, regularly menstruating women aged 14-38 years.

  • Intervention : Participants received intramuscular injections of either 90 mg of dihydroxyprogesterone acetophenide with 6 mg of estradiol enanthate or 150 mg of dihydroxyprogesterone acetophenide with 10 mg of estradiol enanthate.

  • Administration : The contraceptive combination was administered between the 7th and 10th day of each menstrual cycle for 12 consecutive cycles.

  • Primary Outcome Measures : Contraceptive efficacy and acceptability.

  • Data Collection : Monitoring of contraceptive failures, reasons for discontinuation, and menstrual patterns.

Study of Two Administration Regimens: Experimental Protocol

This randomized controlled trial involved 365 adolescents.

  • Participants : 365 adolescent women.

  • Intervention : All participants received a monthly injectable contraceptive containing 150 mg of dihydroxyprogesterone acetophenide and 10 mg of estradiol enanthate.

  • Group Allocation :

    • Group 1 : Received the first injection on days 1-5 of the menstrual cycle, with subsequent injections every 30 ± 3 days.

    • Group 2 : Followed the traditional schedule with the first injection between days 7 and 10 of the menstrual cycle, and subsequent injections 7-10 days after the first day of withdrawal bleeding.

  • Primary Outcome Measures : Tolerability and pregnancy rates.

Mandatory Visualization

Progestin Signaling Pathway

The following diagram illustrates the general signaling pathway for progestins like this compound Acetophenide, which act as agonists of the progesterone receptor.

Progestin_Signaling_Pathway Progestin This compound Acetophenide PR Progesterone Receptor (PR) Progestin->PR Binds to HSP Heat Shock Proteins (HSP) PR->HSP Dissociation of Active_PR_dimer Active PR Dimer PR->Active_PR_dimer Dimerization PR_HSP_complex PR-HSP Complex PRE Progesterone Response Element (PRE) Active_PR_dimer->PRE Translocates to Nucleus and Binds to PRE Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Experimental_Workflow cluster_setup Study Setup cluster_randomization_intervention Randomization & Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Conclusion Protocol Protocol Development & IRB Approval Recruitment Participant Recruitment (e.g., healthy women, 18-40 years) Protocol->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessment Informed_Consent->Screening Randomization Randomization Screening->Randomization Group_A Group A (e.g., this compound Acetophenide Formulation 1) Randomization->Group_A Group_B Group B (e.g., Alternative Contraceptive or Formulation 2) Randomization->Group_B Follow_up Scheduled Follow-up Visits (e.g., Monthly for 12 cycles) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (Efficacy, Side Effects, Discontinuation Reasons) Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Conclusion Conclusion & Reporting Results->Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Algestone
Reactant of Route 2
Algestone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.